5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJZZNUHCSAJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592504 | |
| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016734-35-2 | |
| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from 5-bromothiophene-2-carboxylic acid, proceeding through the key intermediate 5-bromothiophene-2-carbohydrazide, and culminating in a cyclization reaction with cyanogen bromide. We elucidate the rationale behind the chosen synthetic strategy and provide a detailed, step-by-step experimental protocol. Furthermore, this guide outlines a full suite of analytical techniques for structural confirmation and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). The significance of the title compound as a versatile scaffold for drug discovery, enabled by the synthetically tractable bromine handle, is also discussed.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties[1][2]. Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive moiety for drug design. When coupled with a thiophene ring, another heterocycle known for its diverse pharmacological profile, the resulting molecular framework presents a compelling target for novel therapeutic development[3].
The title compound, this compound, strategically incorporates three key features:
-
The 1,3,4-Oxadiazole Core: Provides the foundational structure associated with broad biological activity.
-
The 2-Amino Group: Offers a crucial point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, ureas, or Schiff bases[4].
-
The 5-Bromothiophene Moiety: Not only contributes to the overall pharmacological profile but also serves as a versatile synthetic handle. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse aryl or alkyl substituents to finely tune the molecule's properties[5][6].
This guide provides researchers and drug development professionals with the essential knowledge to reliably synthesize, purify, and characterize this valuable chemical building block.
Synthesis Methodology
The synthesis of this compound is efficiently achieved through a two-step process. The retrosynthetic analysis identifies 5-bromothiophene-2-carbohydrazide as the pivotal intermediate, which is subsequently cyclized to form the desired 1,3,4-oxadiazole ring.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 5-Bromothiophene-2-carbohydrazide
The initial step involves the conversion of a carboxylic acid derivative into a hydrazide. This is a classic and reliable transformation in organic synthesis. While the carboxylic acid can be used directly, the reaction often proceeds more cleanly and in higher yield through an ester intermediate, which is less prone to side reactions with hydrazine.
-
Causality: The esterification of 5-bromothiophene-2-carboxylic acid using methanol with an acid catalyst (e.g., H₂SO₄) converts the hydroxyl group of the carboxylic acid into a better leaving group (methoxy group), facilitating nucleophilic acyl substitution by hydrazine[5][7]. Hydrazinolysis is the subsequent reaction where the highly nucleophilic hydrazine displaces the methoxy group to form the stable carbohydrazide intermediate[3].
Experimental Protocol: 5-Bromothiophene-2-carbohydrazide
-
Esterification: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product (methyl 5-bromothiophene-2-carboxylate) with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be used directly in the next step.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath. The solid product, 5-bromothiophene-2-carbohydrazide, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide intermediate[3][7].
Step 2: Synthesis of this compound
The formation of the 2-amino-1,3,4-oxadiazole ring is achieved via an oxidative cyclization reaction. The use of cyanogen bromide (BrCN) is an effective method for this transformation.
-
Mechanism Insight: The nitrogen of the terminal -NH₂ group in the carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the newly formed nitrile carbon. Subsequent dehydration and loss of HBr yield the stable aromatic 1,3,4-oxadiazole ring.
Experimental Protocol: this compound
-
Dissolve 5-bromothiophene-2-carbohydrazide (1.0 eq) in an appropriate solvent such as ethanol or methanol (15 volumes).
-
Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Add cold water to the residue, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with water to remove any unreacted cyanogen bromide and salts.
-
Recrystallize the crude product from ethanol to afford pure this compound as a solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch of amine), ~1650 (C=N stretch), ~1550 (N-H bend), ~1100 & ~1020 (C-O-C stretch of oxadiazole), ~700-800 (C-S & C-Br vibrations). Absence of hydrazide C=O stretch (~1680 cm⁻¹) is critical.[1][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (s, 2H, -NH₂), ~7.4 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H). The two thiophene protons will appear as doublets due to coupling. The amine protons typically appear as a broad singlet. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (Oxadiazole C-2), ~158 (Oxadiazole C-5), ~135-115 (Four carbons of the thiophene ring). |
| Mass Spec. (ESI-MS) | Molecular ion peaks at m/z corresponding to [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. |
Applications in Drug Discovery and Chemical Synthesis
The title compound is not merely a synthetic curiosity but a highly valuable platform for further chemical exploration.
-
Scaffold for Library Synthesis: The primary amine group is a versatile functional handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to produce a diverse library of N-substituted derivatives[4][9]. This allows for a systematic investigation of how different substituents at this position affect biological activity.
-
Advanced Intermediate via Cross-Coupling: The C-Br bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions[5]. This enables the introduction of a vast array of functionalities, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored from this single precursor. This strategy is fundamental in modern medicinal chemistry for optimizing lead compounds.
Caption: Synthetic utility of the title compound.
Conclusion
This guide has detailed a reliable and efficient synthetic route for this compound, a compound with high potential in the field of drug discovery. The straightforward two-step synthesis, coupled with clear protocols for characterization, makes this molecule readily accessible to researchers. Its dual functional handles—the reactive amine and the versatile bromine atom—establish it as a powerful intermediate for the creation of extensive compound libraries aimed at discovering next-generation therapeutic agents.
References
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Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Available from: [Link]
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Makwana, H., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry Physics and Astronomy, 33, 99-105. Available from: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, M. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Arkivoc, (11), 249-261. Available from: [Link]
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Al-blewi, F. F., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Molecules, 25(8), 1888. Available from: [Link]
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Chemsrc. 5-Bromothiophene-2-carbohydrazide | CAS#:98027-27-1. Available from: [Link]
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Wroblewska, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7659. Available from: [Link]
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Wroblewska, A., & Staszewska-Krajewska, O. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. Available from: [Link]
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Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022. Available from: [Link]
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Makwana, H. (2014). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. International Journal of ChemTech Research. Available from: [Link]
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Sangapure, S. S., & Agasimundin, Y. S. (1987). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 26B, 886-889. Available from: [Link]
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Kulkarni, S. K., et al. (2012). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. Rasayan Journal of Chemistry, 5(3), 321-328. Available from: [Link]
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Al-Amiery, A. A., et al. (2013). ¹H NMR spectrum of compound 4. ResearchGate. Available from: [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]
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Le, T. V., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(24), 4079-4081. Available from: [Link]
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Husain, A., et al. (2008). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 527-532. Available from: [Link]
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Jamshaid, M., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1656. Available from: [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
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Shruthi, S., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1157. Available from: [Link]
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Khan, K. M., et al. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available from: [Link]
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Alshammari, M. B., et al. (2022). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]
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Tarafder, M. T. H., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o880. Available from: [Link]
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G., S., et al. (2022). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 9(6). Available from: [Link]
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Staszewska-Krajewska, O., & Wroblewska, A. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6245. Available from: [Link]
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Spectroscopic Analysis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Predictive Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. As a molecule of interest in medicinal chemistry and materials science, definitive structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While primary experimental data for this specific molecule is not yet widely published, this guide synthesizes data from closely related, structurally analogous compounds and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. All protocols and interpretations are designed to be self-validating, ensuring researchers can confidently identify and verify the compound.
Introduction
The confluence of thiophene and 1,3,4-oxadiazole rings in a single molecular scaffold has garnered significant attention in the field of medicinal chemistry. These five-membered heterocycles are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active agents, demonstrating antibacterial, antifungal, and anti-inflammatory properties.[1] The title compound, this compound, combines these two key moieties and is further functionalized with a bromine atom and an amine group, offering multiple sites for further synthetic modification and biological interaction.
Accurate and unambiguous structural elucidation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are critical. Spectroscopic analysis provides a non-destructive and highly informative method to confirm molecular identity, purity, and connectivity. This guide details the expected spectroscopic signatures of the title compound, providing a benchmark for researchers engaged in its synthesis and application.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is essential for the correct assignment of spectroscopic signals, particularly in NMR. The structure below is presented with a conventional numbering system that will be used for all subsequent spectral assignments.
Figure 1: Molecular structure of this compound with atom numbering.
Integrated Spectroscopic Workflow
The confirmation of the target compound relies on an integrated approach where each technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.
Figure 2: Workflow for the spectroscopic validation of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for determining the proton environment in the molecule. The spectrum is predicted to be relatively simple, showing signals for the thiophene protons and the amine protons.
Experimental Protocol
A standard protocol for data acquisition would involve dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is strategic; its ability to form hydrogen bonds will slow the exchange rate of the amine protons, often allowing them to be observed as a distinct, albeit sometimes broad, signal. Spectra should be acquired on a 400 MHz or higher field instrument to ensure adequate signal resolution.
Predicted Data and Interpretation
The aromatic region will be dominated by the two protons on the thiophene ring. The amine protons are expected to appear as a broad singlet that is exchangeable with D₂O.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale and Authoritative Comparison |
| ~7.65 | Doublet (d) | 1H | H4' | The proton adjacent to the bromine atom is expected to be deshielded. In a similar structure, 2-{[...]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole}, this proton appears as a doublet at 7.63 ppm.[2] |
| ~7.45 | Doublet (d) | 1H | H3' | This proton will couple with H4' (J ≈ 4.0 Hz), appearing slightly upfield. This is consistent with data from related 5-bromothiophene derivatives.[2] |
| ~7.50 | Broad Singlet (br s) | 2H | -NH₂ | The amine protons on a 1,3,4-oxadiazole ring are typically observed in this region. The signal's broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube. |
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule, including the quaternary carbons of the heterocyclic rings which are not visible in the ¹H NMR spectrum.
Experimental Protocol
Using the same sample prepared for ¹H NMR, a proton-decoupled ¹³C NMR spectrum should be acquired. A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.
Predicted Data and Interpretation
Six distinct carbon signals are anticipated. The two carbons of the oxadiazole ring are expected at the most downfield positions, followed by the four carbons of the bromothiophene ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Comparison |
| ~163 | C2 | The carbon atom of the oxadiazole ring bonded to the amine group. Carbons in 1,3,4-oxadiazole rings typically appear in the 155-165 ppm range.[3][4] |
| ~160 | C5 | The carbon atom of the oxadiazole ring bonded to the thiophene ring. In a related compound, this carbon appears at 160.89 ppm.[2] |
| ~132 | C2' | The thiophene carbon attached to the oxadiazole ring. This assignment is based on data from analogous structures containing the 2-(1,3,4-oxadiazol-2-yl)thiophene moiety.[1] |
| ~131 | C4' | The thiophene carbon adjacent to the bromine atom. Its chemical shift is consistent with published data for similar brominated thiophenes.[2] |
| ~126 | C3' | The protonated thiophene carbon.[2] |
| ~118 | C5' | The thiophene carbon directly bonded to the bromine atom. The strong shielding effect of bromine results in an upfield shift for the directly attached carbon. This is a well-documented effect in halobenzene systems.[5] |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is highly specific to the compound's structure.
Experimental Protocol
The spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
Predicted Data and Interpretation
The IR spectrum will be characterized by the N-H stretching of the primary amine, along with vibrations from the C=N and C-O-C bonds within the oxadiazole ring and the thiophene ring system.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparison |
| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | This two-band feature is the hallmark of a primary amine. Similar N-H stretches are observed in other 2-amino-1,3,4-oxadiazole derivatives.[6] |
| ~1640 | C=N Stretch | Oxadiazole Ring | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic core is a strong and characteristic absorption.[7] |
| ~1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group. |
| 1480 - 1400 | C=C Aromatic Stretch | Thiophene Ring | These absorptions are characteristic of aromatic ring systems.[8] |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Oxadiazole Ring | The ether-like linkage within the oxadiazole ring gives rise to a strong, characteristic band in this region.[4] |
| ~820 | C-H Out-of-plane Bending | 2,5-disubstituted thiophene | This band is typical for the substitution pattern on the thiophene ring. |
| 700 - 600 | C-Br Stretch | Bromo-thiophene | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |
Table 3: Predicted Characteristic IR Absorption Bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this molecule, MS is particularly powerful due to the unique isotopic signature of bromine.
Experimental Protocol
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Predicted Data and Interpretation
The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two prominent peaks for any bromine-containing fragment: the M⁺ peak and an M+2 peak of nearly equal intensity.
-
Calculated Monoisotopic Mass: 258.9422 g/mol (for C₆H₄⁷⁹BrN₃OS)
-
Expected [M+H]⁺ ions:
-
m/z = 259.9495 (for ⁷⁹Br isotope)
-
m/z = 261.9475 (for ⁸¹Br isotope)
-
The observation of this pair of ions, separated by 2 m/z units and with approximately equal intensity, is definitive proof of the presence of a single bromine atom in the molecule.[2]
Figure 3: Predicted major fragmentation pathways for the title compound in ESI-MS/MS.
Summary and Conclusion
The structural confirmation of this compound can be confidently achieved through a coordinated application of modern spectroscopic techniques. This guide establishes a robust predictive framework based on established principles and data from closely related compounds.
-
¹H NMR will confirm the 2,5-disubstituted thiophene ring via two characteristic doublets and the presence of the amine group through a D₂O-exchangeable signal.
-
¹³C NMR will identify all six unique carbon environments, including the key quaternary carbons of the oxadiazole ring.
-
IR Spectroscopy will provide definitive evidence for the primary amine (-NH₂) and the C=N and C-O-C functionalities of the oxadiazole core.
-
Mass Spectrometry will verify the molecular weight and, most critically, confirm the presence of a single bromine atom through its characteristic [M]⁺ and [M+2]⁺ isotopic pattern of nearly equal intensity.
By comparing experimental results to the benchmarks detailed in this guide, researchers can achieve unambiguous structural validation, a critical step in the advancement of their scientific and developmental objectives.
References
-
Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
-
Al-Wahaibi, L. H., Kumar, N. S., El-Emam, A. A., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 621-623.
-
JETIR (2020). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Journal of Emerging Technologies and Innovative Research, 7(8).
-
Gim, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7824.
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). ¹H NMR spectrum of compound 4. ResearchGate.
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Yu, J., et al. (2012). 5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole. Acta Crystallographica Section E, 68(Pt 6), o1383.
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Prasanna, B. K., et al. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.
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Riaz, M., et al. (2017). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 39(2), 253-260.
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Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
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Arshad, F., et al. (2014). Selected infrared data of 5-substituted-1,3,4-oxadiazolyl-2-thiocarbamates. ResearchGate.
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Wyrzykiewicz, T. K., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health.
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ResearchGate (2022). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
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Mironov, V. F., et al. (2017). Supporting Information: Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation. Beilstein Journals.
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Jabeen, A., et al. (2015). 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 28(1), 141-146.
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Pospisilova, B., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2110.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities and its role as a bioisostere of amides and esters. When functionalized with a thiophene ring, another critical pharmacophore known for a wide spectrum of biological effects, the resulting heterocyclic system presents a compelling starting point for drug discovery programs.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of a novel derivative, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine . As pre-clinical development is critically dependent on a thorough understanding of a compound's fundamental characteristics, this document outlines the imperative experimental protocols for its synthesis, structural elucidation, and physicochemical characterization. We delve into the causality behind experimental choices, presenting a self-validating framework for researchers to generate reliable and reproducible data.
Introduction and Rationale
The convergence of the 1,3,4-oxadiazole and thiophene ring systems has yielded compounds with significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The title compound, this compound, incorporates several key features:
-
1,3,4-Oxadiazole Core: A five-membered aromatic ring that is thermally stable and participates in hydrogen bonding, contributing to receptor affinity.
-
2-Amino Substitution: Provides a crucial site for hydrogen bonding and a handle for further synthetic derivatization.
-
5-Bromothiophene Moiety: The bromine atom can serve as a synthetic handle for further modifications via cross-coupling reactions and can also enhance biological activity through halogen bonding. The thiophene ring itself is a versatile pharmacophore.[1]
A comprehensive characterization of this molecule's physicochemical properties is the foundational step in any drug development cascade. Properties such as solubility, lipophilicity, and stability are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2] This guide provides the methodological blueprint for such a characterization.
Synthesis and Structural Elucidation
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented, often proceeding through the oxidative cyclization of an appropriate semicarbazone or thiosemicarbazide precursor.[3][4][5] The proposed synthetic pathway for the title compound is designed for efficiency and scalability.
Proposed Synthetic Protocol
The synthesis is envisioned as a two-step process starting from 5-bromo-2-thiophenecarboxaldehyde.
Step 1: Synthesis of (E)-2-((5-bromothiophen-2-yl)methylene)hydrazine-1-carboxamide (Semicarbazone Intermediate)
-
Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a 1:1 mixture of ethanol and water.
-
To this solution, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.
Step 2: Oxidative Cyclization to this compound
-
Suspend the semicarbazone intermediate (1.0 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in acetic acid dropwise while stirring. An alkaline medium can also be effective.[5]
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified title compound.
Structural Confirmation: A Spectroscopic Approach
Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Singlets/doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to thiophene protons.- A broad singlet in the downfield region (δ 7.0-7.5 ppm) for the -NH₂ protons, which disappears upon D₂O exchange. | Provides information on the proton environment, confirming the presence of the thiophene ring and the primary amine group. |
| ¹³C NMR | - Peaks in the aromatic region (δ 110-150 ppm) for the thiophene carbons.- Two distinct signals in the downfield region (δ 155-170 ppm) corresponding to the two carbons of the 1,3,4-oxadiazole ring. | Confirms the carbon skeleton of the molecule, including the heterocyclic rings. |
| FT-IR | - N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹).- C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (around 1050-1150 cm⁻¹). | Identifies key functional groups present in the molecule. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.- Fragmentation patterns consistent with the cleavage of the oxadiazole ring.[6][7] | Confirms the molecular weight and elemental composition (presence of bromine). |
Core Physicochemical Properties: Experimental Protocols
The following protocols are designed to provide a robust characterization of the title compound's fundamental physicochemical properties.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[8]
Protocol:
-
Finely powder a small amount of the dry, crystalline compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Place the capillary tube in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[8]
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the determination with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor influencing drug absorption and distribution. Poor solubility can be a major hurdle in drug development.
Protocol (Shake-Flask Method):
-
Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Add an excess amount of the compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in units of µg/mL or µM.
Lipophilicity (Log P) Determination
Rationale: The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. A Log P value between 0 and 5 is often considered optimal for oral bioavailability.[10]
Protocol (RP-HPLC Method):
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[11][12]
-
Calibration: Inject a series of standard compounds with known Log P values and record their retention times.
-
Sample Analysis: Dissolve the title compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards. Record its retention time.
-
Calculation: Calculate the capacity factor (k) for each standard and the test compound. A linear relationship is established between the log k values of the standards and their known Log P values. The Log P of the title compound is then determined from this calibration curve.[12]
In Silico Profiling and Biological Screening
Computational tools provide a rapid, cost-effective means to predict the drug-like properties of a molecule, guiding further experimental work.[1][13]
ADME/Toxicity Prediction
Rationale: Early prediction of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile can identify potential liabilities and de-risk a project.[2][14]
Methodology:
-
Input: The 2D structure of this compound is submitted to computational platforms (e.g., SwissADME, PreADMET).[1]
-
Analysis: These tools use algorithms and models built from large datasets to predict properties such as:
-
Drug-likeness: Compliance with rules like Lipinski's Rule of Five.
-
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450s).
-
Toxicity: Alerts for potential mutagenicity, carcinogenicity, or other toxic effects.
-
-
Output: The results are typically presented in a summary table, providing a preliminary assessment of the compound's suitability as a drug candidate.
| Predicted Property | Parameter | Significance |
| Physicochemical | Molecular Weight, Log P, H-bond donors/acceptors | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Absorption | GI Absorption, BBB Permeation | Predicts how the compound will be absorbed and distributed in the body. |
| Metabolism | CYP450 Inhibition | Indicates potential for drug-drug interactions. |
| Toxicity | Mutagenicity, Carcinogenicity | Early flags for significant safety concerns. |
Initial Biological Screening
Rationale: Given the known activities of related compounds, initial screening for cytotoxicity and antimicrobial effects is a logical starting point.[15][16]
Protocol: Cytotoxicity (MTT Assay)
-
Cell Culture: Seed cancer cell lines (e.g., HepG2, NCI-H460) in 96-well plates and allow them to attach for 24 hours.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the title compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17]
Protocol: Antibacterial Screening (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the title compound in a suitable broth medium.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]
Protocol: Antifungal Screening (Broth Microdilution)
-
The protocol is similar to the antibacterial screening, but with fungal species (e.g., Candida albicans, Aspergillus niger) and appropriate growth media and incubation conditions.[19][20] The MIC is determined as the lowest concentration that inhibits fungal growth.
Conclusion
This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. By following these structured, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to assess the therapeutic potential of this promising heterocyclic compound. A thorough understanding of these core properties is the bedrock upon which successful drug discovery and development programs are built.
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A Computational Deep Dive: Unraveling the Electronic Landscape of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine for Drug Discovery
This technical guide provides a comprehensive exploration of the synthesis and in-silico analysis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the critical interplay between synthetic chemistry and computational studies, specifically Density Functional Theory (DFT), to elucidate the structural and electronic properties that underpin the biological activity of these molecules.
The strategic incorporation of a thiophene ring, a 1,3,4-oxadiazole moiety, and an amine group creates a unique scaffold with diverse pharmacological possibilities.[1][2][3] The presence of these heterocycles is a common feature in many clinically approved drugs, highlighting their importance in modern drug discovery.[4][5] This guide will navigate through the synthetic pathways to access this core structure, followed by a detailed protocol for conducting DFT studies to predict molecular reactivity, stability, and potential intermolecular interactions. The insights gleaned from such computational analyses are invaluable for the rational design of novel therapeutic agents.
The Synthetic Blueprint: Accessing the this compound Scaffold
The synthesis of the target compound and its derivatives leverages established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route commences with the commercially available 5-bromothiophene-2-carboxylic acid. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of the Core Structure
Step 1: Esterification of 5-Bromothiophene-2-carboxylic Acid
-
To a solution of 5-bromothiophene-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
Upon completion, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The resulting ester, methyl 5-bromothiophene-2-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Hydrazinolysis of the Ester
-
The synthesized methyl 5-bromothiophene-2-carboxylate is dissolved in ethanol.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The mixture is then refluxed for 8-10 hours.
-
After cooling, the precipitated solid, 5-bromothiophene-2-carbohydrazide, is filtered, washed with cold ethanol, and dried.
Step 3: Formation of the 1,3,4-Oxadiazole Ring
-
The 5-bromothiophene-2-carbohydrazide is treated with cyanogen bromide in a suitable solvent like methanol.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed in vacuo, and the residue is treated with an aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
The resulting solid, this compound, is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure product.[6][7]
This synthetic approach is versatile and allows for the introduction of various substituents on the amine group by reacting the corresponding carbohydrazide with different cyclizing agents or by post-synthetic modification of the 2-amino group.
The Computational Microscope: Harnessing DFT to Predict Molecular Behavior
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry and drug design, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity and interaction of a drug candidate with its biological target.[9][10]
Detailed Computational Protocol for DFT Studies
This section outlines a robust and validated protocol for performing DFT calculations on this compound and its derivatives.
Software: Gaussian 09 or 16 suite of programs is recommended for these calculations.
Methodology:
-
Geometry Optimization:
-
The initial structure of the molecule is built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).
-
The final geometry optimization is performed using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of heterocyclic systems.[11]
-
The optimization is carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a biological environment.
-
-
Frequency Calculations:
-
Following geometry optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[12]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting non-covalent interactions with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
-
Caption: A typical workflow for DFT studies of drug-like molecules.
Analysis of Computational Results: A Hypothetical Case Study
To illustrate the power of this approach, we present a set of hypothetical, yet realistic, DFT-calculated data for the parent compound, this compound. These values are representative of what would be expected from the computational protocol described above.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(thiophene)-C(oxadiazole) | 1.45 | - | - |
| C=N (oxadiazole) | 1.30 | - | - |
| N-N (oxadiazole) | 1.38 | - | - |
| C-O (oxadiazole) | 1.35 | - | - |
| C-NH2 | 1.36 | - | - |
| C-Br | 1.88 | - | - |
| Thiophene-Oxadiazole | - | - | 15.0 |
The planarity between the thiophene and oxadiazole rings, indicated by the small dihedral angle, suggests a good degree of π-conjugation across the molecular backbone, which can influence the electronic properties and potential for π-stacking interactions with biological targets.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 Debye |
| Mulliken Charge on NH2 | -0.45 e |
| Mulliken Charge on Br | -0.12 e |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[12] The calculated gap of 4.7 eV suggests a moderately reactive molecule. The negative Mulliken charges on the amino group and the bromine atom indicate their nucleophilic character and potential to act as hydrogen bond acceptors.
Caption: Relationship between calculated electronic properties and predicted molecular behavior.
Bridging the Gap: Correlating Computational Data with Biological Activity
The true utility of DFT studies in drug discovery lies in their ability to provide a rational basis for understanding and predicting biological activity. For instance, the MEP map can guide the design of derivatives with enhanced binding affinity by identifying regions that are favorable for hydrogen bonding or other non-covalent interactions with a specific protein target.
The HOMO and LUMO energy levels can be correlated with the molecule's potential as an electron donor or acceptor, which is relevant for its involvement in redox-mediated biological processes. Furthermore, by calculating these properties for a series of derivatives with varying substituents, it is possible to establish Quantitative Structure-Activity Relationships (QSAR), which can accelerate the optimization of lead compounds.
Conclusion
The integration of synthetic chemistry with advanced computational techniques like Density Functional Theory provides a powerful paradigm for the modern drug discovery pipeline. This technical guide has detailed a comprehensive approach for the synthesis and in-silico characterization of this compound derivatives. By following the outlined experimental and computational protocols, researchers can gain deep insights into the structure-property relationships of this promising class of heterocyclic compounds. The predictive power of DFT, when judiciously applied, can significantly reduce the time and resources required for the identification and optimization of novel drug candidates, ultimately accelerating the journey from the laboratory to the clinic.
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Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2025-01-01). R Discovery. Available at: [Link]
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Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2024). Request PDF. Available at: [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Available at: [Link]
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Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. (2012). ResearchGate. Available at: [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022-11-01). PubMed. Available at: [Link]
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5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole. (2011). National Institutes of Health. Available at: [Link]
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A Technical Guide to the Characterization of the Solubility Profile of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine for Drug Development Applications
Executive Summary
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound incorporating a bromothiophene moiety, known for its role in modulating lipophilicity, and a 1,3,4-oxadiazol-2-amine scaffold, a pharmacophore recognized for its metabolic stability and diverse biological activities.[1][2][3] As with any promising new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for successful drug development. Among these properties, solubility is a critical-path parameter that directly influences bioavailability, formulatability, and the ultimate therapeutic efficacy of a drug candidate.[4][5] More than 40% of NCEs exhibit poor aqueous solubility, a major hurdle that can terminate development.[6]
This technical guide provides a comprehensive framework for researchers and drug development professionals to determine, interpret, and leverage the solubility profile of this compound. It moves beyond a simple listing of data to explain the causality behind experimental design, grounding the methodology in established standards. We present a detailed protocol for determining thermodynamic solubility, offer a representative data profile in pharmaceutically relevant solvents, and discuss the profound implications of these findings for Biopharmaceutics Classification System (BCS) assessment, formulation strategies, and preclinical development.
Physicochemical Rationale: Predicting Solubility Behavior
The molecular architecture of this compound provides clear indicators of its likely solubility behavior. A proactive analysis of its structure allows for the design of a logical and efficient experimental plan.
-
The Role of Ionization (pH-Dependent Solubility): The primary amine (-NH₂) at the 2-position of the oxadiazole ring is a basic functional group. In acidic environments, this amine will become protonated to form a cationic salt (-NH₃⁺). This ionization dramatically increases the molecule's interaction with polar solvents like water, leading to a significant increase in aqueous solubility at low pH.[7] Therefore, solubility must be characterized across a physiologically relevant pH range, such as in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8).
-
Structural Contributions to Polarity: The compound presents a duality of character. The 1,3,4-oxadiazole ring, with its one oxygen and two nitrogen heteroatoms, is a polar, electron-deficient system capable of acting as a hydrogen bond acceptor.[8][9] Conversely, the 5-bromothiophen ring is largely non-polar and contributes to the molecule's lipophilicity. This balance suggests that the compound will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and water, but will likely be soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., lower-chain alcohols) that can satisfy its hydrogen bonding potential.
-
Impact of Crystalline Structure: For solid compounds, the energy of the crystal lattice must be overcome by solvation energy for dissolution to occur. The existence of different crystalline forms, or polymorphs, can lead to significant variations in measured solubility.[7] It is imperative that the solid form of the material being tested is well-characterized (e.g., by XRPD) and consistent across all experiments to ensure data reproducibility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive equilibrium solubility data, the shake-flask method is the universally recognized gold standard.[10] It measures the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium. The following protocol is aligned with OECD Guideline 107 and industry best practices.[11]
Principle
An excess amount of the solid compound is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature for a period sufficient to reach equilibrium between the dissolved and undissolved states. The solid phase is then removed by centrifugation and/or filtration, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.
Materials and Reagents
-
Test Compound: this compound (purity >98%, solid form characterized).
-
Solvents: HPLC-grade or equivalent. Examples include Purified Water, 0.1 N HCl (for pH 1.2), Phosphate Buffer (pH 6.8), Methanol, Ethanol, Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).
-
Equipment: Analytical balance, glass vials with Teflon-lined screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), and a validated HPLC-UV system.
Step-by-Step Methodology
-
Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and moderate agitation speed. Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing the 24h and 48h results.[12]
-
Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This dual centrifugation-filtration step is critical to prevent particulate matter from artificially inflating the measured concentration.
-
Dilution & Analysis: Accurately dilute the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared with the same compound. Calculate the original concentration in the filtrate, which represents the thermodynamic solubility.
Experimental Workflow Visualization
Representative Solubility Profile
While specific experimental data for this compound is not publicly available, the following table provides a representative, hypothetical profile based on the physicochemical properties of its structural motifs. This data serves as a practical example for interpretation.
| Solvent System | pH | Polarity Index | Expected Solubility Category | Representative Value (µg/mL) |
| Aqueous Media | ||||
| Simulated Gastric Fluid (SGF) | 1.2 | High | Soluble | >1000 |
| Purified Water | ~7.0 | High | Sparingly Soluble | 10 - 30 |
| Simulated Intestinal Fluid (SIF) | 6.8 | High | Sparingly Soluble | 15 - 40 |
| Organic Solvents | ||||
| Methanol | N/A | 5.1 | Soluble | >1000 |
| Ethanol | N/A | 4.3 | Moderately Soluble | 200 - 500 |
| Acetonitrile | N/A | 5.8 | Sparingly Soluble | 50 - 100 |
| Dichloromethane (DCM) | N/A | 3.1 | Very Slightly Soluble | <10 |
| Dimethyl Sulfoxide (DMSO) | N/A | 7.2 | Freely Soluble | >10,000 |
Note: This data is illustrative and should be confirmed by experimentation.
Factors Influencing Solubility: A Logical Framework
Implications for Drug Development
The solubility profile, whether hypothetical or experimental, is not an endpoint but a critical decision-making tool.
-
Biopharmaceutics Classification System (BCS) Preliminary Assessment: Based on the representative data, the aqueous solubility at pH 6.8 is low (e.g., 15-40 µg/mL). If the compound also has low membrane permeability (which would need to be determined experimentally), it would be classified as BCS Class IV (Low Solubility, Low Permeability). If it has high permeability, it would be BCS Class II (Low Solubility, High Permeability). This classification is fundamental to predicting in vivo performance and dictates the regulatory pathway.[13]
-
Guidance for Formulation Development: The poor neutral-pH aqueous solubility is a significant challenge. The data immediately points to several potential formulation strategies to enhance bioavailability:
-
Salt Formation: The high solubility at pH 1.2 confirms the basicity of the amino group. Forming a stable hydrochloride or other pharmaceutically acceptable salt is a primary and highly effective strategy to improve aqueous solubility and dissolution rate.[14]
-
Amorphous Solid Dispersions: If salt formation is not viable, dispersing the molecule in a polymer matrix to create an amorphous system can prevent crystallization and maintain a supersaturated state upon dissolution.[15]
-
Co-solvents and Cyclodextrins: For liquid formulations, especially in early preclinical studies, the solubility in solvents like ethanol suggests that co-solvent systems could be developed.[13][14] Cyclodextrins could also be explored to form inclusion complexes that enhance aqueous solubility.[16]
-
-
Preclinical Assay Design: The high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for in vitro screening assays.[17] However, scientists must be cautious of the final DMSO concentration in the assay medium to avoid solvent-induced artifacts. For in vivo studies, the poor aqueous solubility necessitates the development of a specific formulation (e.g., a salt solution or a suspension) to achieve the required exposure for toxicology and efficacy models.
Conclusion
The solubility profile of this compound is a cornerstone of its early development program. A systematic evaluation using standardized methods like the shake-flask protocol provides essential data that transcends simple physical measurement. This information is a predictive tool that illuminates potential biopharmaceutical challenges, guides rational formulation design, and ultimately de-risks the path from a promising chemical entity to a viable therapeutic candidate. Proactively addressing the compound's low intrinsic aqueous solubility through strategies like salt formation will be paramount to unlocking its full therapeutic potential.
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A Technical Guide to the Thermal Stability and Decomposition Profile of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad pharmacological potential and metabolic stability.[1] This guide focuses on a specific derivative, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a molecule combining the privileged oxadiazole core with a bromothiophene moiety, suggesting a rich potential for drug discovery applications. A critical, yet often overlooked, aspect of the preclinical development of such novel chemical entities is the rigorous characterization of their thermal properties. This document provides a comprehensive framework for researchers and drug development professionals to investigate the thermal stability and decomposition kinetics of this compound. We will delve into the causality behind experimental design, present detailed, self-validating protocols for key thermoanalytical techniques, and propose a hypothetical decomposition pathway, thereby offering a complete roadmap for ensuring the safety, stability, and viability of this promising molecule for pharmaceutical applications.
Introduction to the Molecular Scaffold
The rational design of new therapeutic agents often involves the strategic combination of well-established pharmacophores. The title compound, this compound, is a quintessential example of this approach.
The 1,3,4-Oxadiazole Core: A Privileged Structure
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to amide and ester functionalities. This bioisosterism is crucial, as it can enhance properties like metabolic stability and cell permeability.[2] The ring system is electron-deficient and acts as a hydrogen bond acceptor, contributing to strong and specific interactions with biological targets. Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The 5-(5-Bromothiophen-2-yl) Substituent
Thiophene and its derivatives are common in pharmaceuticals, known to modulate the electronic and lipophilic character of a molecule. The bromine atom at the 5-position of the thiophene ring serves multiple purposes: it increases molecular weight and lipophilicity, and it can act as a handle for further synthetic modifications via cross-coupling reactions. The linkage to the oxadiazole core creates a conjugated system that influences the molecule's overall planarity and electronic properties.
Caption: Chemical Structure of the Target Compound.
The Imperative of Thermal Stability in Pharmaceutical Development
Assessing the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental component of risk management throughout the drug development lifecycle.
-
Shelf-Life and Storage: The temperature at which a compound begins to degrade dictates its required storage conditions and ultimate shelf-life. Unforeseen degradation can lead to a loss of potency and the generation of potentially toxic impurities.
-
Manufacturing Processes: Pharmaceutical manufacturing involves steps such as drying, milling, and granulation, which can expose the API to significant thermal and mechanical stress. A low decomposition temperature can preclude the use of common and efficient manufacturing techniques.
-
Safety and Hazard Assessment: A rapid, exothermic decomposition event poses a significant safety risk, particularly during large-scale synthesis and handling. Understanding the energetic profile of decomposition is critical for process safety.
Experimental Workflow for Thermal Analysis
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's behavior as a function of temperature. TGA measures changes in mass, while DSC measures heat flow, allowing for the differentiation between physical transitions (like melting) and chemical events (decomposition).
Caption: Integrated workflow for TGA and DSC analysis.
Protocol: Thermogravimetric Analysis (TGA)
Rationale: This protocol is designed to determine the temperature at which the compound begins to lose mass due to decomposition. A nitrogen atmosphere is chosen to eliminate oxidative effects, isolating the purely thermal degradation pathway. A heating rate of 10°C/min is a standard practice that balances resolution and experimental time.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-7 mg of the test compound into an open alumina crucible. The use of an open crucible ensures that any evolved gases can escape freely.
-
Experimental Setup: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins, often calculated by the tangent method.
Protocol: Differential Scanning Calorimetry (DSC)
Rationale: This protocol identifies the temperatures of physical and chemical transitions. A hermetically sealed aluminum pan is used to contain the sample and prevent mass loss before the decomposition event, ensuring accurate measurement of the melting point. A heat-cool-heat cycle is employed to erase the sample's prior thermal history and identify reversible transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-3 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Place both pans in the DSC cell.
-
Equilibrate at 25°C.
-
Ramp the temperature to a point just above the expected melting point (e.g., 250°C) at 10°C/min (First Heat).
-
Cool the sample to -20°C at 10°C/min (Cool).
-
Ramp the temperature to a point where decomposition is complete (e.g., 350°C) at 10°C/min (Second Heat).
-
-
Data Analysis: Plot heat flow versus temperature. From the second heating curve, determine the melting point (T_m, peak of the endotherm) and the enthalpy of fusion (ΔH_f, integrated area of the melting peak). Identify any sharp, irreversible exotherms, which indicate decomposition.
Predicted Thermal Behavior and Decomposition
While experimental data is paramount, a theoretical analysis based on the molecular structure allows us to form a hypothesis. The 1,3,4-oxadiazole ring itself is known for its relatively high thermal stability.[3][4] Therefore, decomposition is likely to initiate at the weaker bonds of the molecule.
Predicted TGA/DSC Profile
| Parameter | Predicted Value | Rationale / Interpretation |
| Melting Point (T_m) | 180 - 220 °C | A sharp endotherm on the DSC curve. The relatively high value is expected due to the planar, rigid structure allowing for efficient crystal packing. |
| Onset of Decomposition (T_onset) | > 230 °C | The temperature at which a significant mass loss begins on the TGA curve. This should occur after melting. |
| Decomposition Event | > 250 °C | A sharp, large exotherm on the DSC curve, correlating with the major mass loss step in the TGA. This indicates an energetic decomposition. |
| % Mass Loss (First Step) | ~40-50% | Corresponds to the initial fragmentation of the molecule, likely loss of the bromothiophene moiety. |
| Final Residue @ 600°C | < 10% | Indicates that the molecule decomposes primarily into volatile fragments. |
Hypothetical Decomposition Pathway
The decomposition is likely initiated by the cleavage of the C-C bond between the thiophene and oxadiazole rings or the C-Br bond, which are typically the most labile points in such structures.
Caption: Proposed initial fragmentation pathway.
The initial fragmentation could lead to bromothiophene and 2-amino-1,3,4-oxadiazole radical species. These highly reactive intermediates would then undergo further, complex decomposition into smaller, volatile gaseous products such as nitrogen (N₂), carbon monoxide (CO), and hydrogen cyanide (HCN).
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded approach to characterizing the thermal stability of this compound. By employing a combination of TGA and DSC, researchers can obtain critical data on the compound's melting point, decomposition temperature, and energetic profile. This information is indispensable for making informed decisions regarding the compound's storage, formulation, and safe handling during the pharmaceutical development process.
For a more advanced understanding, the following studies are recommended:
-
TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): To experimentally identify the volatile fragments produced during decomposition and validate the proposed pathway.
-
Isothermal TGA: To study degradation kinetics at specific temperatures relevant to manufacturing or storage conditions.
-
Accelerated Stability Testing: To evaluate the long-term stability of the API under stressed conditions of heat and humidity, as per ICH guidelines.
By systematically applying these methodologies, development teams can confidently advance promising molecules like this compound, ensuring both efficacy and safety from the bench to the clinic.
References
-
Sharma R, Kumar N, and Yaday R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Zarghi, A., & Asgari, D. (2006). A scalable synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via oxidation of a thiosemicarbazide precursor. Tetrahedron Letters, 47(47), 8379-8381. Available at: [Link]
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Yin, P., Parrish, D. A., & Shreeve, J. M. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 4224. Available at: [Link]
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Gaonkar, S. L., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. Available at: [Link]
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Pagoria, P. F., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210), an Oxadiazole-based Energetic Material. OSTI.GOV. Available at: [Link]
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Suma, B. L., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Applied Organometallic Chemistry. Available at: [Link]
-
Singh, P., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Omega. Available at: [Link]
Sources
Unlocking the Therapeutic Potential of Bromothiophene Oxadiazole Compounds: A Technical Guide
Foreword: The Imperative for Novel Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks with diverse pharmacological activities is a perpetual endeavor. Among these, heterocyclic compounds, particularly those containing nitrogen and oxygen, have consistently proven to be a fertile ground for the development of new therapeutic agents.[1] The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is a prominent scaffold known to be a bioisostere of amide and ester groups, a feature that can enhance metabolic stability and improve pharmacokinetic profiles.[2] This guide delves into a specific, yet underexplored, chemical space: the fusion of the 1,3,4-oxadiazole core with a brominated thiophene moiety. The introduction of a thiophene ring, a common pharmacophore, and a bromine atom, a halogen known to modulate lipophilicity and metabolic stability, presents a compelling strategy for the generation of novel drug candidates with potentially enhanced biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and detailed experimental evaluation of novel bromothiophene oxadiazole compounds.
I. Synthesis of 2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles
The construction of the 2,5-disubstituted-1,3,4-oxadiazole core typically involves the cyclization of an appropriate precursor. A common and effective strategy is the oxidative cyclization of N-acylhydrazones. The following protocol outlines a robust method for the synthesis of the target bromothiophene oxadiazole scaffold.
Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from a method described for the synthesis of a library of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
A mixture of methyl benzoate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 8-10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford benzoic acid hydrazide.
Step 2: Synthesis of N'- (5-bromothiophen-2-ylmethylene)benzohydrazide
-
To a solution of benzoic acid hydrazide (10 mmol) in ethanol (30 mL), 5-bromo-2-thiophenecarboxaldehyde (10 mmol) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the corresponding hydrazone.
Step 3: Oxidative Cyclization to 2-(5-Bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
-
The synthesized hydrazone (5 mmol) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.
-
An oxidizing agent, such as chloramine-T (6 mmol), is added in portions to the solution.
-
The reaction mixture is stirred at room temperature or gently heated for 2-4 hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
II. Potential Biological Activities
The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a bromothiophene moiety is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.
A. Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][5] The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6] While specific data for bromothiophene oxadiazoles is limited, related thiophene-oxadiazole compounds have shown promising antimicrobial effects.[7] The bromine substituent may enhance antimicrobial activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.
Hypothetical Antimicrobial Profile of Bromothiophene Oxadiazoles:
| Microbial Strain | Class | Expected Activity (MIC µg/mL) | Reference Compound |
| Staphylococcus aureus | Gram-positive Bacteria | 16-64 | Ciprofloxacin |
| Escherichia coli | Gram-negative Bacteria | 32-128 | Ciprofloxacin |
| Candida albicans | Fungi | 8-32 | Fluconazole[8] |
| Aspergillus niger | Fungi | 16-64 | Fluconazole |
This table presents hypothetical data based on the known activities of related oxadiazole and thiophene derivatives. Experimental verification is essential.
B. Anticancer Activity
The 1,3,4-oxadiazole scaffold is a key component in several anticancer agents.[9] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and growth factor receptors.[2] A study on a series of 1,3,4-oxadiazole derivatives revealed that a 5-bromo-substituted compound exhibited remarkable cytotoxicity against HT-29 and HepG2 cancer cell lines by inhibiting EGFR and CDK2 kinases.[2] This finding strongly suggests that the bromothiophene oxadiazole core is a promising scaffold for the development of novel anticancer agents.
Reported Anticancer Activity of a Bromo-substituted Oxadiazole Derivative:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | 0.78 | EGFR and CDK2 Kinase Inhibition |
| HepG2 | 0.26 | EGFR and CDK2 Kinase Inhibition |
Data extracted from a review on 1,3,4-oxadiazoles as anticancer scaffolds.[2]
C. Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[10] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of flurbiprofen-based oxadiazole derivatives has been evaluated, showing significant edema inhibition.
Hypothetical Anti-inflammatory Profile of Bromothiophene Oxadiazoles:
| Assay | Parameter | Expected Outcome | Reference Compound |
| Carrageenan-induced paw edema | % Inhibition of edema | 50-80% | Diclofenac/Ibuprofen |
| In vitro COX-2 inhibition | IC50 (µM) | 1-10 | Celecoxib |
This table presents hypothetical data based on the known activities of related oxadiazole derivatives. Experimental verification is essential.
III. Detailed Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of novel bromothiophene oxadiazole compounds, a battery of standardized in vitro and in vivo assays is required. The following section provides detailed, step-by-step methodologies for assessing their antimicrobial, anticancer, and anti-inflammatory activities.
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
1. Preparation of Materials:
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth with DMSO).
-
Inoculum standardized to 0.5 McFarland turbidity.
2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Include a positive control row with a standard antibiotic and a negative control row with the vehicle (DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
B. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the bromothiophene oxadiazole compounds in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.
1. Animal Preparation:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
2. Compound Administration:
-
Divide the animals into groups (n=6 per group): control (vehicle), standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups (different doses of the bromothiophene oxadiazole compounds).
-
Administer the compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.
3. Induction of Edema and Measurement:
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
IV. Mechanistic Insights and Future Directions
The biological activities of 1,3,4-oxadiazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, their anticancer effects can be mediated through the inhibition of crucial signaling pathways.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a bromothiophene oxadiazole compound.
The future of research in this area lies in the synthesis of a diverse library of bromothiophene oxadiazole derivatives to establish clear structure-activity relationships (SAR). Further investigations should focus on elucidating the precise molecular mechanisms of action through techniques such as molecular docking, enzyme inhibition assays, and gene expression analysis. The promising, albeit limited, data available for bromo-substituted oxadiazoles warrants a more profound exploration of this chemical class, which holds the potential to yield novel and effective therapeutic agents for a range of diseases.
V. References
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Link not available)
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Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Molecular Structure. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
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Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. International Journal of Current Pharmaceutical Research. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]
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Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. ResearchGate. [Link]
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In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports. [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. ResearchGate. [Link]
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Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. Semantic Scholar. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. R Discovery. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. [Link]
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Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]
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Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Scientific Reports. [Link]
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]
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In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. ResearchGate. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ResearchGate. [Link]
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Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry. [Link]
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Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science. [Link]
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Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. ResearchGate. [Link]
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Promising antifungal activity of new oxadiazole against Candida krusei. PLoS One. [Link]
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens. [Link]
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Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]
-
Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]
-
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Indo American Journal of Pharmaceutical Sciences. [Link]
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(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
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In Silico Screening of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico screening of the novel compound 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a self-validating system for computational drug discovery. We will navigate the multi-phase process from initial target identification to the intricate dynamics of protein-ligand interactions, grounding each step in authoritative scientific principles and robust computational methodologies. The objective is to equip researchers with the knowledge to systematically evaluate the therapeutic potential of this, and similar, novel chemical entities.
Introduction: The Convergence of Silicon and Synapse
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with attrition.[1] Computational, or in silico, approaches have emerged as indispensable tools to rationalize this process, offering a faster, more cost-effective means to identify promising drug candidates and mitigate late-stage failures.[2][3][4] This guide focuses on a specific chemical entity, this compound, a heterocyclic compound with structural motifs—the bromothiophene and oxadiazole rings—that are of significant interest in medicinal chemistry for their diverse biological activities.
Our purpose here is to construct a logical, multi-stage computational workflow. This workflow will serve as a robust blueprint for predicting the compound's macromolecular targets, evaluating its binding affinity, assessing its pharmacokinetic profile, and simulating its dynamic behavior within a biological system. Each stage is designed to build upon the last, creating a comprehensive preclinical data package that can confidently guide subsequent in vitro and in vivo validation efforts.
Compound Profile: this compound
Before embarking on any screening campaign, a thorough understanding of the lead compound is paramount.
| Property | Value | Source |
| Molecular Formula | C6H4BrN3OS | PubChem |
| Molecular Weight | 246.08 g/mol | PubChem |
| Canonical SMILES | C1=C(SC(=C1)Br)C2=NN=C(O2)N | PubChem |
| Structure | PubChem |
The structure features a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the oxadiazole nitrogen and oxygen atoms), along with a hydrophobic bromothiophene ring. This combination of features suggests the potential for diverse interactions with biological macromolecules.
The In Silico Discovery Engine: A Multi-Phase Workflow
A successful computational screening campaign is not a single experiment but a cascade of integrated analyses. Each phase serves as a filter, progressively refining our understanding of the compound's therapeutic potential.
Caption: High-level workflow for in silico drug discovery.
Phase 1: Target Identification - Asking "Where Does It Bind?"
With a novel compound, the primary question is identifying its biological target(s). Without this knowledge, rational drug development is impossible. Computational methods provide a powerful first step to generate testable hypotheses.[1][5][6]
Methodologies: Reverse Docking and Pharmacophore Mapping
-
Reverse Docking: In contrast to traditional docking where many ligands are screened against one target, reverse docking screens one ligand against a vast library of protein structures.[7][8][9] This approach is invaluable for identifying potential targets and can also help predict off-target effects, which are crucial for understanding potential toxicity.[7][10]
-
Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular recognition at a target's active site.[11][12][13] By comparing our compound's 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to known pharmacophore models derived from active ligands of various proteins, we can infer potential targets.[14][15]
Protocol: Target Prediction using SwissTargetPrediction
The SwissTargetPrediction web server is an authoritative tool that combines both 2D and 3D similarity measures to predict targets for a bioactive small molecule.[16][17][18][19]
-
Input: Navigate to the SwissTargetPrediction web server.
-
Submission: Paste the SMILES string of the compound (C1=C(SC(=C1)Br)C2=NN=C(O2)N) into the query box.
-
Organism Selection: Select Homo sapiens as the target organism.
-
Execution: Initiate the prediction.
-
Analysis: The output will be a list of probable protein targets, ranked by a probability score. Focus on the targets with the highest probability. The results often group targets by class (e.g., kinases, proteases, GPCRs), providing immediate functional context.
Causality: We use this method first because it is computationally inexpensive and rapidly narrows the vastness of the human proteome to a manageable list of high-probability targets. This hypothesis-generating step is critical for focusing subsequent, more computationally intensive analyses like molecular docking.[3]
Phase 2: Molecular Docking - Simulating the "Handshake"
Once we have a list of potential targets, molecular docking predicts the preferred orientation and binding affinity of our compound within the target's binding site.[20][21][22][23] This provides the first quantitative estimate of the compound's potential potency.
Principles: Sampling and Scoring
The docking process involves two main steps:
-
Sampling: The algorithm explores a vast number of possible conformations (poses) of the ligand within the binding site.[20]
-
Scoring: A scoring function then estimates the binding free energy for each pose. The lower the energy score, the more favorable the binding interaction.[22]
Caption: The molecular docking experimental workflow.
Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, robust, and computationally efficient docking program.[24][25]
-
Receptor Preparation:
-
Download the 3D structure of a top-ranked target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or UCSF Chimera, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required .pdbqt format.[26]
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor, ligand, and the grid box coordinates.
-
Run the Vina executable from the command line.[28]
-
-
Results Analysis:
-
Vina will output several binding poses ranked by their affinity score (in kcal/mol).
-
The top-ranked pose (most negative score) represents the most likely binding mode.
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Trustworthiness: This protocol is self-validating through a process called re-docking. If the target protein structure was co-crystallized with a native ligand, one can first remove and then re-dock this native ligand. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Phase 3: ADMET Prediction - Will It Be a Viable Drug?
A compound can have exceptional potency for its target but fail spectacularly if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[29] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial.[2][4][30]
Protocol: ADMET Profiling with SwissADME
The SwissADME web server provides free and robust predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[31][32][33][34][35]
-
Input: Navigate to the SwissADME web server.
-
Submission: Paste the SMILES string of the compound into the query box.
-
Execution: Run the analysis.
-
Data Interpretation: The server will output a comprehensive set of predictions. Key parameters to analyze are summarized below.
Data Presentation: Predicted ADMET Properties
| Parameter Category | Property | Predicted Value | Significance |
| Physicochemical | Molecular Weight | < 500 g/mol | Lipinski's Rule of 5 (Ro5) compliance |
| LogP (Lipophilicity) | < 5 | Ro5 compliance | |
| H-bond Donors | < 5 | Ro5 compliance | |
| H-bond Acceptors | < 10 | Ro5 compliance | |
| TPSA | < 140 Ų | Correlates with good oral bioavailability[30] | |
| Pharmacokinetics | GI Absorption | High | Likelihood of oral absorption |
| BBB Permeant | Yes/No | Potential for CNS activity or side effects | |
| CYP Inhibitor | Yes/No | Risk of drug-drug interactions | |
| Drug-Likeness | Lipinski Violations | 0 | High probability of being an oral drug |
| Bioavailability Score | > 0.5 | Integrated score for drug-likeness | |
| Medicinal Chemistry | PAINS Alert | 0 | Absence of promiscuous, problematic fragments |
Expertise: It's important not to treat these as absolute rules but as guiding principles. For instance, a "No" for BBB permeation is desirable for a peripherally acting drug but a failure for a CNS drug. The key is to interpret the data within the context of the intended therapeutic application. Using multiple in silico tools for prediction and comparing the results is highly recommended for accuracy.[2][29]
Phase 4: Molecular Dynamics - A Movie of the Interaction
Molecular docking provides a static snapshot of the binding event. However, proteins are dynamic entities. Molecular Dynamics (MD) simulations provide a temporal dimension, simulating the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds).[36][37] This allows us to assess the stability of the predicted binding pose.[38][39][40]
Rationale and Key Analyses
The primary goal of an MD simulation in this context is to validate the stability of the ligand's binding pose obtained from docking. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. Key metrics include:
-
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot indicates the system has reached equilibrium.
-
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.
High-Level Protocol using GROMACS
GROMACS is one of the fastest and most widely used open-source MD simulation packages.[38][41][42]
-
System Preparation: Start with the best-ranked docked complex from Phase 2.
-
Topology Generation: Generate force field parameters for both the protein (e.g., CHARMM36) and the ligand (e.g., using the CGenFF server).[38][43] This step defines the physical properties of each atom and bond.
-
Solvation: Place the complex in a simulation box and fill it with a chosen water model (e.g., TIP3P) to mimic the cellular environment. Add ions to neutralize the system.
-
Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure (NVT and NPT ensembles) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.[43]
-
Production Run: Release the restraints and run the simulation for the desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the output trajectory file to calculate RMSD, RMSF, and other relevant properties.
Expertise: The choice of force field is critical for the accuracy of the simulation.[38] Different force fields are parameterized for different types of molecules (proteins, lipids, nucleic acids), and selecting an appropriate one is a key decision. Similarly, the simulation time must be sufficient for the system to relax and for the relevant biological motions to be observed.
Data Synthesis and Candidate Prioritization
The true power of this in silico workflow lies in the synthesis of data from all four phases. A promising candidate for progression to in vitro testing would exhibit:
-
Plausible Targets: Identification of one or more therapeutically relevant protein targets with high probability scores (Phase 1).
-
Strong & Specific Binding: High binding affinity (e.g., < -7.0 kcal/mol) to the primary target(s) and formation of specific, stable interactions (e.g., hydrogen bonds with key active site residues) (Phase 2).
-
Favorable ADMET Profile: Compliance with drug-likeness rules (e.g., Lipinski's Ro5), predicted high oral absorption, and no major toxicity or metabolic liabilities (Phase 3).
-
Stable Complex: A stable protein-ligand complex demonstrated by converging RMSD and persistent key interactions throughout an MD simulation (Phase 4).
A compound that fails significantly in any of these phases, for example by showing high affinity to known anti-targets or predicting high toxicity, can be deprioritized, saving significant resources.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for the preclinical evaluation of this compound. By systematically integrating target prediction, molecular docking, ADMET profiling, and molecular dynamics, researchers can build a comprehensive computational dossier on a compound's therapeutic potential. This approach does not replace experimental validation but rather enhances it, allowing for more informed, hypothesis-driven decisions. The candidates that emerge successfully from this pipeline have a significantly higher probability of success in subsequent, resource-intensive laboratory testing, ultimately accelerating the path toward novel therapeutics.
References
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Amino-1,3,4-Oxadiazoles from Thiophene Precursors
Introduction: The Strategic Convergence of Thiophene and 2-Amino-1,3,4-Oxadiazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-amino-1,3,4-oxadiazole moiety is a highly valued heterocyclic system, renowned for its diverse pharmacological activities, which include antimicrobial, anticonvulsant, antimitotic, and muscle relaxant properties.[1][2] Its utility stems from its rigid, planar structure and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing metabolic stability and modulating pharmacokinetic profiles.[1]
When coupled with a thiophene ring—a sulfur-containing heterocycle prevalent in numerous blockbuster drugs due to its unique electronic properties and ability to engage in various biological interactions—the resulting hybrid molecule presents a compelling scaffold for novel therapeutic agents.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, starting from the readily available precursor, thiophene-2-carboxylic acid. We will delve into the causality behind each experimental step, ensuring a reproducible and self-validating workflow.
Overall Synthetic Strategy
The transformation from a thiophene carboxylic acid to the target 2-amino-1,3,4-oxadiazole is efficiently achieved through a three-step linear synthesis. The core logic involves building an acylthiosemicarbazide intermediate, which possesses all the necessary atoms, followed by an oxidative cyclization that forges the oxadiazole ring.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of Thiophene-2-Carbohydrazide (Intermediate 1)
Principle and Justification
The initial step involves converting the parent carboxylic acid into its corresponding acylhydrazide. Direct reaction of a carboxylic acid with hydrazine would result in a non-productive acid-base reaction. Therefore, the carboxylic acid must first be activated. A common and robust method is to convert it to a methyl ester, which readily undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the desired carbohydrazide.
Detailed Protocol: Esterification and Hydrazinolysis
Materials & Reagents:
-
Thiophene-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Hydrazine hydrate (80-100%)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Esterification:
-
To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl thiophene-2-carboxylate, which can often be used in the next step without further purification.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl thiophene-2-carboxylate (1.0 eq) in methanol (approx. 0.3 M).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours. A precipitate may form as the reaction progresses.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to afford Thiophene-2-Carbohydrazide as a white solid.
-
Part 2: Synthesis of 1-(Thiophene-2-carbonyl)thiosemicarbazide (Intermediate 2)
Principle and Justification
This step constructs the key acyclic precursor. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of isothiocyanic acid. Isothiocyanic acid is unstable and is therefore generated in situ from a stable salt, such as potassium thiocyanate, by acidification.
Materials & Reagents:
-
Thiophene-2-Carbohydrazide (Intermediate 1)
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol or Water
Procedure:
-
Dissolve potassium thiocyanate (1.2 eq) in water (approx. 1.0 M).
-
In a separate flask, dissolve Thiophene-2-Carbohydrazide (1.0 eq) in hot water containing a few drops of concentrated HCl to form the hydrochloride salt, ensuring solubility.
-
Add the thiocyanate solution to the hydrazide solution and heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry to yield 1-(Thiophene-2-carbonyl)thiosemicarbazide.
Part 3: Oxidative Cyclodesulfurization to 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Principle and Justification
This is the critical ring-forming step. The process involves an intramolecular cyclization coupled with the extrusion of the sulfur atom. Various reagents can mediate this transformation, but iodine is particularly effective, acting as a mild oxidizing agent that facilitates the C-O bond formation while promoting the removal of sulfur as hydrogen sulfide.[1][5][6] The use of a base is essential to neutralize the hydrogen iodide (HI) generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed mechanism for iodine-mediated oxidative cyclization.
Detailed Protocol: Iodine-Mediated Cyclization
Materials & Reagents:
-
1-(Thiophene-2-carbonyl)thiosemicarbazide (Intermediate 2)
-
Iodine (I₂)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Suspend 1-(Thiophene-2-carbonyl)thiosemicarbazide (1.0 eq) in DMF or ethanol (approx. 0.1 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
To this stirred mixture, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature. The color of iodine should fade as it is consumed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, with constant stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
The crude product will precipitate. If the solution is colored due to excess iodine, add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Self-Validation: Product Characterization
Confirmation of the final product's structure is paramount. The following data provides a benchmark for validation.
| Analysis | Expected Result | Rationale |
| Appearance | White to off-white crystalline solid | Purity of the final compound. |
| Melting Point | Specific range (e.g., 210-212 °C, literature dependent) | A sharp melting point indicates high purity. |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H str), ~1650 (C=N str), ~1050 (C-O-C str) | Confirms the presence of the amino group and the oxadiazole ring.[7] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8-7.2 (m, 3H, Thiophene-H), ~7.1 (s, 2H, -NH₂) | Characteristic signals for the thiophene ring protons and the exocyclic amino protons. The NH₂ signal is a broad singlet and may exchange with D₂O.[8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (Oxadiazole C-NH₂), ~158 (Oxadiazole C-Thiophene), ~130-125 (Thiophene carbons) | Distinct signals for the two carbons of the oxadiazole ring are key indicators of successful cyclization.[7] |
| Mass Spec (ESI-MS) | m/z = [M+H]⁺ corresponding to C₆H₅N₃OS | Confirms the molecular weight of the target compound. |
Safety and Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Add dropwise and with cooling.
-
Iodine: Harmful if inhaled or swallowed. Stains skin and surfaces.
-
Organic Solvents (MeOH, DMF, EtOAc): Flammable and/or toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
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Mancuso, R., & Gabriele, B. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. Molecules, 19(10), 15687-719. Available at: [Link]
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: [Link]
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Reddy, T. S., et al. (2011). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 14(4), 255-259. Available at: [Link]
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Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH. Available at: [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]
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ResearchGate. (2020). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
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Diana, G. D., et al. (1971). 2-Amino-5-substituted 1,3,4-oxadiazoles and 5-imino-2-substituted Δ2-1,3,4-oxadiazolines. A group of novel muscle relaxants. Journal of Medicinal Chemistry, 14(4), 255-9. Available at: [Link]
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West, B. D., et al. (1962). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Journal of the American Chemical Society, 84(16), 3221-3222. Available at: [Link]
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Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. Available at: [Link]
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ResearchGate. (2015). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Dömling, A., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7310-7314. Available at: [Link]
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Dömling, A., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. PMC - NIH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
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ResearchGate. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Retrieved from [Link]
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Mancuso, R., & Gabriele, B. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. PubMed. Available at: [Link]
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Application Notes & Protocols: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a Strategic Intermediate in Synthetic Chemistry
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, certain molecular frameworks consistently emerge as cornerstones for innovation. The 1,3,4-oxadiazole ring is one such "privileged scaffold," a five-membered heterocycle renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This structure is a key component in a vast array of therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5][6]
When this potent heterocycle is coupled with a thiophene moiety—another pharmacologically significant ring system—and further functionalized, the resulting molecule becomes a powerful and versatile building block. This guide focuses on one such intermediate: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine . The strategic placement of a primary amine and a bromine atom on this scaffold provides two orthogonal reactive sites. The amine group serves as a nucleophilic handle for amide bond formation, urea synthesis, and other derivatizations, while the C-Br bond on the thiophene ring is primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, such as transition-metal-catalyzed cross-couplings.
This document provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this intermediate, designed for researchers and professionals engaged in the pursuit of novel chemical entities.
Section 1: Synthesis of the Intermediate
The synthesis of this compound can be approached via several reliable routes. The most common strategies involve the cyclization of a carbohydrazide or a thiosemicarbazide precursor derived from 5-bromothiophene-2-carboxylic acid.
Protocol 1.1: Synthesis via Oxidative Cyclization of an Acylthiosemicarbazide
This robust two-step method first prepares an acylthiosemicarbazide intermediate, which is then oxidatively cyclized to form the 2-amino-1,3,4-oxadiazole ring. This approach is favored for its operational simplicity and use of readily available reagents.
Part A: Synthesis of 1-(5-Bromothiophene-2-carbonyl)thiosemicarbazide
-
System Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-bromothiophene-2-carboxylic acid (10.0 g, 48.3 mmol).
-
Acid Chloride Formation: Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this transformation.
-
-
Reaction: Heat the mixture to reflux at 80°C for 2 hours. The solid should fully dissolve.
-
Workup 1: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 5-bromothiophene-2-carbonyl chloride is obtained as an oil and used directly in the next step.
-
Thiosemicarbazide Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve thiosemicarbazide (4.85 g, 53.2 mmol) and pyridine (4.7 mL, 58.0 mmol) in THF (50 mL).
-
Addition: Add the thiosemicarbazide solution dropwise to the acid chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality: The nucleophilic amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup 2: Quench the reaction by adding water (100 mL). The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the acylthiosemicarbazide intermediate as a white solid.
Part B: Oxidative Cyclization to this compound
-
System Setup: In a 250 mL round-bottom flask, suspend the acylthiosemicarbazide intermediate (5.0 g, 17.9 mmol) in dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.82 g, 9.85 mmol) in one portion.
-
Causality: DBDMH is a mild and effective oxidizing agent that facilitates the cyclodesulfurization reaction, promoting ring closure to the oxadiazole with the extrusion of sulfur and other byproducts.[7]
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL) to neutralize any remaining bromine species. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol/water to afford the title compound as a pure solid.
Section 2: Characterization & Physicochemical Data
Proper characterization is essential to confirm the structure and purity of the synthesized intermediate.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃OS |
| Molar Mass | 246.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, partially soluble in hot ethanol, acetone |
| Melting Point | Expected >150 °C (Varies with purity) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.70-7.60 (d, 1H, Thiophene-H)
-
δ 7.50-7.40 (d, 1H, Thiophene-H)
-
δ 7.20 (s, 2H, -NH₂)
-
Rationale: The two thiophene protons will appear as doublets in the aromatic region. The amine protons will appear as a broad singlet which is exchangeable with D₂O. The exact chemical shifts are estimations based on similar structures.[8]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165.0 (C-NH₂)
-
δ 158.0 (C-Thiophene)
-
δ 137.0 (Thiophene C-Br)
-
δ 132.0 (Thiophene CH)
-
δ 130.0 (Thiophene CH)
-
δ 120.0 (Thiophene C-Oxadiazole)
-
Rationale: The spectrum will show six distinct carbon signals corresponding to the two rings. The carbons of the oxadiazole ring will be the most downfield.[9]
-
-
IR (KBr, cm⁻¹):
-
3300-3100 (N-H stretch, primary amine)
-
1650 (C=N stretch, oxadiazole ring)
-
1580 (N-H bend)
-
1100-1000 (C-O-C stretch, oxadiazole ring)
-
Rationale: The presence of the N-H stretches and the absence of a strong C=O stretch (from the hydrazide precursor around 1680 cm⁻¹) are key indicators of successful cyclization.[9][10]
-
-
Mass Spectrometry (ESI+):
-
m/z = 245.9, 247.9 ([M+H]⁺), showing the characteristic isotopic pattern for a single bromine atom.
-
Section 3: Applications in Organic Synthesis
The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity. Its two distinct reactive sites can be addressed selectively to generate large libraries of derivatives.
Protocol 3.1: N-Acylation of the Amino Group
This protocol details a standard procedure for forming an amide bond, a common step in modifying the scaffold for structure-activity relationship (SAR) studies.
-
System Setup: Dissolve this compound (1.0 g, 4.06 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.
-
Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
-
Reagent Addition: Add the desired acid chloride (e.g., benzoyl chloride, 0.52 mL, 4.47 mmol, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-acyl derivative.
Protocol 3.2: Suzuki Cross-Coupling of the Bromo Group
This protocol demonstrates how to create a C-C bond at the thiophene ring, significantly expanding the molecular framework. This is a powerful tool for introducing new aryl or heteroaryl moieties.
-
System Setup: To a microwave vial or Schlenk flask, add this compound (200 mg, 0.81 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 119 mg, 0.97 mmol, 1.2 eq), and potassium carbonate (336 mg, 2.43 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (47 mg, 0.04 mmol, 5 mol%).
-
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[11]
-
-
Solvent and Degassing: Add a mixture of 1,4-dioxane (6 mL) and water (1.5 mL). Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the coupled product.
Section 4: Safety and Handling
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Cyanogen Bromide (if used): Highly toxic. Should only be handled by experienced personnel with appropriate safety measures in place.
-
DBDMH: An oxidizing agent. Avoid contact with combustible materials.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its dual functionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of diverse chemical libraries. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this intermediate to accelerate the discovery of novel molecules with significant potential in medicine and materials science.
References
- Bentham Science Publishers. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
- National Center for Biotechnology Information. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene.
- Royal Society of Chemistry. (2024, February 15). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing.
- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Open Access Journals. (n.d.). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry.
- (2025, March 2).
- MDPI. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161-1168.
-
Sharba, A., et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161–1168. [Link]
- Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
- Wiley. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.
- Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
-
Kourounis, G., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1988. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole.
-
Al-Wahaibi, L. H., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 4(3), 255-271.
- (n.d.). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS.
- (2025, August 10).
- OUCI. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate.
-
MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine against Pathogenic Bacteria
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This document outlines the scientific rationale for investigating this specific molecule and provides detailed, field-proven protocols for evaluating its efficacy against a panel of pathogenic bacteria.
Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] The compound this compound is a promising candidate for investigation due to its unique chemical architecture, which combines two biologically active heterocyclic moieties: thiophene and 1,3,4-oxadiazole.
-
Thiophene Derivatives: The thiophene ring is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of antimicrobial activities.[3][4] The presence of a bromine atom on the thiophene ring can further enhance the antimicrobial potency of the molecule.[5][6]
-
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole nucleus is another critical heterocyclic scaffold known for its diverse pharmacological properties, including significant antibacterial and antifungal activities.[1][2][7] Some 1,3,4-oxadiazole derivatives have been shown to inhibit key bacterial processes, such as the synthesis of lipoteichoic acid, a crucial component of the cell wall in Gram-positive bacteria.[2] The toxophoric -N=C-O- linkage in the oxadiazole ring is thought to contribute to its antimicrobial effects by interacting with nucleophilic centers within microbial cells.[8]
The strategic combination of these two moieties in this compound suggests a potential for synergistic or enhanced antimicrobial activity. This document provides a systematic approach to validate this hypothesis through rigorous in vitro screening.
Experimental Workflow Overview
The antimicrobial screening process follows a logical progression from initial qualitative assessment to quantitative determination of inhibitory and bactericidal concentrations.
Caption: Overall experimental workflow for antimicrobial screening.
Materials and Equipment
-
Test Compound: this compound
-
Bacterial Strains: A representative panel of pathogenic bacteria, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Agar (TSA) or Nutrient Agar for bacterial stock maintenance
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO, sterile)
-
0.9% Saline, sterile
-
McFarland turbidity standards (0.5)
-
-
Antibiotics (Positive Controls):
-
Ciprofloxacin or Gentamicin (for Gram-negative bacteria)
-
Vancomycin or Ampicillin (for Gram-positive bacteria)
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Sterile Petri dishes
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Autoclave
-
Vortex mixer
-
Spectrophotometer or turbidity meter
-
Detailed Protocols
Preparation of Test Compound Stock Solution
Rationale: A high-concentration stock solution is prepared in a suitable solvent to facilitate serial dilutions. DMSO is a common choice for its ability to dissolve a wide range of organic compounds and its minimal toxicity to most bacteria at the final concentrations used in the assays.
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of sterile DMSO to obtain a stock solution of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
Rationale: Standardization of the bacterial inoculum is a critical step to ensure the reproducibility of susceptibility testing results. The 0.5 McFarland standard provides a reference for adjusting the bacterial suspension to a concentration of approximately 1.5 x 10⁸ CFU/mL.[9]
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in 5 mL of sterile 0.9% saline or MHB.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline/broth. This can be done visually or using a spectrophotometer.
-
This standardized inoculum will be further diluted for the specific assays as described below.
Kirby-Bauer Disk Diffusion Assay (Initial Screening)
Rationale: The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[10][11][12] The size of the zone of inhibition around the disk provides a visual indication of the compound's ability to inhibit bacterial growth.
Protocol:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (prepared in 4.2) and remove excess liquid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate by swabbing in three directions (rotating the plate approximately 60° after each swabbing) to ensure uniform growth.[13]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the test compound stock solution or its dilutions onto a disk. A solvent control disk (with only DMSO) and a positive control antibiotic disk should also be included.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.[14]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is the gold standard for quantitatively determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[15][16] This method is crucial for comparing the potency of different compounds.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB with a final DMSO concentration of ≤1%) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Prepare the final inoculum by diluting the standardized bacterial suspension (from 4.2) in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[19]
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and concise table for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| S. aureus ATCC 25923 | Positive | Vancomycin | |||
| B. subtilis ATCC 6633 | Positive | Ampicillin | |||
| E. coli ATCC 25922 | Negative | Ciprofloxacin | |||
| P. aeruginosa ATCC 27853 | Negative | Gentamicin |
Interpretation:
-
MIC: A lower MIC value indicates higher antimicrobial potency.
-
MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity.
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .
-
If MBC/MIC > 4, the compound is considered bacteriostatic .
-
References
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Alqahtani, A. M., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(23), 7239. [Link]
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Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-29. [Link]
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Naclerio, G. A., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 6(10), 2735–2744. [Link]
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Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Al-Amiery, A. A., et al. (2020). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing, 3(1), 1-5. [Link]
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Szafrański, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Iqbal, M. A., et al. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 28(13), 5101. [Link]
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Kumar, D., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 21(11), 1488. [Link]
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Application Notes & Protocols: Evaluating the Antifungal Activity of Thiophene-Containing 1,3,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Abstract: The rise of antifungal resistance necessitates the discovery of novel chemical scaffolds with potent and broad-spectrum activity. Heterocyclic compounds, particularly those integrating 1,3,4-oxadiazole and thiophene rings, have emerged as a promising class of antifungal agents. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo assessment of these derivatives. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure experimental robustness and reproducibility.
Introduction: The Rationale for Thiophene-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] When coupled with a thiophene moiety—a sulfur-containing heterocycle prevalent in many pharmaceuticals—the resulting scaffold often exhibits potent biological activities.[2][3] In the context of mycology, these derivatives frequently target essential fungal processes, most notably the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[4] This document outlines the key experimental workflows to rigorously assess the potential of these compounds as next-generation antifungal agents.
Section 1: Synthesis of Thiophene-Containing 1,3,4-Oxadiazole Derivatives
A common and effective route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an intermediate, which can be formed from a thiophene-derived hydrazide. The choice of cyclizing agent and reaction conditions is critical for achieving high yields and purity.
Causality in Synthesis Design:
The reaction proceeds via a hydrazide intermediate because the two nitrogen atoms are suitably positioned for cyclization into the five-membered oxadiazole ring. Oxidative cyclization is a reliable method, often employing reagents that can be easily removed during workup.
General Synthesis Workflow
Caption: General synthesis of thiophene-1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
This protocol provides a representative method for synthesizing a thiophene-containing 1,3,4-oxadiazole derivative.[5]
Materials:
-
Thiophene-2-carbohydrazide
-
Benzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Iodine
-
Sodium thiosulfate solution (10%)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography).
Procedure:
-
Schiff Base Formation:
-
In a 100 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (10 mmol) in 30 mL of absolute ethanol.
-
Add benzaldehyde (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst. This protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The Schiff base intermediate will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Suspend the dried Schiff base intermediate (5 mmol) in 25 mL of glacial acetic acid.
-
Add iodine (I₂) (7.5 mmol) in excess to act as the oxidizing agent.
-
Reflux the mixture for 8-10 hours until the reaction is complete (monitored by TLC). The iodine facilitates the removal of two hydrogen atoms, leading to the formation of the stable oxadiazole ring.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Decolorize the solution by adding 10% sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
The solid product will precipitate. Collect the crude product by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final 2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Section 2: In Vitro Antifungal Susceptibility Testing
To determine the antifungal potential of the synthesized compounds, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines.[6] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Causality in Susceptibility Testing:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This metric is crucial for comparing the potency of different compounds and for establishing a baseline for further studies. Using a standardized inoculum size, medium (RPMI-1640), and incubation conditions is essential to ensure that results are reproducible and comparable across different laboratories.[6][7]
In Vitro Antifungal Testing Workflow
Caption: Broth microdilution workflow for MIC determination.
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
Materials:
-
Synthesized thiophene-1,3,4-oxadiazole derivatives
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or water
-
Spectrophotometer and hemocytometer/colony counter
-
Incubator (35°C)
Procedure:
-
Preparation of Compounds:
-
Prepare a stock solution of each test compound and fluconazole in DMSO at a concentration of 1280 µg/mL. The high concentration in DMSO minimizes the final solvent concentration in the assay wells, which should not exceed 1% to avoid toxicity.
-
-
Preparation of Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. The inoculum density is critical; too high a density can lead to falsely elevated MICs.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the working drug solution (e.g., 16 µg/mL prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm.
-
Section 3: Elucidating the Mechanism of Action
Many antifungal 1,3,4-oxadiazole derivatives function by inhibiting the ergosterol biosynthesis pathway, a pathway essential for fungal cell membrane integrity but absent in humans.[4] The key target is often the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is also the target of azole antifungals.[4][8] An ergosterol quantitation assay can validate this mechanism.
Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of lanosterol 14α-demethylase in the ergosterol pathway.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content compared to the untreated control suggests inhibition of the pathway.[9][10]
Materials:
-
Candida albicans or other susceptible yeast strain
-
Yeast extract-peptone-dextrose (YPD) broth
-
Test compounds and positive control (e.g., Ketoconazole)
-
Sterile water
-
25% Alcoholic potassium hydroxide solution (w/v)
-
n-Heptane
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow a mid-log phase culture of the yeast in YPD broth.
-
Inoculate fresh YPD broth with the culture to an OD₆₀₀ of ~0.1.
-
Add the test compound at its MIC and ½ MIC concentrations. Include an untreated control (with DMSO) and a positive control (Ketoconazole).
-
Incubate the cultures for 16-24 hours at 30°C with shaking.
-
-
Sterol Extraction:
-
Harvest the cells from 50 mL of culture by centrifugation (e.g., 3000 rpm for 10 min).
-
Wash the cell pellet twice with sterile water.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet. Vortex thoroughly.
-
Saponify the mixture by incubating at 85°C for 1 hour in a water bath. This step breaks down lipids and releases sterols.
-
Allow the mixture to cool to room temperature.
-
-
Non-Saponifiable Lipid Extraction:
-
Add 1 mL of sterile water and 3 mL of n-heptane to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic (n-heptane) layer.
-
Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean glass tube.
-
-
Quantification:
-
Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a UV-Vis spectrophotometer, using n-heptane as a blank.
-
Ergosterol and the precursor 24(28)-dehydroergosterol produce a characteristic four-peaked curve. The presence of ergosterol is indicated by absorbance peaks at approximately 281.5 nm and 290 nm, while a peak at ~230 nm indicates the accumulation of other sterols, suggesting inhibition at a downstream step.
-
Calculate the percentage of ergosterol content based on the absorbance values at these key wavelengths. A significant reduction in the A₂₈₁.₅ peak in treated cells compared to the control indicates inhibition of ergosterol biosynthesis.[9]
-
Section 4: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in an animal model to assess efficacy, toxicity, and pharmacokinetics. A murine model of systemic candidiasis is a widely accepted standard for evaluating novel antifungal agents.[11][12][13]
Causality in In Vivo Model Selection:
The mouse model is used because its immune system and physiology share important similarities with humans. Systemic infection via tail vein injection leads to fungal dissemination to key organs like the kidneys, providing a robust system to measure the compound's ability to reduce fungal burden and improve survival.[12][14]
In Vivo Experimental Workflow
Caption: Workflow for a murine model of systemic candidiasis.
Protocol 4: Murine Model of Systemic Candidiasis
Materials:
-
Immunocompetent mice (e.g., 6-8 week old female BALB/c)
-
Candida albicans strain (e.g., SC5314)
-
Test compound formulated in a suitable vehicle (e.g., PBS with 5% Tween-80)
-
Positive control (e.g., Fluconazole)
-
Sterile PBS
-
Animal housing and handling equipment compliant with institutional guidelines (IACUC).
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 2, washing and resuspending the cells in sterile PBS.
-
Infect mice via lateral tail vein injection with 100 µL of the fungal suspension (e.g., 1 x 10⁶ CFU/mL).[12] The exact inoculum size may need to be optimized to achieve a lethal infection in the control group within 7-14 days.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, Test compound (e.g., 1, 5, 10 mg/kg), and Positive control (e.g., Fluconazole at 5 mg/kg).
-
Begin treatment 2-4 hours post-infection. Administer the treatment once daily for 7 consecutive days via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice daily for 21 days for signs of morbidity and mortality. Plot the survival data using a Kaplan-Meier curve and analyze for statistical significance (e.g., log-rank test).[14]
-
Fungal Burden Study: In a separate cohort of animals, euthanize mice on day 3 or 5 post-infection. Aseptically remove the kidneys (the primary target organ).
-
Weigh the kidneys, homogenize them in sterile PBS, and perform serial dilutions of the homogenate.
-
Plate the dilutions on SDA containing antibiotics (to prevent bacterial growth) and incubate for 24-48 hours.
-
Count the colonies and express the fungal burden as log₁₀ CFU per gram of tissue. A significant reduction in fungal burden in the treated groups compared to the vehicle control indicates in vivo efficacy.[15]
-
Section 5: Data Presentation and Interpretation
Table 1: Example In Vitro Antifungal Activity Data
| Compound ID | Target Fungus | MIC (µg/mL) |
| Thiophene-Oxadiazole-A | Candida albicans | 4 |
| Thiophene-Oxadiazole-A | Candida glabrata | 8 |
| Thiophene-Oxadiazole-B | Candida albicans | 2 |
| Thiophene-Oxadiazole-B | Candida glabrata | 4 |
| Fluconazole (Control) | Candida albicans | 1 |
| Fluconazole (Control) | Candida glabrata | 16 |
Interpretation: Lower MIC values indicate higher potency. In this example, Compound B is more potent than Compound A. Notably, both compounds are more effective against the typically more resistant C. glabrata than the control, Fluconazole, highlighting their potential.
Table 2: Example In Vivo Fungal Burden Data
| Treatment Group (Dose) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) | P-value (vs. Vehicle) |
| Vehicle Control | 6.8 ± 0.4 | - |
| Compound B (5 mg/kg) | 4.2 ± 0.5 | <0.01 |
| Compound B (10 mg/kg) | 3.1 ± 0.3 | <0.001 |
| Fluconazole (5 mg/kg) | 3.9 ± 0.4 | <0.01 |
Conclusion and Future Directions
The methodologies detailed in this guide provide a robust framework for the preclinical evaluation of thiophene-containing 1,3,4-oxadiazole derivatives as antifungal agents. By systematically progressing from synthesis to in vitro screening, mechanistic studies, and in vivo validation, researchers can efficiently identify and advance promising lead candidates. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to ensure the drug-like properties of the most promising compounds.
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Ghannoum, M., & Isham, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 844. [Link]
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Wang, F., Zi, Y., Liu, Y., Zhang, H., Wang, Z., & Fan, Z. (2018). Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit. Pest Management Science, 74(11), 2541–2548. [Link]
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de Medeiros, L. S., da Silva, A. C. G., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 11, 579. [Link]
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Saeed, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. Molecules, 28(19), 6989. [Link]
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Rostom, S. A. F., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9586-9591. [Link]
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Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, Y. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(46), 13837–13848. [Link]
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Rodriguez-Tudela, J. L., et al. (2003). In vitro antifungal susceptibility testing. Enfermedades Infecciosas y Microbiología Clínica, 21(3), 145-156. [Link]
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Nguyen, T. T. H., et al. (2023). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development, 15(3), 125-129. [Link]
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Engel, J. C., et al. (2015). Lead Identification to Clinical Candidate Selection: Drugs for Chagas Disease. ACS Infectious Diseases, 1(4), 146-154. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3399. [Link]
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El-Sawy, E. R., et al. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 15(9), 6429–6441. [Link]
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Yang, Z., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
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Biagi, M., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(7), 735. [Link]
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Zhang, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 24(13), 10928. [Link]
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Aoyama, Y., et al. (2008). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 46(7), 679–687. [Link]
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Li, A., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10. [Link]
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Dixon, D. M., & Fromtling, R. A. (1986). In vivo models: evaluating antifungal agents. Annals of the New York Academy of Sciences, 544, 369-371. [Link]
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Hafez, H. N., & El-Gazzar, A. R. B. A. (2007). Synthesis of Some New Benzofuran-Based Thiophene, 1,3-Oxathiole and 1,3,4-Oxa(thia)diazole Derivatives. Heteroatom Chemistry, 18(3), 294-300. [Link]
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Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. [Link]
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Chandra, J., & Mukherjee, P. K. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 2(7), 239–259. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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Velegraki, A., et al. (2000). Antifungal Susceptibility Testing. Mycoses, 43(s2), 1-8. [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. [Link]
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Application Notes and Protocols for the In Vitro Anticancer Evaluation of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction: The Therapeutic Potential of Thiophene and Oxadiazole Moieties
In the landscape of oncological research, the development of novel small molecules with high efficacy and selectivity against cancer cells remains a paramount objective. Heterocyclic compounds, in particular, form the backbone of many established and experimental anticancer agents.[1] Among these, structures incorporating thiophene and 1,3,4-oxadiazole rings have garnered significant attention for their diverse and potent biological activities.[2][3]
The thiophene ring, a sulfur-containing heterocycle, is a constituent of numerous pharmacologically active compounds, with its derivatives exhibiting a broad spectrum of therapeutic properties, including notable anticancer effects.[4] Similarly, the 1,3,4-oxadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently associated with antiproliferative, kinase inhibitory, and apoptosis-inducing activities.[2][3][5] The combination of these two pharmacophores in a single molecular entity, such as 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine , presents a compelling strategy for the design of novel anticancer drug candidates. While extensive data on this specific molecule is emerging, the evaluation of analogous N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine compounds has shown promising anticancer activity across a range of cancer cell lines, including melanoma, leukemia, and breast cancer, suggesting a broad potential for this class of compounds.[6]
These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer properties of this compound. The protocols herein are designed to be robust and self-validating, guiding researchers through the initial assessment of cytotoxicity to the elucidation of the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The first critical step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Causality Behind Experimental Choices:
The MTT assay is selected for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. A decrease in the metabolic activity of the cells, reflected by a reduced conversion of MTT to formazan, is indicative of cytotoxicity. It is recommended to screen the compound against a diverse panel of cancer cell lines to identify potential tissue-specific sensitivities. Based on the activity of similar oxadiazole derivatives, a starting panel could include melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment.
-
Treat cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
| Quadrant | Cell Population | Annexin V-FITC | Propidium Iodide |
| Lower Left | Viable Cells | Negative | Negative |
| Lower Right | Early Apoptotic Cells | Positive | Negative |
| Upper Right | Late Apoptotic/Necrotic Cells | Positive | Positive |
| Upper Left | Necrotic Cells | Negative | Positive |
Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Causality Behind Experimental Choices:
PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content: cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. An accumulation of cells in a particular phase of the cell cycle following treatment with the compound is indicative of cell cycle arrest.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound at its IC₅₀ concentration as described for the apoptosis assay.
-
Harvest cells by trypsinization, collect the supernatant to include any detached cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 4: Probing Molecular Mechanisms - Western Blot Analysis
To gain deeper insights into the mechanism of action, Western blotting can be employed to investigate the expression and activation of key proteins involved in apoptosis and cell cycle regulation.
Causality Behind Experimental Choices:
Based on the outcomes of the apoptosis and cell cycle assays, specific signaling pathways can be investigated. For example, if apoptosis is induced, it is pertinent to examine the expression of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and the activation of caspases (e.g., cleaved caspase-3, cleaved PARP). If cell cycle arrest is observed, the expression of cyclins and cyclin-dependent kinases (CDKs) relevant to the arrested phase should be analyzed.
Potential Protein Targets for Western Blot Analysis
| Pathway | Potential Protein Targets | Rationale |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP | To confirm the involvement of the intrinsic apoptotic pathway. |
| Cell Cycle (G2/M arrest) | Cyclin B1, CDK1, p-CDK1 | To investigate the molecular machinery governing the G2/M transition. |
| Cell Cycle (G0/G1 arrest) | Cyclin D1, CDK4, p21, p27 | To explore the regulators of the G1/S checkpoint. |
| General Stress/Survival | p-Akt, Akt, p-ERK, ERK | To assess the impact on key cell survival signaling pathways. |
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blot
-
Protein Extraction and Quantification:
-
Treat cells with this compound as previously described.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
These application notes provide a structured and comprehensive approach to the initial in vitro anticancer evaluation of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing the underlying molecular pathways, researchers can build a robust preclinical data package for this promising compound. Positive and significant findings from these assays would warrant further investigation into more specific molecular targets, in vivo efficacy in animal models, and potential for combination therapies.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1347–1358. [Link]
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Ahsan, M. J., & Shastri, S. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Letters in Drug Design & Discovery, 13(5), 443-450. [Link]
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Asati, V., & Sharma, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Pharmaceuticals, 14(10), 1058. [Link]
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Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]
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Mali, R. K., & Wankhede, S. B. (2024). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a88-a98. [Link]
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Bhopatrao, A., Chavan, P., Chavan, H., Chaudhari, P., Dadan, Z., & Kharche, A. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Research Journal of Pharmacy and Technology, 17(5), 2321-2326. [Link]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1347. [Link]
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Saeed, A., Flayyih, M. T., & Chigurupati, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3328. [Link]
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Naliyapara, H. M., & Sureja, D. K. (2017). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. International Journal of ChemTech Research, 10(1), 1-10. [Link]
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Kumar, D., Kumar, N., & Singh, P. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 45(11), 5225-5233. [Link]
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Khan, I., Zaib, S., Batool, S., & Khan, A. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). 1,3,4-Oxadiazole as a privileged scaffold in anti-cancer drug discovery. European journal of medicinal chemistry, 76, 493-505. [Link]
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Molecular docking studies of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine with target proteins.
Application Note: Molecular Docking of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This guide provides a detailed protocol for conducting molecular docking studies on this compound, a heterocyclic compound with potential therapeutic applications. The 1,3,4-oxadiazole and thiophene scaffolds are known pharmacophores present in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document outlines a comprehensive workflow, from ligand and target protein preparation to docking execution and results analysis, using industry-standard, freely available software. We use two representative protein targets, the Epidermal Growth Factor Receptor (EGFR) kinase domain and Staphylococcus aureus DNA Gyrase Subunit B (GyrB), to illustrate the protocol's application in anticancer and antibacterial research, respectively. This application note is designed for researchers, scientists, and drug development professionals seeking to predict and analyze the binding interactions of this specific ligand with relevant biological targets.
Scientific Background & Rationale
Molecular docking is a pivotal computational technique in structure-based drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[5][6] The core principle involves sampling a vast number of conformations of the ligand within the protein's binding pocket and scoring them to identify the most stable complex. A lower, more negative binding energy score typically indicates a more stable and potentially stronger interaction.[7]
Ligand of Interest: this compound is a molecule featuring a thiophene ring linked to a 1,3,4-oxadiazole core. Thiophene-oxadiazole hybrids have been investigated for various biological activities, including as anticancer agents targeting proteins like carbonic anhydrase IX and topoisomerase.[8][9][10][11] The 1,3,4-oxadiazole ring itself is a versatile scaffold found in compounds with demonstrated anticancer, anticonvulsant, and anti-inflammatory properties.[12][13][14]
Target Selection Rationale:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that is frequently overexpressed in various human tumors, making it a well-established target for cancer therapy.[13] Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential EGFR inhibitors.[13]
-
Staphylococcus aureus DNA Gyrase B (GyrB): DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for developing novel antibacterial agents. The GyrB subunit contains the ATP-binding site, which is a common target for inhibitors. The oxadiazole scaffold is a known feature in compounds designed to target this enzyme.
This guide provides the necessary steps to computationally evaluate the potential of our ligand to bind to these two distinct and therapeutically relevant protein targets.
Materials & Computational Software
| Software/Resource | Purpose | Recommended Source |
| AutoDock Tools (ADT) | GUI for preparing PDBQT files for protein and ligand. | |
| AutoDock Vina | Core docking program for calculating binding affinities. | [15] |
| Open Babel | Ligand energy minimization and file format conversion. | |
| PyMOL or UCSF ChimeraX | Molecular visualization and analysis of docking results. | or |
| RCSB Protein Data Bank | Source for obtaining 3D crystal structures of target proteins. |
Detailed Protocols
The overall process involves four main stages: Ligand Preparation, Target Protein Preparation, Docking Execution, and Post-Docking Analysis.
Caption: Molecular Docking Workflow.
Protocol 1: Ligand Preparation
The goal of this step is to convert the 2D chemical structure of this compound into an energetically minimized 3D conformation suitable for docking.[5][16]
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., MarvinSketch, ChemDraw) and save it as a MOL or SDF file.
-
Convert to 3D and Energy Minimize: This step is crucial to obtain a stable, low-energy conformation of the ligand.[16][17] We will use Open Babel for this.
-
Open a command-line terminal.
-
Execute the following command, replacing ligand.sdf with your input file name and ligand_min.pdbqt with your desired output file name. The --gen3d flag generates 3D coordinates, and --minimize performs energy minimization using the MMFF94 force field.
-
Expert Insight: Energy minimization removes potential atomic clashes and finds a realistic starting pose for the ligand, which can improve the accuracy of the docking simulation.[17] Different force fields like UFF or GAFF can also be used.[18]
-
Protocol 2: Target Protein Preparation
This protocol details the steps to prepare the receptor structure, making it ready for docking by cleaning the PDB file and adding necessary atomic information.[19][20]
-
Download Protein Structure:
-
Go to the database.
-
For EGFR, search for PDB ID: 1M17 . This structure is a complex of the EGFR kinase domain with a known inhibitor.[13]
-
For S. aureus DNA Gyrase B, search for PDB ID: 4URO . This structure also contains a co-crystallized inhibitor.
-
Download the structures in PDB format.
-
-
Clean the PDB Structure:
-
Open the downloaded PDB file (e.g., 1M17.pdb) in a molecular visualizer like PyMOL or UCSF ChimeraX.
-
The crystal structure often contains non-protein atoms like water molecules, co-factors, and the original co-crystallized ligand. These must be removed to prepare the binding site for our new ligand.[21]
-
In PyMOL, you can use the command line:
-
Save the cleaned protein structure as a new PDB file (e.g., 1M17_cleaned.pdb).
-
-
Prepare Receptor for Docking (using AutoDock Tools):
-
Open AutoDock Tools (ADT).
-
Go to File > Read Molecule and open your cleaned PDB file.
-
Add polar hydrogens, which are critical for calculating interactions like hydrogen bonds: Edit > Hydrogens > Add > Select Polar Only and click OK.[21]
-
Compute Gasteiger charges, which are necessary for the scoring function: Edit > Charges > Compute Gasteiger.
-
Save the prepared protein in the required PDBQT format: File > Save > Write PDBQT. Name it 1M17_protein.pdbqt.
-
Protocol 3: Docking Execution with AutoDock Vina
This protocol involves defining the search space (grid box) on the protein and running the docking simulation.
-
Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses. It should be centered on the active site of the protein and large enough to accommodate the ligand.
-
In ADT, with your prepared protein loaded, go to Grid > Grid Box....
-
A box will appear around the protein. You can adjust its center and dimensions.
-
Expert Insight (Site-Specific Docking): To define the active site, it is best practice to center the grid box on the position of the co-crystallized ligand from the original PDB file. For 1M17, the inhibitor Erlotinib occupies the ATP-binding pocket. You can find the coordinates by loading the original PDB file and selecting the ligand.
-
For 1M17 , a good starting point for the grid center is approximately x=15.1, y=53.9, z=16.9 with dimensions of 25 x 25 x 25 Å.
-
For 4URO , a good center is x=10.5, y=50.5, z=10.5 with similar dimensions.
-
Note down the center coordinates and the size of the box.
-
-
Create a Configuration File: Create a text file named conf.txt and add the following information, updating the file names and coordinates as needed.
-
exhaustiveness controls the computational effort; higher values increase accuracy but also runtime. The default of 8 is often sufficient.[22]
-
-
Run Vina:
-
Open a command-line terminal in the directory containing your files.
-
Execute the following command:
-
Vina will run the docking simulation and generate an output file (default: out.pdbqt) containing the predicted binding poses and their scores, and a log file (log.txt) with the binding energy scores for each pose.
-
Protocol 4: Post-Docking Analysis & Validation
This is the most critical phase, where the computational results are interpreted to derive meaningful biological insights.
-
Analyze Binding Energy:
-
Open the log.txt file. It will contain a table of binding affinities (in kcal/mol) for the top poses (default is 9).
-
The pose with the most negative binding energy is considered the most favorable.[7][23] A value of -6 kcal/mol or lower is generally considered a good starting point for a potential hit.
-
-
Visualize Binding Poses and Interactions:
-
Open your prepared protein PDBQT file (1M17_protein.pdbqt) in PyMOL or ChimeraX.
-
Load the Vina output file (out.pdbqt). This file contains multiple models, each corresponding to a different binding pose. You can cycle through them.
-
Focus on the top-scoring pose (model 1). Analyze its interactions with the protein's active site residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[23] These interactions are crucial for understanding the stability of the ligand-protein complex.[7]
-
In PyMOL, the "Ligand Interactions" tool (Action > preset > ligand sites > cartoon or find > polar contacts) can help visualize these bonds.
-
-
Protocol Validation (Trustworthiness):
-
A crucial step to ensure your docking protocol is reliable is re-docking .[24][25] This involves docking the original co-crystallized ligand back into its own receptor.
-
Prepare the original ligand (e.g., Erlotinib for 1M17) using the same ligand preparation protocol.
-
Run the docking simulation using the exact same grid parameters.
-
Compare the top-scoring pose from your re-docking with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
An RMSD value below 2.0 Å is generally considered a success, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[23][25][26][27]
-
Caption: Key Ligand-Protein Interaction Types.
Interpreting Results: A Hypothetical Example
After performing the docking of this compound against EGFR (1M17) and DNA Gyrase B (4URO), the results can be summarized for comparison.
| Parameter | Target: EGFR (PDB: 1M17) | Target: DNA Gyrase B (PDB: 4URO) |
| Binding Energy (kcal/mol) | -7.9 | -8.5 |
| Re-docking RMSD (Å) | 1.25 (with Erlotinib) | 1.48 (with co-crystallized ligand) |
| Key Interacting Residues | Met769 (H-bond), Leu694, Val702, Ala719 | Asp79 (H-bond), Ile84, Pro85, Gly83 |
| Interaction Types | Hydrogen bond with backbone of hinge region Met769; Hydrophobic interactions in the pocket. | Hydrogen bond with key catalytic residue Asp79; Hydrophobic enclosure. |
Analysis:
-
The re-docking RMSD values are both well below 2.0 Å, validating the protocol for both targets.
-
The ligand shows a strong predicted binding affinity for both targets, with a slightly more favorable score for DNA Gyrase B.
-
For EGFR, the hydrogen bond with Met769 in the hinge region is a classic interaction for Type I kinase inhibitors, suggesting a plausible binding mode.[13]
-
For DNA Gyrase B, the interaction with the catalytic Asp79 is significant, as this residue is crucial for the enzyme's function.
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound. By leveraging freely available computational tools, researchers can effectively predict binding affinities and interaction patterns with relevant protein targets like EGFR and DNA Gyrase B. The insights gained from such studies are invaluable for guiding further experimental validation, hit-to-lead optimization, and the overall drug discovery process.
References
-
AutoDock Vina Tutorial. (2020). Bioinformatics Review.
-
Molecular Docking Results Analysis. Creative Proteomics.
-
How to interpret and analyze molecular docking results? (2024). ResearchGate.
-
Protein and Ligand Preparation for Docking. (2023). Kaggle.
-
Molecular Docking & Energy Minimization Techniques. NTHRYS.
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Preparing Molecules for DOCKing. (2025). UCSF DOCK.
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Molecular docking proteins preparation. (2019). ResearchGate.
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Preparing the protein and ligand for docking. University of Nottingham.
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
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Setup and Validation of a Reliable Docking Protocol. (2020). MDPI.
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Energy minimization using openbabel. (2022). YouTube.
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Protein Preparation for Molecular Docking. (2022). YouTube.
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Molecular Docking Tutorial: AutoDock Vina. (2024). YouTube.
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How do I perform energy minimization of ligands before docking? (2015). ResearchGate.
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In Vitro Antiviral Activity and Molecular Docking Analysis. (2023). Trends in Sciences.
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Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
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Validation of docking protocol by redocking the cocrystallized ligand. (2017). ResearchGate.
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Validation of Molecular Docking Programs for Virtual Screening. (2009). PMC - NIH.
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
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The Effect of Energy Minimization on The Molecular Docking. (2021). SciSpace.
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Lessons from Docking Validation. Michigan State University.
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
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Molecular Docking and Pharmacological In Silico Evaluation. (2024). MDPI.
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole derivatives. (2024). RSC Publishing.
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Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2020). ResearchGate.
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole derivatives. (2024). PMC - NIH.
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Molecular Dynamics and Experimental Validation of Natural Products. (2024). ACS Omega.
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How to inspect hydrogen bonds in a docked molecule? (2022). ResearchGate.
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives. (2020). MDPI.
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Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020). NIH.
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Design, Molecular Docking Study, Synthesis and Cytotoxicity Evaluation of New 1,3,4-Oxadiazole Derivatives. (2024). ResearchGate.
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(PDF) Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole derivatives. (2024). ResearchGate.
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). International Journal of ChemTech Research.
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Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives. (2024). Journal of Advanced Zoology.
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Biological activity of oxadiazole and thiadiazole derivatives. (2020). PMC - PubMed Central.
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Application Notes and Protocols: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine in Enzyme Inhibitor Development
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities.[1] Its bioisosteric relationship with amides and esters enhances its ability to form crucial hydrogen bond interactions with biological targets.[2] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and notably, enzyme inhibitory activities.[3][4][5][6] The inherent stability and synthetic accessibility of this heterocyclic system make it an attractive starting point for the design of novel therapeutic agents.[7]
This document provides detailed application notes and protocols for the use of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a foundational molecule in the development of enzyme inhibitors. The presence of a bromothiophene group offers opportunities for further structural modifications, while the 2-amino substituent provides a key interaction point for binding to enzyme active sites. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.
Enzyme Inhibition Potential: Key Targets and Mechanistic Insights
Derivatives of the 1,3,4-oxadiazole scaffold have shown inhibitory activity against a range of clinically relevant enzymes. The following sections detail the potential applications of this compound in inhibiting key enzyme classes, drawing on established findings for analogous compounds.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[8][9] Notably, tumor-associated CA isoforms like CA IX and CA XII are validated targets for anticancer drug development.[8][10]
The general structure of 1,3,4-oxadiazole derivatives makes them effective inhibitors of various CA isoforms.[7][10] The nitrogen atoms of the oxadiazole ring and any exocyclic amino or thiol groups can coordinate with the zinc ion in the enzyme's active site, a key interaction for potent inhibition.
Pathways and Mechanisms
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[11] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease can therefore be an effective therapeutic strategy against such infections.[12][13]
The 1,3,4-oxadiazole scaffold has been extensively explored for its urease inhibitory potential.[11][12][13][14] The heterocyclic core and its substituents can interact with the nickel ions and surrounding amino acid residues in the urease active site, disrupting its catalytic function.
Pathways and Mechanisms
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and evaluation of this compound and its derivatives as enzyme inhibitors. These should be adapted and optimized based on specific experimental requirements.
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles.
Materials:
-
5-Bromothiophene-2-carbohydrazide
-
Cyanogen bromide (CNBr) or a suitable cyclizing agent
-
Methanol or another appropriate solvent
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Hydrazide: If not commercially available, 5-bromothiophene-2-carbohydrazide can be synthesized from the corresponding carboxylic acid or ester via reaction with hydrazine hydrate.[15]
-
Cyclization: a. Dissolve 5-bromothiophene-2-carbohydrazide in methanol. b. Add an aqueous solution of sodium bicarbonate to the reaction mixture. c. Cool the mixture in an ice bath and slowly add a solution of cyanogen bromide in methanol. d. Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Work-up and Purification: a. Remove the solvent under reduced pressure. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. d. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Synthesis Workflow
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compound against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Synthesized inhibitor compound
-
Acetazolamide as a standard inhibitor
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: a. Prepare stock solutions of the inhibitor and acetazolamide in DMSO. b. Prepare a working solution of the substrate (NPA) in acetonitrile. c. Prepare a solution of the hCA enzyme in Tris-HCl buffer.
-
Assay Protocol: a. To each well of a 96-well plate, add the appropriate volume of Tris-HCl buffer. b. Add the inhibitor solution at various concentrations. c. Add the hCA enzyme solution to initiate the pre-incubation. d. Incubate the plate at room temperature for a defined period (e.g., 15 minutes). e. Initiate the reaction by adding the NPA substrate solution. f. Monitor the change in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each inhibitor concentration. b. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vitro Urease Inhibition Assay
This protocol details a spectrophotometric assay to measure the urease inhibitory activity of the compound.
Materials:
-
Jack bean urease
-
Urea as substrate
-
Phosphate buffer (pH 7.0)
-
Nessler's reagent or Berthelot's reagent for ammonia detection
-
Synthesized inhibitor compound
-
Thiourea as a standard inhibitor[11]
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: a. Prepare stock solutions of the inhibitor and thiourea in a suitable solvent (e.g., DMSO). b. Prepare a solution of urease in phosphate buffer. c. Prepare a solution of urea in phosphate buffer.
-
Assay Protocol: a. Add the urease solution to each well of a 96-well plate. b. Add the inhibitor solution at various concentrations. c. Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the urea solution. e. Incubate the reaction mixture at the same temperature for a defined period (e.g., 30 minutes). f. Stop the reaction and measure the amount of ammonia produced using Nessler's or Berthelot's reagent by reading the absorbance at the appropriate wavelength (e.g., 450 nm for Nessler's).
-
Data Analysis: a. Calculate the percentage of urease inhibition for each inhibitor concentration. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Expected Outcomes and Structure-Activity Relationships (SAR)
The inhibitory activities of a series of 1,3,4-oxadiazole derivatives are typically presented in tabular format for easy comparison. The following table provides a hypothetical example of how to present such data.
| Compound ID | R-Group Modification | Target Enzyme | IC₅₀ (µM) |
| BT-OXA-NH₂ | 5-(5-Bromothiophen-2-yl) | hCA II | Expected low µM |
| BT-OXA-NH₂ | 5-(5-Bromothiophen-2-yl) | Urease | Expected µM range |
| Derivative 1 | Modification at 2-amino | hCA II | Variable |
| Derivative 2 | Modification at 2-amino | Urease | Variable |
| Acetazolamide | - | hCA II | Reference value |
| Thiourea | - | Urease | Reference value[11] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-amino group: Modification of the 2-amino group with different substituents can significantly impact inhibitory potency and selectivity. This position offers a vector for exploring interactions with specific amino acid residues in the enzyme's active site.
-
Modifications of the thiophene ring: The bromo substituent on the thiophene ring can be replaced with other functional groups to modulate lipophilicity, electronic properties, and potential halogen bonding interactions.
-
Bioisosteric replacement: The 1,3,4-oxadiazole core can be compared with other bioisosteric five-membered heterocycles (e.g., 1,3,4-thiadiazole, 1,2,4-triazole) to fine-tune the compound's properties.[13]
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Its synthetic tractability and the established biological activities of the 1,3,4-oxadiazole core provide a solid foundation for further investigation. The protocols and insights provided in these application notes are intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives against a range of enzymatic targets. Future work should focus on the synthesis of a library of derivatives to establish comprehensive structure-activity relationships, kinetic studies to elucidate the mechanism of inhibition, and in vivo studies to validate the therapeutic efficacy of the most potent compounds.
References
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Bis-1,3,4-Oxadiazole Derivatives as Novel and Potential Urease Inhibitors; Synthesis, In Vitro, and In Silico Studies. PubMed. Available at: [Link]
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Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. PubMed. Available at: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
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Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. PMC - NIH. Available at: [Link]
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Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid. Taylor & Francis Online. Available at: [Link]
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Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. PubMed. Available at: [Link]
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N-Acylbenzenesulfonamide Dihydro-1,3,4-oxadiazole Hybrids: Seeking Selectivity toward Carbonic Anhydrase Isoforms. ACS Publications. Available at: [Link]
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Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. PMC - NIH. Available at: [Link]
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Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. PubMed. Available at: [Link]
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The Effect of 1,3,4-Oxadiazol and 1,2,4-Triazole Compounds on Urease and Pepsin Enzymes. Al-Nahrain Journal of Science. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies. Journal of the American Chemical Society. Available at: [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
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Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
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SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. Available at: [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]
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Application Notes and Protocols for 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine in Materials Science
Introduction: A Versatile Heterocyclic Building Block for Advanced Materials
The confluence of thiophene and 1,3,4-oxadiazole moieties in a single molecular framework presents a compelling platform for the design of novel organic functional materials. The thiophene unit, a well-established electron-rich aromatic heterocycle, is a cornerstone in the field of organic electronics, renowned for its contribution to charge transport and tunable electronic properties.[1] Juxtaposed with this is the 1,3,4-oxadiazole ring, an electron-deficient system known for its high thermal and chemical stability, and its role as an electron-transporting or hole-blocking layer in organic light-emitting diodes (OLEDs).[2][3] The strategic incorporation of a bromine atom and an amino group onto this scaffold, as in 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, unlocks a vast potential for synthetic diversification, enabling its use as a versatile precursor for a new generation of polymers, fluorescent materials, and organic semiconductors.
This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in materials science. We will detail robust synthetic protocols and explore its utility as a monomer for the creation of advanced functional polymers.
Molecular Structure and Rationale for Application
The unique arrangement of functional groups in this compound dictates its potential applications.
-
The Thiophene-Oxadiazole Core: This donor-acceptor-like structure is anticipated to exhibit interesting photophysical properties, including fluorescence. The inherent rigidity of this fused heterocyclic system can lead to high quantum yields in the solid state.[4]
-
The Bromine Atom: This halogen serves as a highly versatile synthetic handle for post-functionalization via various cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. This allows for the facile introduction of other aromatic or vinyl groups, enabling the tuning of the electronic and optical properties of the molecule.[5]
-
The Amino Group: The primary amine at the 2-position of the oxadiazole ring offers another site for chemical modification. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to form polymers such as polyamides or polyimines. This functional group also provides a site for attaching solubilizing groups or other functional moieties.
The combination of these features makes this compound a prime candidate for the development of:
-
Fluorescent Polymers: The core structure can be integrated into a polymer backbone to create materials with tailored emission characteristics for applications in OLEDs and sensors.
-
Organic Semiconductors: The extended π-conjugated systems that can be built from this monomer are expected to exhibit favorable charge transport properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Functional Coatings and Films: The high thermal stability often associated with oxadiazole-containing polymers makes them suitable for applications requiring robust thin films.[2]
Synthesis of this compound
The synthesis of the title compound is a multi-step process commencing from commercially available 5-bromothiophene-2-carboxylic acid. The following protocol is a well-established and reliable route.
Part 1: Synthesis of the Precursor, 5-Bromothiophene-2-carbohydrazide
The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide. This is a crucial intermediate for the subsequent formation of the oxadiazole ring.
Protocol 1: Synthesis of 5-Bromothiophene-2-carbohydrazide
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80% or higher)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating
Procedure:
-
Esterification:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid, methyl 5-bromothiophene-2-carboxylate, by filtration, wash with cold water until neutral, and dry under vacuum.[4]
-
-
Hydrazinolysis:
-
Suspend the dried methyl 5-bromothiophene-2-carboxylate (1.0 eq) in methanol (10 volumes).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction mixture will become a clear solution before the product precipitates out.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid product, 5-bromothiophene-2-carbohydrazide, by filtration, wash with a small amount of cold methanol, and dry under vacuum.[4]
-
Causality of Experimental Choices:
-
The esterification of the carboxylic acid is a necessary step as the direct conversion of a carboxylic acid to a hydrazide can be challenging and may require harsh conditions or expensive coupling reagents. The methyl ester is a reactive intermediate that readily undergoes nucleophilic attack by hydrazine.
-
An excess of hydrazine hydrate is used to drive the hydrazinolysis reaction to completion and to minimize the formation of N,N'-diacylhydrazine byproducts.
-
Methanol is a suitable solvent for both steps as it is relatively inert and can be easily removed.
Diagram of Synthesis Pathway (Part 1):
Caption: Synthesis of 5-Bromothiophene-2-carbohydrazide.
Part 2: Cyclization to form this compound
The formation of the 2-amino-1,3,4-oxadiazole ring can be achieved through the reaction of the carbohydrazide with cyanogen bromide. This is a widely used and efficient method for the synthesis of this class of compounds.
Protocol 2: Synthesis of this compound
Materials:
-
5-Bromothiophene-2-carbohydrazide
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 5-bromothiophene-2-carbohydrazide (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-2.5 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve cyanogen bromide (1.1-1.2 eq) in a small amount of ethanol.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the carbohydrazide at room temperature. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate will form. Collect the solid product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
Causality of Experimental Choices:
-
Cyanogen bromide acts as the source of the C=N unit required for the formation of the oxadiazole ring. The reaction proceeds through the initial formation of an N-cyano intermediate which then undergoes intramolecular cyclization.
-
Sodium bicarbonate is used as a base to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.
-
The use of a mixed solvent system of ethanol and water helps to dissolve the reactants while allowing for the precipitation of the final product.
Diagram of Synthesis Pathway (Part 2):
Caption: Cyclization to the target 2-amino-1,3,4-oxadiazole.
Application in Materials Science: Synthesis of a Fluorescent Conjugated Polymer
The bifunctional nature of this compound makes it an excellent monomer for polymerization. The following protocol describes a potential route to a novel fluorescent polymer via a Suzuki polycondensation reaction. For this exemplary protocol, the amino group is first protected to prevent side reactions.
Protocol 3: Synthesis of Poly[5-(5-aryl-thiophen-2-yl)-1,3,4-oxadiazol-2-amine]
Part A: Protection of the Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the starting amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in DCM.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the Boc-protected monomer.
Part B: Suzuki Polycondensation
Materials:
-
Boc-protected this compound
-
A suitable diboronic acid or diboronic ester (e.g., 1,4-phenylenediboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (2M aqueous solution)
-
Toluene (anhydrous)
-
Ethanol
Procedure:
-
In a Schlenk flask, combine the Boc-protected monomer (1.0 eq), the diboronic acid (1.0 eq), and the palladium catalyst (2-5 mol%).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and ethanol (e.g., 4:1 v/v) followed by the degassed 2M sodium carbonate solution.
-
Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and pour the mixture into a stirred solution of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol and then water, and dry under vacuum.
Part C: Deprotection of the Polymer
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add an excess of TFA and stir at room temperature for 2-4 hours.
-
Precipitate the deprotected polymer by pouring the solution into a basic solution (e.g., dilute ammonium hydroxide).
-
Collect the final polymer by filtration, wash thoroughly with water, and dry under vacuum.
Diagram of Polymerization Workflow:
Caption: Workflow for the synthesis of a fluorescent polymer.
Expected Material Properties
While experimental data for this compound is not yet available in the literature, we can infer its potential photophysical properties based on closely related thiophene-oxadiazole derivatives.
Table 1: Photophysical Properties of Analogous Thiophene-Oxadiazole Compounds
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 2,5-Bis(2,2'-bithiophen-5-yl)-1,3,4-oxadiazole (alkylated) | 418 (in CHCl₃) | 470 (in CHCl₃) | 0.59 | [4] |
| 2,5-Bis(3-methylthien-2-yl)-1,3,4-oxadiazole | 354 (in Dioxane) | 402 (in Dioxane) | 0.13 | [4] |
| 2-(Carbazol-9-yl)-5-(thien-2-yl)-1,3,4-oxadiazole | 340 (in THF) | 425 (in THF) | 0.70 | [3] |
The data from these analogous compounds suggest that materials derived from this compound are likely to exhibit fluorescence in the blue to green region of the visible spectrum with potentially high quantum yields, making them promising candidates for emissive layers in OLEDs. The exact emission properties will be tunable through the choice of the co-monomer in the polymerization step.
Conclusion
This compound is a highly promising, yet underexplored, building block for materials science. Its synthesis is achievable through well-established chemical transformations, and its bifunctional nature provides a versatile platform for the creation of a wide array of functional organic materials. The protocols detailed herein provide a solid foundation for researchers to synthesize this compound and explore its potential in applications ranging from organic electronics to advanced functional polymers. The anticipated favorable electronic and photophysical properties, inherited from its thiophene and oxadiazole components, make it a compelling target for future research and development in the field of materials science.
References
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Salama, R. K. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]
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Makwana, H., & Naliapara, Y. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. [Link]
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Matache, M., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Advances, 6(96), 93775-93796. [Link]
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Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 10(48), 28655-28669. [Link]
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- Smolecule. (n.d.). Buy 5-Bromothiophene-2-carbohydrazide | 98027-27-1. Smolecule.
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Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. [Link]
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Ostrowski, J. C., & Bazan, G. C. (2001). Synthesis and Characterization of Conjugated Polymers Containing 1,3,4-Oxadiazole and Thiophene Units. Macromolecules, 34(19), 6563-6569. [Link]
- Life Chemicals. (2022). Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles. Life Chemicals Blog.
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Salama, R. K. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
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Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Pop, A., et al. (2014). Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. Beilstein Journal of Organic Chemistry, 10, 1673-1681. [Link]
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Pop, F. M., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 552-558. [Link]
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Al-Omar, M. A. (2011). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 8(3). [Link]
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Synthesis of Novel Fluorescent Probes from 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The strategic design of these molecular reporters hinges on the selection of a core scaffold that is not only photophysically robust but also amenable to chemical modification. The 1,3,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention for its exceptional thermal and chemical stability, and its intrinsic fluorescence. When coupled with a thiophene ring, a well-known electron-rich aromatic system, the resulting scaffold exhibits intriguing photophysical properties, making it a promising platform for the development of novel fluorescent probes.
This technical guide provides a comprehensive overview of the synthesis of fluorescent probes starting from the versatile building block, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This trifunctional molecule offers three distinct points for chemical diversification: the 2-amino group of the oxadiazole, the bromo-substituent on the thiophene ring, and the potential for electrophilic substitution on the thiophene ring itself. This guide will focus on the two most prominent strategies for derivatization: functionalization of the amino group and palladium-catalyzed cross-coupling reactions at the bromo-position. We will delve into the rationale behind these synthetic choices, provide detailed experimental protocols, and discuss the potential applications of the resulting fluorescent probes.
Strategic Approaches to Probe Synthesis
The synthesis of fluorescent probes from this compound can be strategically approached by considering the desired properties of the final molecule. The overall synthetic strategy often involves a multi-step sequence, where the order of reactions is crucial to avoid unwanted side reactions and to ensure high yields. The two primary handles for modification, the amino group and the bromo group, allow for the introduction of a wide range of functionalities, including fluorophores, recognition motifs for specific analytes, and groups that modulate the probe's solubility and cellular localization.
A general workflow for the synthesis of fluorescent probes from the starting material is depicted below:
Figure 1: General synthetic strategies for the elaboration of this compound into fluorescent probes.
Part 1: Functionalization of the 2-Amino Group
The 2-amino group of the 1,3,4-oxadiazole ring is a versatile nucleophile that can readily react with a variety of electrophiles. This allows for the introduction of diverse functionalities, including fluorescent reporting groups, linkers for bioconjugation, and moieties that can modulate the probe's photophysical properties through mechanisms such as Photoinduced Electron Transfer (PeT).
Acylation with Fluorescent Carboxylic Acids
A straightforward method to introduce a fluorophore is through the acylation of the amino group with a carboxylic acid derivative of a known fluorescent dye. This reaction forms a stable amide bond and directly links the signaling unit to the core scaffold.
Rationale: This approach is modular and allows for the rapid generation of a library of probes with different fluorescent properties by simply varying the carboxylic acid used. Common fluorescent carboxylic acids include derivatives of coumarin, fluorescein, rhodamine, and BODIPY.
Experimental Protocol: General Procedure for Acylation
-
Activation of the Carboxylic Acid: To a solution of the fluorescent carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling Reaction: To the activated ester solution, add this compound (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated fluorescent probe.[1]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Ensures solubility of reactants and prevents hydrolysis of the activated ester. |
| Coupling Agent | DCC, EDC, HATU | Activates the carboxylic acid for efficient amide bond formation. |
| Catalyst | DMAP | Accelerates the acylation reaction. |
| Temperature | Room Temperature | Mild conditions to prevent decomposition of sensitive fluorophores. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the starting materials. |
Formation of Urea and Thiourea Derivatives
Reaction of the 2-amino group with isocyanates or isothiocyanates provides a facile route to urea and thiourea derivatives, respectively. These functionalities can act as linkers or as recognition sites for specific analytes.
Rationale: The urea and thiourea linkages can participate in hydrogen bonding interactions, which can be exploited for the design of probes that bind to specific biological targets. Furthermore, the electronic properties of these groups can influence the overall photophysical characteristics of the probe.
Experimental Protocol: General Procedure for Urea Formation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Isocyanate: Add the desired isocyanate (1.0 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]
Part 2: Palladium-Catalyzed Cross-Coupling at the Bromo-Position
The bromine atom on the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is one of the most widely used methods for constructing biaryl systems. In the context of fluorescent probe synthesis, this reaction allows for the extension of the π-conjugated system by coupling the bromothiophene core with various aryl or heteroaryl boronic acids or esters.
Rationale: Extending the π-conjugation generally leads to a bathochromic (red) shift in the absorption and emission spectra of the fluorophore. This is a key strategy for tuning the probe's spectral properties to match specific excitation sources and to minimize background fluorescence in biological imaging. The choice of the boronic acid allows for the introduction of electron-donating or electron-withdrawing groups, which can further modulate the photophysical properties based on the principles of donor-π-acceptor systems.[2][3]
Figure 2: Key components of a Suzuki-Miyaura cross-coupling reaction for the synthesis of fluorescent probes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.[4][5]
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress by TLC or GC-MS. After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficiently catalyzes the cross-coupling reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O | The aqueous phase is often necessary for the reaction to proceed efficiently. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle. |
| Inert Atmosphere | Argon or Nitrogen | Prevents the oxidation and deactivation of the palladium catalyst. |
Characterization and Photophysical Evaluation
Once the fluorescent probes are synthesized and purified, it is essential to characterize their structure and evaluate their photophysical properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Photophysical Characterization:
-
UV-Vis Absorption and Fluorescence Spectroscopy: To determine the maximum absorption (λₐₑₓ) and emission (λₑₘ) wavelengths, and the Stokes shift.[7]
-
Fluorescence Quantum Yield (Φ_F): To quantify the efficiency of the fluorescence process. This is typically measured relative to a known standard.
-
Molar Absorptivity (ε): To determine the light-absorbing capacity of the probe at a specific wavelength.
-
Solvatochromism Studies: To investigate the effect of solvent polarity on the photophysical properties, which can provide insights into the nature of the excited state.[7][8]
| Compound Scaffold | λₐₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Thiophene-Oxadiazole Derivative | 350-400 | 450-550 | High | Various | [8] |
| Donor-π-Acceptor Thiophene | 400-500 | 500-650 | Varies | Various | [2] |
Applications in Research and Drug Development
Fluorescent probes synthesized from this compound have the potential for a wide range of applications, including:
-
Bioimaging: For visualizing specific organelles, biomolecules, or enzymatic activities within living cells.
-
Sensing: For the detection of metal ions, anions, reactive oxygen species, and other biologically relevant analytes.
-
High-Throughput Screening (HTS): As reporters in assays for drug discovery and development.
-
Materials Science: As components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]
Conclusion
The strategic functionalization of this compound provides a powerful and versatile platform for the synthesis of novel fluorescent probes. By leveraging the reactivity of the 2-amino group and the bromo-substituent, researchers can readily access a diverse library of probes with tailored photophysical properties and functionalities. The detailed protocols and rationale presented in this guide are intended to empower researchers in their efforts to develop the next generation of molecular tools for advancing our understanding of complex biological systems and accelerating the drug discovery process.
References
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A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. 2019;24(8):1565. Available from: [Link]
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Synthesis and optoelectronic properties of symmetrical thiophene based 2,5-disubstiuted 1,3,4-oxadiazoles: highly fluorescent materials for OLED applications. Journal of Fluorescence. 2011;21(4):1515-9. Available from: [Link]
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. 2020;14(1):30. Available from: [Link]
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Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available from: [Link]
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC. Available from: [Link]
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(PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. Available from: [Link]
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Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Biomolecules. 2025;15(1):119. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Synthesis and Photophysical and Electrochemical Properties of Conjugated Donor–Acceptor–Donor Systems Based on 1,3,4-Thiadiazole and Fused Naphtho[2,1-b]thiophene Derivatives. ResearchGate. Available from: [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
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Synthesis and characterization of thiophene and fluorene based donor–acceptor conjugated polymer containing 1,3,4-oxadiazole units for light-emitting diodes. Sci-Hub. Available from: [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. 2018;12(1):54. Available from: [Link]
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Thiophene-Based Dyes for Probing Membranes. Chemical Science. 2015;6(5):2894-2903. Available from: [Link]
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Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Biomolecules. 2025;15(1):119. Available from: [Link]
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5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. 2021;26(23):7298. Available from: [Link]
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Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry. 2023;62(12):1276-1281. Available from: [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available from: [Link]
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Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Semantic Scholar. Available from: [Link]
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The Synthesis and Characterisation of Fluorescent Poly(heteroaromatic oxadiazole)s. ResearchGate. Available from: [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences. 2013;3(10):51-55. Available from: [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. 2021;26(23):7383. Available from: [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. Available from: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. Available from: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
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Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry. 2017;41(19):10811-10820. Available from: [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. 2022;12(15):9302-9309. Available from: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. Available from: [Link]
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5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry. 2018;61(13):5693-5709. Available from: [Link]
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Application Notes and Protocols for 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives in Agricultural Research
Introduction: A New Frontier in Crop Protection
The global challenge of ensuring food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] This guide focuses on a promising subclass: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. The incorporation of the bromothiophene moiety is of particular interest, as thiophene-containing compounds have demonstrated significant bioactivity.[3][4]
These application notes provide a comprehensive framework for researchers engaged in the synthesis, screening, and mechanistic evaluation of these novel compounds for agricultural applications. The protocols are designed to be robust and self-validating, empowering research and development professionals to explore the full potential of this chemical class.
Chemical Synthesis: Building the Core Scaffold
The synthesis of this compound derivatives can be achieved through a reliable and adaptable synthetic pathway. A common and effective method involves the oxidative cyclization of a semicarbazone precursor.[5][6][7]
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent compound, which can be further derivatized at the 2-amino position to generate a library of analogues.
Step 1: Formation of the Semicarbazone
-
To a stirred solution of semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a 1:1 mixture of methanol and water, add a solution of 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude semicarbazone. This intermediate can often be used in the next step without further purification.
Step 2: Oxidative Cyclization
-
Dissolve the crude semicarbazone in a suitable solvent such as 1,4-dioxane.
-
Add potassium carbonate (3.0 eq) followed by iodine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir until the reaction is complete as monitored by TLC (typically 1-5 hours).
-
Cool the reaction mixture to room temperature and quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a 10:1 mixture of dichloromethane and methanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality in Synthesis: The initial condensation reaction forms the key semicarbazone intermediate. The subsequent iodine-mediated oxidative cyclization is a crucial step that forms the stable 1,3,4-oxadiazole ring. Potassium carbonate acts as a base to facilitate the reaction. This method is advantageous due to its relatively mild conditions and good yields.[5]
Part 1: Antifungal Activity Evaluation
Derivatives of thiophene-1,3,4-oxadiazole have shown exceptional promise as antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[8][9][10]
Protocol 2: In Vitro Antifungal Screening by Mycelial Growth Inhibition
This protocol is a primary screen to determine the intrinsic antifungal activity of the synthesized compounds against a panel of economically important plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Target fungal pathogens (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each active compound by probit analysis.
Data Presentation: In Vitro Antifungal Activity
| Compound ID | Target Fungus | EC50 (µg/mL) | Positive Control (Boscalid) EC50 (µg/mL) |
| BTO-Amine | S. sclerotiorum | [Insert Data] | 0.645 ± 0.023[9] |
| BTO-Derivative 1 | S. sclerotiorum | [Insert Data] | 0.645 ± 0.023[9] |
| BTO-Derivative 2 | R. solani | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Protocol 3: In Vivo Antifungal Assay on Whole Plants
This protocol evaluates the protective efficacy of the most promising compounds from the in vitro screen on host plants.
Materials:
-
Healthy, susceptible host plants (e.g., rapeseed for S. sclerotiorum)[8][9][10]
-
Active compounds identified in Protocol 2
-
Spore or mycelial suspension of the target pathogen
-
Wetting agent (e.g., Tween 20)
-
Greenhouse or controlled environment chamber
Procedure:
-
Grow the host plants to a suitable stage (e.g., 4-6 true leaves).
-
Prepare treatment solutions of the test compounds at various concentrations (e.g., 50, 100, 200 mg/L) in a suitable solvent with a wetting agent.
-
Spray the plant foliage with the treatment solutions until runoff. A control group should be sprayed with the solvent and wetting agent only.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated and control plants with a spore or mycelial suspension of the target pathogen.
-
Maintain the plants in a high-humidity environment for 48-72 hours to promote infection.
-
Transfer the plants to a greenhouse with optimal conditions for disease development.
-
Assess disease severity at regular intervals (e.g., 7-14 days post-inoculation) using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis and plant death).
-
Calculate the protective effect using the following formula:
-
Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Visualization of Experimental Workflow
Caption: Workflow for in vivo antifungal efficacy testing.
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
The fungicidal activity of many thiophene-1,3,4-oxadiazole derivatives has been attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the electron transport chain.[8][9][10] Inhibition of SDH disrupts fungal respiration and leads to cell death. Molecular docking studies can be employed to predict the binding interactions of the synthesized compounds with the active site of SDH.
Visualization of Proposed Mechanism
Caption: Inhibition of Succinate Dehydrogenase (SDH) by test compounds.
Part 2: Insecticidal Activity Evaluation
The 1,3,4-oxadiazole core is also present in compounds with known insecticidal activity.[11][12] Therefore, screening this compound derivatives against common agricultural insect pests is a logical extension of their biological evaluation.
Protocol 4: In Vitro Insecticidal Bioassay
This protocol describes a general method for assessing the contact and ingestion toxicity of the compounds against a model insect pest, such as the cotton leafworm (Spodoptera littoralis).[11]
Materials:
-
Test compounds
-
Target insect pests (e.g., fourth-instar larvae of S. littoralis)
-
Leaf discs from a suitable host plant (e.g., cotton)
-
Acetone
-
Wetting agent
-
Petri dishes with moistened filter paper
-
Micro-applicator
Procedure (Contact Toxicity):
-
Dissolve the test compounds in acetone to prepare a range of concentrations.
-
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-applicator. Control larvae are treated with acetone only.
-
Place the treated larvae in petri dishes with a fresh, untreated leaf disc.
-
Maintain the petri dishes at a suitable temperature and humidity.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 (Lethal Dose to kill 50% of the population) for each active compound.
Procedure (Ingestion Toxicity):
-
Prepare aqueous solutions of the test compounds at various concentrations with a wetting agent.
-
Dip leaf discs into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry. Control discs are dipped in water with the wetting agent.
-
Place one treated leaf disc in a petri dish with one larva.
-
Record larval mortality and the amount of leaf area consumed at 24, 48, and 72 hours.
-
Calculate the LC50 (Lethal Concentration to kill 50% of the population) for each active compound.
Part 3: Herbicidal Activity Evaluation
Certain 1,3,4-oxadiazole derivatives have been reported to possess herbicidal properties, suggesting a potential for weed management applications.[13][14][15]
Protocol 5: Pre-emergence Herbicidal Bioassay in a Greenhouse
This protocol assesses the ability of the test compounds to inhibit the germination and early growth of common weed species when applied to the soil.
Materials:
-
Test compounds
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)[14]
-
Pots filled with a standardized soil mix
-
Greenhouse with controlled temperature and lighting
-
Spray chamber
Procedure:
-
Sow the seeds of the target weeds at a uniform depth in the pots.
-
Prepare solutions of the test compounds at different application rates (e.g., corresponding to 18.75, 37.5, 75, and 150 g a.i./ha).[14]
-
Apply the solutions evenly to the soil surface of the pots using a laboratory spray chamber. Control pots are sprayed with the solvent only.
-
Place the pots in a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot height.
-
Calculate the percentage of inhibition for germination and growth compared to the untreated control.
Visualization of Herbicidal Screening Workflow
Caption: Workflow for pre-emergence herbicidal screening.
Part 4: Ecotoxicological Considerations
A critical aspect of developing new agrochemicals is assessing their potential impact on non-target organisms and the environment.[2][16][17][18] Preliminary ecotoxicological studies should be conducted on lead compounds.
Key Areas for Ecotoxicological Assessment:
-
Toxicity to Non-Target Arthropods: Evaluate the toxicity to beneficial insects such as honeybees (Apis mellifera) and predatory mites.[2]
-
Avian Toxicity: Assess acute and dietary toxicity to bird species like the bobwhite quail.[18]
-
Aquatic Toxicity: Determine the toxicity to aquatic organisms such as daphnia and fish.
-
Soil Organism Toxicity: Evaluate the effects on earthworms and soil microorganisms.[2]
These tests are typically conducted following standardized guidelines from regulatory agencies such as the Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD).[2][18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of derivatives from this class. The strong evidence for their potential as SDH-inhibiting fungicides warrants particular attention. Further research should focus on optimizing the substitutions on the 2-amino group and the thiophene ring to enhance potency, broaden the activity spectrum, and improve the toxicological profile. Structure-activity relationship (SAR) studies will be crucial in guiding the design of the next generation of these promising crop protection agents.
References
- Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, Y. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Li, W., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024.
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Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, Y. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13537–13549. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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ResearchGate. (2025). In Vivo Antifungal Activities of 57 Plant Extracts Against Six Plant Pathogenic Fungi. [Link]
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Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, Y. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Weed Science. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Cambridge Core. [Link]
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ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. [Link]
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ResearchGate. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. [Link]
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PubMed. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. [Link]
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PubMed Central (PMC). (n.d.). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]
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Charles River Laboratories. (n.d.). Terrestrial Ecotoxicology Studies. [Link]
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Communications in Agricultural and Applied Biological Sciences. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. [Link]
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SPLICE. (2024). Comprehensive Toxicology Testing for Household Pest Control Products. [Link]
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ResearchGate. (2018). A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field. [Link]
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Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]
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Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link]
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MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
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PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. [Link]
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Weed Technology. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Cambridge Core. [Link]
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J-STAGE. (n.d.). Ecotoxicological Risk Assessment of Pesticides in Terrestrial Ecosystems. [Link]
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US EPA. (2025). Technical Overview of Ecological Risk Assessment - Analysis Phase: Ecological Effects Characterization. [Link]
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National Institutes of Health (NIH). (n.d.). Overhauling the ecotoxicological impact of synthetic pesticides using plants' natural products: a focus on Zanthoxylum metabolites. [Link]
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PubMed Central (PMC). (n.d.). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. [Link]
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PubMed Central (PMC). (n.d.). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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InfinityFree. (n.d.). 1 PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. [Link]
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Bohrium. (2022). synthesis-and-pesticidal-activity-of-new-1-3-4-oxadiazole-thioether-compounds-containing-a-trifluoromethylpyrazoyl-moiety. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). International Code of Conduct on the Distribution and Use of Pesticides Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]
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MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]
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ResearchGate. (2025). Herbicidal activity of 1,3,4-thiadiazole derivatives. [Link]
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PubMed. (2025). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. [Link]
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PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. [Link]
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US EPA. (2025). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. [Link]
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ResearchGate. (n.d.). The structures of thiophene-containing agricultural fungicides. [Link]
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ResearchGate. (n.d.). Some 1,3,4-oxadiazole derivatives with herbicidal activity. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
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PubMed. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. [Link]
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SciSpace. (n.d.). Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. [Link]
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IOSR Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
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MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. [Link]
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PubMed. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. [Link]
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ResearchGate. (2025). Antifungal activity of topical microemulsion containing a thiophene derivative. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Welcome to the technical support guide for the synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers in achieving high-yield, high-purity synthesis of this valuable heterocyclic compound.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves a two-step process starting from the corresponding carboxylic acid.[1][2] The synthesis of this compound follows this classic route, which includes the formation of an acylhydrazide intermediate, followed by a base-mediated cyclization with cyanogen bromide.
The overall transformation proceeds as follows:
-
Hydrazinolysis: 5-Bromo-2-thiophenecarboxylic acid is first converted to its methyl or ethyl ester, which then reacts with hydrazine hydrate to yield the key intermediate, 5-bromo-2-thiophenecarbohydrazide.
-
Cyclization: The purified carbohydrazide is then treated with cyanogen bromide (CNBr) in the presence of a mild base to facilitate the cyclization and formation of the desired 2-amino-1,3,4-oxadiazole ring.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The synthesis begins with 5-Bromo-2-thiophenecarboxylic acid[4], which is commercially available. Other key reagents include a suitable alcohol (methanol or ethanol) for esterification, hydrazine hydrate for hydrazide formation, and cyanogen bromide for the final cyclization step.
Q2: Why is the formation of the carbohydrazide intermediate a critical step?
The carbohydrazide (acylhydrazide) is the direct precursor to the oxadiazole ring. The purity of this intermediate is paramount, as any unreacted starting ester or acid will complicate the subsequent cyclization and final purification. The nucleophilic nitrogen of the hydrazide is essential for the reaction with cyanogen bromide.[5]
Q3: What is the role of cyanogen bromide (CNBr) in the reaction?
Cyanogen bromide serves as the source of the C=N unit required to close the five-membered oxadiazole ring and introduce the 2-amino group.[3] It is a highly reactive and moisture-sensitive reagent that must be handled with appropriate care in a well-ventilated fume hood.[6]
Q4: What are the typical yields for this synthesis?
With optimized conditions and pure intermediates, the overall yield from 5-bromo-2-thiophenecarboxylic acid can range from 60% to 80%. The cyclization step itself often proceeds in good to high yields.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem Area 1: Low or No Yield of Final Product
Q: My final reaction has resulted in a very low yield, or TLC analysis shows no product formation. What went wrong?
A: This is a common issue that can stem from several points in the synthesis. Let's break down the possibilities.
-
Cause 1: Degradation of Cyanogen Bromide (CNBr)
-
Explanation: CNBr is highly susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will decompose, rendering it ineffective for the cyclization.
-
Solution: Always use a fresh bottle of CNBr or a properly stored (desiccated) sample. It is a solid that should be weighed quickly and added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Cause 2: Incorrect pH During Cyclization
-
Explanation: The cyclization reaction is base-mediated. An insufficient amount of base will result in a stalled reaction, as the hydrazide intermediate needs to be deprotonated to become sufficiently nucleophilic to attack CNBr. Conversely, a pH that is too high can promote side reactions or degradation of the product. The optimal pH is typically around 8-9.[3]
-
Solution: Use a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the base portion-wise and monitor the pH of the aqueous reaction mixture.
-
-
Cause 3: Incomplete Formation of the Carbohydrazide Intermediate
-
Explanation: If the initial hydrazinolysis step was incomplete, you are carrying unreacted ester into the cyclization step, which will not react under these conditions.
-
Solution: Before proceeding to the cyclization, confirm the purity of your 5-bromo-2-thiophenecarbohydrazide. This can be done by checking its melting point and running a TLC or ¹H NMR spectrum. If impure, it should be recrystallized (typically from ethanol or an ethanol/water mixture) until pure.
-
Problem Area 2: Product Purity and Side Reactions
Q: My final product appears impure on TLC, showing multiple spots. What are the likely side products and how can I purify my compound?
A: Impurities often arise from unreacted starting materials or side reactions during the cyclization. Here’s how to address this.
-
Cause 1: Unreacted 5-bromo-2-thiophenecarbohydrazide
-
Explanation: This is the most common impurity and indicates that the cyclization did not go to completion. It will often appear as a baseline spot on a TLC plate developed with a non-polar eluent.
-
Solution: Ensure a slight molar excess (1.1 to 1.2 equivalents) of CNBr is used. You can also try extending the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) to drive it to completion.
-
-
Cause 2: Formation of Symmetric Diacylhydrazine
-
Explanation: During the initial hydrazide formation, a small amount of N,N'-bis(5-bromothiophene-2-carbonyl)hydrazine can form, which will not cyclize to the desired product.
-
Solution: This is minimized by using a large excess of hydrazine hydrate during the hydrazinolysis step, which favors the formation of the desired mono-acylhydrazide.
-
-
Purification Strategy:
-
Recrystallization: The crude product can often be purified effectively by recrystallization. A common solvent system is ethanol or methanol. The product, being a polar amine, will be less soluble in cold alcohol than the less polar impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-thiophenecarbohydrazide
-
Esterification: To a solution of 5-bromo-2-thiophenecarboxylic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the mixture, neutralize with a saturated aqueous solution of NaHCO₃, and extract the methyl ester with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol (10 mL per gram of ester). Add hydrazine hydrate (5.0 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath. The carbohydrazide product will often precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The typical melting point should be confirmed against literature values.
Protocol 2: Cyclization to this compound
-
Dissolve 5-bromo-2-thiophenecarbohydrazide (1.0 eq) in a suitable solvent like methanol or aqueous methanol.
-
Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve cyanogen bromide (1.2 eq) in the same solvent.
-
Add the CNBr solution dropwise to the hydrazide solution over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Once the starting hydrazide is consumed, add water to the reaction mixture, which should precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.
Data Summary and Visualization
Table 1: Effect of Base on Cyclization Efficiency
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| NaHCO₃ (2.5) | Methanol/H₂O | 0 → RT | 4 | 75-85 | Standard, reliable conditions. Easy workup. |
| K₂CO₃ (2.0) | Acetonitrile | RT | 6 | 70-80 | Good alternative, but requires anhydrous conditions. |
| Pyridine (3.0) | Dichloromethane | 0 → RT | 5 | 65-75 | Can act as both base and solvent; purification can be more complex. |
| None | Methanol | RT | 24 | <10 | Demonstrates the necessity of a base for the reaction. |
Diagram 1: Reaction Mechanism
This diagram illustrates the base-mediated cyclization of the carbohydrazide with cyanogen bromide.
Caption: Mechanism of 2-amino-1,3,4-oxadiazole formation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
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- 7. researchgate.net [researchgate.net]
Side product formation in the synthesis of substituted 1,3,4-oxadiazoles.
Welcome to the technical support center for the synthesis of substituted 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered questions. The synthesis of 1,3,4-oxadiazoles, while versatile, is often accompanied by challenges related to reaction efficiency, byproduct formation, and purification. This document provides field-proven insights and evidence-based protocols to help you navigate these complexities and achieve optimal outcomes in your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 1,3,4-oxadiazoles. Each entry explains the underlying chemical principles, potential causes, and actionable solutions.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?
Answer: Low yields in 1,3,4-oxadiazole synthesis are a common issue that can originate from several factors, primarily incomplete cyclization, precursor instability, or competing side reactions.
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Incomplete Cyclization: The crucial ring-closing step, whether it's a dehydrative cyclization of a 1,2-diacylhydrazine or an oxidative cyclization of an acylhydrazone, may be inefficient.[1][2]
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Causality & Solution: The energy barrier for cyclization is highly dependent on the choice of reagent and reaction conditions. Harsh, classical reagents like neat phosphorus oxychloride (POCl₃) or concentrated sulfuric acid can cause degradation of sensitive substrates, leading to lower yields and the formation of tarry byproducts.[1][3] Consider switching to a milder, more efficient cyclodehydrating system. For instance, Burgess reagent or coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can promote cyclization under less aggressive conditions.[3][4][5] For oxidative cyclizations of acylhydrazones, ensure your oxidizing agent (e.g., I₂, HgO, ceric ammonium nitrate) is active and used in the correct stoichiometry.[1][6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time and prevent product degradation from prolonged heating.
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-
Precursor Instability: The acylhydrazide or acylhydrazone intermediates may decompose under the reaction conditions before cyclization can occur.
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Causality & Solution: Acylhydrazones, in particular, can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. To mitigate this, a one-pot synthesis is often highly effective.[1][8] In this approach, the acylhydrazone is generated in situ from the corresponding aldehyde and acylhydrazide and is then cyclized in the same vessel without isolation, minimizing opportunities for decomposition.
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-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a pivotal role.
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Causality & Solution: Every substrate has an optimal temperature range for cyclization. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields by providing rapid, uniform heating.[9]
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Question 2: I'm synthesizing a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide, but I'm isolating the 2-amino-1,3,4-thiadiazole as a major byproduct. Why is this happening and how can I favor the oxadiazole?
Answer: This is a classic case of competitive, regioselective cyclization. The acylthiosemicarbazide intermediate possesses two nucleophilic centers that can participate in the ring closure: the oxygen of the carbonyl group (leading to the desired oxadiazole) and the sulfur of the thiocarbonyl group (leading to the thiadiazole byproduct).
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Mechanism & Causality: The outcome of the reaction is dictated by the nature of the cyclizing agent.
-
Dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) or phosphorus oxychloride (POCl₃) tend to favor the formation of the thermodynamically more stable 1,3,4-thiadiazole .[10][11] These reagents activate the carbonyl group, but the sulfur atom is a more potent nucleophile under these conditions, leading to preferential C-S bond formation and subsequent dehydration.[12][13][14]
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Desulfurizing/Oxidizing agents are required to favor the 1,3,4-oxadiazole. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMSO, mercury(II) oxide (HgO), or iodine in a basic solution promote cyclization via the oxygen atom.[10][11] A study demonstrated that using EDC·HCl in DMSO resulted in quantitative formation of the 2-amino-1,3,4-oxadiazole with 100:0 regioselectivity, whereas using p-TsCl with triethylamine yielded the 2-amino-1,3,4-thiadiazole as the major product with a selectivity of 96:4.[10][11] Similarly, TBTU has been shown to be an excellent reagent for promoting this cyclodesulfurization to yield the oxadiazole.[4][5]
-
-
Actionable Solution: To synthesize the 2-amino-1,3,4-oxadiazole, you must switch from a simple dehydrating agent to one that promotes desulfurization or oxidative cyclization.
-
Replace POCl₃ or p-TsCl with EDC·HCl in DMSO or TBTU with a non-nucleophilic base like DIEA .
-
Alternatively, employ classic desulfurizing agents like HgO in refluxing ethanol , though be mindful of the toxicity and disposal requirements of mercury reagents.[10]
-
Question 3: My final product is discolored (yellow or brown), even after initial purification. What causes this and how can I get a clean, white solid?
Answer: Discoloration, particularly in derivatives bearing amine or phenol functionalities, is almost always due to oxidation.[15] Aromatic amines are particularly susceptible to air oxidation, which forms highly colored, conjugated impurities that can be difficult to remove.
-
Causality & Solution:
-
Oxidation during Workup/Purification: Exposure to air during filtration, concentration, or even on a chromatography column can cause oxidation.
-
Mitigation: Perform the final purification steps, especially recrystallization, under an inert atmosphere (e.g., nitrogen or argon).[15] When performing column chromatography on amine-containing compounds, consider using a mobile phase doped with a small amount of a tertiary amine base like triethylamine (~1%) to prevent protonation and subsequent oxidation on the acidic silica gel surface.[15]
-
-
Presence of Colored Impurities: The discoloration may stem from residual starting materials or byproducts.
-
Mitigation: During recrystallization, add a small amount of activated charcoal to the hot solution.[15] The charcoal will adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.
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Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate cyclizing agent for my specific synthesis? The choice of reagent is critical and depends on your starting materials. The table below summarizes common choices, their applications, and key considerations.
| Reagent Class | Example(s) | Starting Material | Key Considerations |
| Strong Dehydrating Acids | POCl₃, H₂SO₄, PPA | 1,2-Diacylhydrazines | Effective but harsh; can cause degradation of sensitive functional groups. Often require high temperatures.[3][16][17] |
| Phosphorus Reagents | Triphenylphosphine/I₂, P₂O₅ | 1,2-Diacylhydrazines | Generally milder than strong acids. P₂O₅ is effective but can be difficult to work with.[2] |
| Uronium Coupling Reagents | TBTU, HATU | Acylthiosemicarbazides | Excellent for promoting cyclodesulfurization to form 2-amino-1,3,4-oxadiazoles under mild conditions.[4][5] |
| Carbodiimides | EDC·HCl | Acylthiosemicarbazides | Provides high regioselectivity for 2-amino-1,3,4-oxadiazoles over thiadiazoles.[10][11] |
| Oxidizing Agents | I₂, HgO, (NH₄)₂Ce(NO₃)₆ | Acylhydrazones | Used for oxidative cyclization. Iodine is a practical and metal-free option.[1][6] Mercury reagents are effective but toxic. |
| Other Mild Reagents | Burgess Reagent, SO₂F₂ | 1,2-Diacylhydrazines | Milder alternatives to strong acids, offering better functional group tolerance.[3] |
Q2: What are the best practices for purifying substituted 1,3,4-oxadiazoles? Purification is often challenging due to byproducts having similar polarity to the desired product. A multi-step approach is often best.
-
Aqueous Wash: After the reaction, perform an aqueous workup to remove water-soluble reagents and byproducts. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to break up emulsions.
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Recrystallization: This is the most effective method for purifying solid products.[1][16] The key is solvent selection. Ideal solvents dissolve the product well when hot but poorly when cold. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent system beforehand.
-
Special Consideration: For basic compounds (e.g., containing amines), add ~1% triethylamine to the mobile phase to prevent streaking and improve separation.[15]
-
Q3: How can I reliably monitor the progress of my reaction? Thin Layer Chromatography (TLC) is an indispensable tool.
-
Prepare your Plate: Spot the starting material(s), any isolated intermediate, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of a silica gel TLC plate.
-
Run the Plate: Develop the plate in a pre-determined solvent system that gives good separation (product Rf typically between 0.3-0.5).
-
Visualize: Use a UV lamp (254 nm is standard for aromatic compounds) to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing. Staining (e.g., with potassium permanganate) can be used if your compounds are not UV-active.
Visualizations & Diagrams
Reaction Pathway Analysis
The following diagram illustrates the critical branch point in the cyclization of an acylthiosemicarbazide intermediate, highlighting how reagent choice dictates the final heterocyclic core.
Caption: Reagent-directed cyclization of acylthiosemicarbazide.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting low-yielding 1,3,4-oxadiazole syntheses.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol provides a general guideline. The choice of solvent must be optimized for your specific compound.
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small sample of your crude product. Ethanol, methanol, and ethyl acetate are common starting points.[1][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip).[15] Swirl the flask and gently reheat for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used). Pre-warming the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: TLC Monitoring for Reaction Progress and Impurity Profiling
-
Prepare TLC Chamber: Add the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.
-
Lane 1 (SM): Dissolve a small amount of your starting material (e.g., acylhydrazone) in a suitable solvent (like ethyl acetate or DCM) and spot it on the line.
-
Lane 2 (Co-spot): Spot the starting material again in the same place as the reaction mixture will be spotted.
-
Lane 3 (Rxn): At t=0 and subsequent time points, take a small aliquot from your reaction mixture, dilute it with solvent, and spot it on the line (and on top of the SM spot in Lane 2).
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
The disappearance of the spot in Lane 1's position and the appearance of a new spot (the product) indicates the reaction is proceeding.
-
The co-spot lane helps to confirm if the spot in the reaction mixture is indeed unreacted starting material.
-
The appearance of multiple new spots indicates the formation of side products.
-
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Universidade Federal de Santa Catarina. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health (NIH). [Link]
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). IOP Publishing. [Link]
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4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Mansoura University. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). National Institutes of Health (NIH). [Link]
-
I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. (2013). National Institutes of Health (NIH). [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health (NIH). [Link]
-
Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. (2014). Sci-Hub. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. (2014). ResearchGate. [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Otterbein University. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). MDPI. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]
-
Iodine–catalysed oxidative cyclisation of acylhydrazones to 2,5- substituted 1,3,4-oxadiazoles. (2014). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Publications. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Luxembourg Bio Technologies. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2006). ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). MDPI. [Link]
-
I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2022). ResearchGate. [Link]
-
Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. (2013). National Institutes of Health (NIH). [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2016). National Institutes of Health (NIH). [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure Science. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Luxembourg Bio Technologies. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. (2011). National Institutes of Health (NIH). [Link]
-
Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. (2007). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2012). Der Pharma Chemica. [Link]
-
Chemical biology of cyclization reactions by using POCL3. (2016). ResearchGate. [Link]
-
Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate. [Link]
-
Yield of cyclized products obtained by cyclodehydration with POCl 3 and... (n.d.). ResearchGate. [Link]
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Technical Support Center: Purification of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support resource for the purification of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1016734-35-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic intermediate. We will explore the causality behind experimental choices to ensure you can adapt these protocols to your specific needs.
I. Compound Profile & Initial Assessment
Before initiating any purification, a preliminary analysis of the crude product is essential. This step informs the selection of the most appropriate purification strategy.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃OS | [1] |
| Molecular Weight | 246.08 g/mol | [1] |
| Appearance | Typically a solid (e.g., crystalline solid) | [2] |
| Key Functional Groups | Primary Amine (-NH₂), Oxadiazole Ring, Thiophene Ring, C-Br Bond | [3] |
A preliminary Thin Layer Chromatography (TLC) analysis is the most critical first step. It provides a visual representation of the number of components in your crude sample and helps in selecting solvent systems for column chromatography.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My TLC of the crude product shows multiple spots. How do I identify the target compound and choose the best purification method?
Answer: Multiple spots on a TLC plate indicate the presence of impurities alongside your desired product. These could be unreacted starting materials, reaction byproducts, or decomposition products.
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Identifying the Product Spot: The most intense spot is often the product, but this is not guaranteed. If you have a pure reference standard, spot it on the same TLC plate alongside your crude mixture. If not, you can often deduce the product's relative polarity. The 2-amino-1,3,4-oxadiazole core is quite polar due to the free amine and nitrogen heterocycle. Therefore, your product should have a relatively low Rf value in non-polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
Choosing the Purification Method: The choice depends on the nature and separation of the spots on the TLC plate.
-
Scenario A: Spots are well-separated (ΔRf > 0.2): Column chromatography is the ideal method.
-
Scenario B: A major spot with minor, faint impurities: Recrystallization is often the most efficient method to remove small amounts of impurities, provided a suitable solvent can be found.
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Scenario C: Impurities are very polar (streaking from the baseline) or non-polar (at the solvent front): A combination of methods may be necessary. For instance, an aqueous wash or acid-base extraction can remove highly polar or ionizable impurities before proceeding to chromatography or recrystallization.
-
The following diagram outlines a decision-making workflow:
Question 2: I performed a recrystallization, but my yield is very low, or nothing crashed out. What went wrong?
Answer: This is a common issue related to solvent selection and concentration.
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Cause - Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at room temperature, the recovery will be low. If it is insoluble even when hot, it will not dissolve in the first place.
-
Solution - Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, chloroform/ethanol[4]). Use the results to select the best solvent or solvent pair. For 2-amino-1,3,4-oxadiazole derivatives, polar protic solvents like ethanol are often a good starting point.[5][6]
-
Cause - Too Much Solvent: Using an excessive volume of solvent will keep your product dissolved even after cooling, leading to poor or no recovery.
-
Solution - Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures the solution is saturated. If you've added too much, you can carefully evaporate some of the solvent to reach the saturation point again before cooling.
-
Cause - Supersaturation: Sometimes a solution can become supersaturated and crystallization fails to initiate.
-
Solution - Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.
-
Seed: Add a tiny crystal of the pure product (if available) to the cooled solution.
-
Cool Further: Place the flask in an ice bath, and if necessary, in a freezer to further decrease solubility.
-
Question 3: After column chromatography, my product fractions are still impure. Why is this happening?
Answer: This usually points to issues with column loading, solvent system selection, or the stationary phase.
-
Cause - Poor Separation on TLC: If the separation between your product and an impurity is marginal on the TLC plate, it will be very difficult to achieve good separation on the column.
-
Solution - Optimize the Mobile Phase: The goal is an Rf value for your target compound of ~0.25-0.35.
-
If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).
-
If the Rf is too low, increase the polarity (e.g., increase the ethyl acetate-to-hexane ratio).
-
-
Cause - Overloading the Column: Loading too much crude material onto the column relative to the amount of silica gel will result in broad, overlapping bands.
-
Solution - Follow the Rule of Thumb: Use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for difficult separations. For easier separations, 20:1 may suffice.
-
Cause - Compound Streaking on Silica: The primary amine on your compound is basic and can interact strongly with the acidic silica gel, causing the spot to "streak" or "tail" down the column.
-
Solution - Neutralize the Silica: Add 0.5-1% triethylamine (Et₃N) to your mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your basic compound to elute more cleanly and form tighter bands.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound? The synthesis of 2-amino-1,3,4-oxadiazoles often involves the oxidative cyclization of an acylthiosemicarbazide intermediate.[7][8] Therefore, common impurities may include:
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Unreacted Acylthiosemicarbazide: The direct precursor to your product.
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Starting Hydrazide: The material used to make the acylthiosemicarbazide.
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Byproducts from Cyclizing Agent: For example, if phosphorus oxychloride (POCl₃) is used, residual phosphoric acids may be present.[6] If a reagent like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is used, its byproducts will be present.[8]
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Side-Products: Competing side reactions can sometimes lead to the formation of triazole derivatives instead of the desired oxadiazole.[9]
Q2: Can I use acid-base extraction to purify this compound? Yes, this is a potentially powerful technique. The primary amine group is basic and can be protonated by an acid to form a water-soluble salt.
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Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
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Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
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Separate the aqueous layer and basify it with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates out.
-
Filter the precipitated solid or extract it back into an organic solvent to recover the purified free base.
Q3: How should I store the purified this compound? Like many amine-containing compounds, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidation or degradation. Keep the container tightly sealed.
IV. Standard Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing less polar or more polar impurities when the crude product is of relatively high purity (>85%).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely. If it dissolves too easily, it may be too soluble for ethanol alone.
-
Induce Saturation: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating mixtures with multiple components that are close in polarity.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 7:3 mixture of Hexanes:Ethyl Acetate, potentially with 0.5% triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed silica gel bed.
-
Elution: Gently add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum.
V. References
-
Namratha B., Shetty Nitinkumar S., D’Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Link
-
Asif, M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 22. Link
-
Lacey, D. J., et al. (2019). Direct Heteroarylation Polymerization of a π-Conjugated Polymer with Degradable 1,2,4-Oxadiazole Linkers. Polymer Chemistry, 10(44), 6025-6034. Link
-
MolCore. (n.d.). 5-(5-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine. Retrieved January 17, 2026, from Link
-
ChemicalBook. (n.d.). This compound. Retrieved January 17, 2026, from Link
-
Skinner, W. A., & Alaupovic, P. (1964). Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles. U.S. Patent No. 3,141,022. Link
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-272. Link
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S38. Link
-
El-Emam, A. A., et al. (2017). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 641-643. Link
-
Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2243. Link
-
González-Vera, J. A., et al. (2021). Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. RSC Advances, 11(48), 30258-30272. Link
-
Gucma, M., & Gzella, A. K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. Link
-
Movassaghi, M., & Chen, B. (2007). Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoamination/N-Acyliminium Ion Cyclization Cascade. Angewandte Chemie International Edition, 46(31), 5659-5662. (Supporting Information provides examples of flash chromatography). Link
-
Wang, Z., et al. (2016). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Molecules, 21(11), 1563. Link
Sources
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- 2. isca.me [isca.me]
- 3. This compound [chemicalbook.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. As Senior Application Scientists, we have compiled this guide to address common challenges and provide actionable insights to improve your experimental outcomes. This resource is designed for researchers, chemists, and drug development professionals dedicated to advancing their work with this important heterocyclic compound.
Synthesis Overview: The Primary Pathway
The most prevalent and reliable method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves two key stages: the formation of an N-acylthiosemicarbazide intermediate, followed by a dehydrosulfurization/cyclization reaction. This process is initiated from a corresponding carboxylic acid or its derivative.
The general workflow is outlined below:
Caption: General synthesis workflow for the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each point is designed to help you diagnose the problem and implement a robust solution.
Q1: My final yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue that can often be traced back to several critical parameters in the reaction sequence.
Answer:
Several factors could be responsible for low yields. Let's break them down by stage:
-
Inefficient Intermediate Formation: The initial acylation of thiosemicarbazide is crucial. If the 1-(5-bromothiophene-2-carbonyl)thiosemicarbazide intermediate is not formed in high yield, the final yield will inherently be low.
-
Causality: Direct reaction between a carboxylic acid and thiosemicarbazide is often inefficient without activation. Converting the carboxylic acid to a more reactive species, such as an acid chloride, is a common and effective strategy[1].
-
Recommendation: Activate the 5-bromothiophene-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride before reacting it with thiosemicarbazide. This significantly improves the efficiency of the acylation step.
-
-
Suboptimal Cyclization Conditions: The second step, converting the thiosemicarbazide intermediate to the oxadiazole, is the most critical for yield.
-
Reagent Choice: The choice of cyclizing agent is paramount. While strong dehydrating agents like phosphorus oxychloride (POCl₃) are frequently used, they can lead to degradation or side reactions if not carefully controlled[2][3].
-
Alternative Oxidants: Milder, more selective oxidative cyclization agents often provide better yields and cleaner reaction profiles. Excellent results have been reported using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) [1] or iodine in the presence of a base[4][5]. These reagents mediate a cyclodehydrosulfurization process.
-
Temperature and Time: Over-refluxing or excessive temperatures can cause decomposition of the starting material, intermediate, or product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification Losses: The product may be lost during the work-up or purification stages.
-
pH Adjustment: During work-up, especially after using acidic reagents like POCl₃, careful neutralization is required. The product, being an amine, can exist as a salt. Basification with a suitable base like aqueous potassium or sodium hydroxide is often necessary to precipitate the free amine product[2].
-
Purification Method: While the product can sometimes be purified by simple recrystallization from solvents like ethanol[6], impurities may co-precipitate. If the crude product is not pure, column chromatography is a reliable alternative[2].
-
Q2: My final product is impure, and I suspect side reactions. What are the likely byproducts and how can I avoid them?
The formation of multiple products is a classic sign of competing reaction pathways. The thiosemicarbazide intermediate is a versatile precursor that can cyclize into different heterocyclic systems depending on the reaction conditions.
Answer:
The primary competing reactions in this synthesis are the formation of 1,3,4-thiadiazoles or 1,2,4-triazoles.
-
1,3,4-Thiadiazole Formation: This occurs via dehydration of the thiosemicarbazide intermediate. Strong dehydrating agents used in acidic conditions, such as concentrated sulfuric acid or phosphorus pentoxide, can favor the formation of the corresponding 2-amino-5-(5-bromothiophen-2-yl)-1,3,4-thiadiazole[3]. While POCl₃ is used for oxadiazole synthesis, its strong dehydrating nature can sometimes lead to the thiadiazole byproduct.
-
1,2,4-Triazole Formation: The thiosemicarbazide intermediate can tautomerize to a thiol form, and under basic conditions, it can cyclize to form a 4-amino-5-(5-bromothiophen-2-yl)-4H-1,2,4-triazole-3-thiol[7][8]. This pathway is favored by strong bases and high temperatures.
Mitigation Strategies:
-
Control the Reagent: To favor the 1,3,4-oxadiazole, use reagents that promote dehydrosulfurization rather than simple dehydration. Iodine-mediated oxidative cyclization is a highly effective method for selectively forming the oxadiazole ring[4][5][9].
-
Control the pH: Avoid strongly basic conditions during the cyclization step to suppress the formation of the triazole ring. If using a method that requires a base (e.g., iodine oxidation), use a moderate base like potassium carbonate[4].
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.
Caption: Competing cyclization pathways of the key intermediate.
Q3: The cyclization with POCl₃ is messy and gives low yields. What is a reliable, high-yield alternative protocol?
While classic, the POCl₃ method can be harsh. Modern oxidative methods offer a milder, more efficient, and often safer alternative.
Answer:
An excellent alternative is the oxidative cyclization of the thiosemicarbazide intermediate using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . This method is known for its mild conditions, high yields, and simple work-up[1].
Detailed Protocol: DBDMH-Mediated Oxidative Cyclization
This protocol assumes you have already synthesized the 1-(5-bromothiophene-2-carbonyl)thiosemicarbazide intermediate.
Materials:
-
1-(5-Bromothiophene-2-carbonyl)thiosemicarbazide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Potassium Iodide (KI) (catalytic amount)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve Reactant: In a round-bottom flask, dissolve the thiosemicarbazide intermediate in your chosen solvent (DCM or MeCN).
-
Add Catalyst: Add a catalytic amount of potassium iodide (KI).
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Oxidant: Slowly add DBDMH (approximately 0.5 to 1.0 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine/iodine. Then, add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: If using DCM, separate the organic layer. If using MeCN, you may need to add water and extract with a solvent like ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 2-amino-1,3,4-oxadiazole[1].
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the oxidative cyclization to form the 2-amino-1,3,4-oxadiazole?
Answer:
The mechanism for oxidative cyclization, for instance using iodine, involves several key steps. The thiosemicarbazide first tautomerizes to its thiol form. The oxidant facilitates the formation of a disulfide intermediate, which then undergoes intramolecular cyclization. The key is the nucleophilic attack of the carbonyl oxygen onto the carbon of the C=N bond, followed by the elimination of sulfur. A simplified representation is shown below.
Caption: Simplified mechanistic steps in oxidative cyclization.
Q2: What are the primary safety concerns when handling reagents like POCl₃ or DBDMH?
Answer:
Phosphorus Oxychloride (POCl₃):
-
Corrosive and Toxic: POCl₃ is highly corrosive to skin, eyes, and the respiratory tract. It is also toxic upon inhalation or ingestion.
-
Water Reactive: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure no water is present in the reaction setup. Quench reactions carefully by adding the reaction mixture to ice.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH):
-
Oxidizer: DBDMH is a strong oxidizing agent and can react vigorously with reducing agents.
-
Corrosive: It is corrosive and can cause severe skin and eye irritation or burns.
-
Handling: Handle in a fume hood, wearing standard PPE. Avoid contact with combustible materials.
Q3: How can I definitively confirm the structure of my final product and rule out isomeric byproducts?
Answer:
A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
| Technique | Expected Signature for this compound | How it Rules Out Isomers |
| ¹H NMR | - A broad singlet for the -NH₂ protons (chemical shift can vary with solvent and concentration).- Doublets for the two coupled protons on the thiophene ring. | The chemical shifts and coupling constants of the thiophene protons will be characteristic. The triazole-thiol isomer would show an -SH proton signal and different NH signals. |
| ¹³C NMR | - Two characteristic signals for the C2 and C5 carbons of the oxadiazole ring (typically in the 155-170 ppm range)[2].- Signals for the carbons of the bromothiophene ring. | The chemical shifts of the heterocyclic ring carbons are distinct for oxadiazoles, thiadiazoles, and triazoles, providing a definitive fingerprint. |
| FT-IR | - N-H stretching bands for the primary amine (typically two bands around 3100-3300 cm⁻¹).- C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring. | The triazole-thiol isomer would show a characteristic S-H stretch (usually weak, around 2550 cm⁻¹) and a C=S stretch, which would be absent in the oxadiazole. |
| Mass Spec (MS) | - The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the target compound (C₇H₄BrN₃OS). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ~1:1 ratio) will be visible. | High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, which is identical for all three isomers. However, fragmentation patterns may differ, aiding in differentiation. |
References
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ChemBulletin. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Available at: [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). IOPscience. Available at: [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. Available at: [Link]
Sources
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- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
Troubleshooting low conversion rates in oxadiazole cyclization reactions.
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oxadiazole cyclization reactions. Here, you will find in-depth technical guidance, troubleshooting workflows, and frequently asked questions to address common challenges encountered in the laboratory, particularly focusing on overcoming low conversion rates.
Part 1: Troubleshooting Guide for Low Conversion Rates in 1,3,4-Oxadiazole Synthesis
The synthesis of 1,3,4-oxadiazoles, valued motifs in medicinal chemistry for their role as bioisosteres of amides and esters, commonly proceeds through the cyclization of diacylhydrazine intermediates or via oxidative cyclization of N-acyl hydrazones.[1][2] Low conversion rates are a frequent hurdle. This section provides a systematic approach to diagnosing and resolving these issues.
Initial Diagnosis: Identifying the Root Cause
Low yields in 1,3,4-oxadiazole synthesis can often be traced back to a few key areas: purity of starting materials, the efficacy of the cyclodehydration step, or suboptimal reaction conditions.
}
Question: My 1,3,4-oxadiazole synthesis from an acyl hydrazide and a carboxylic acid is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this common synthetic route often stem from incomplete formation of the diacylhydrazine intermediate or inefficient cyclodehydration. Here’s a breakdown of potential issues and solutions:
-
Inefficient Cyclodehydration: The final ring-closing dehydration is often the most challenging step.
-
Causality: The conversion of the diacylhydrazine to the oxadiazole requires the removal of a molecule of water, which can be energetically demanding.
-
Solution: Employ a more powerful dehydrating agent. While milder reagents have their place, classic and effective options include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[3][4] The choice of reagent can be critical, and screening different dehydrating agents is a valid optimization strategy. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been successfully used as a dehydrating agent for the cyclodehydration of diacylhydrazines.[5]
-
-
Suboptimal Reaction Temperature:
-
Causality: Insufficient thermal energy can lead to a sluggish reaction that does not go to completion. Conversely, excessive heat can cause decomposition of starting materials or products.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. Refluxing in a high-boiling solvent is a common strategy. Microwave irradiation can also be highly effective in driving the reaction to completion, often with reduced reaction times.[6]
-
-
Formation of Stable Intermediates:
-
Causality: The diacylhydrazine intermediate may be particularly stable and resistant to cyclization under the current reaction conditions.
-
Solution: In addition to using a stronger dehydrating agent and higher temperatures, consider alternative synthetic routes that bypass the diacylhydrazine intermediate. For example, a convergent synthesis using α-bromo nitroalkanes and acyl hydrazides avoids this intermediate.[1][7]
-
Question: I am observing a significant amount of a side product in my 1,3,4-oxadiazole synthesis. How can I identify and minimize it?
Answer:
Side product formation is a common cause of low yields. The most likely culprit is the uncyclized diacylhydrazine intermediate.
-
Identification: The diacylhydrazine intermediate will have a molecular weight corresponding to the sum of the acyl hydrazide and the carboxylic acid, minus a molecule of water from the initial condensation. This can be confirmed by LC-MS analysis.
-
Minimization Strategies:
-
Force the Cyclization: As detailed above, employ more stringent dehydrating conditions (stronger reagent, higher temperature) to drive the conversion of the intermediate to the final product.
-
Alternative Synthetic Pathways: Consider routes that avoid the formation of a stable diacylhydrazine. Oxidative cyclization of N-acyl hydrazones is an effective alternative.[2] This can be achieved using various oxidizing agents, including iodine.[5] A one-pot synthesis from aldehydes and hydrazides can also be an efficient approach.[2]
-
| Reagent/Condition | Role | Impact on Yield | Reference |
| POCl₃, SOCl₂, PPA | Dehydrating Agents | Can significantly improve yields by promoting efficient cyclodehydration. | [3][4] |
| Microwave Irradiation | Energy Source | Often reduces reaction times and can improve yields, especially for stubborn cyclizations. | [6] |
| Iodine | Oxidizing Agent | Facilitates oxidative cyclization of N-acyl hydrazones, providing an alternative to diacylhydrazine routes. | [5] |
| High-Boiling Solvents | Reaction Medium | Allows for higher reaction temperatures to overcome activation energy barriers. | [8] |
Part 2: Troubleshooting Guide for Low Conversion Rates in 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles, another critical heterocyclic core in drug discovery, most commonly involves the reaction of an amidoxime with a carboxylic acid or its derivative.[9][10] Low conversion rates in these reactions are also a frequent challenge.
Initial Diagnosis: Pinpointing the Problem
For 1,2,4-oxadiazole synthesis, low yields are often due to incomplete acylation of the amidoxime or a failed cyclodehydration of the O-acylamidoxime intermediate.
}
Question: My one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid has a very low conversion rate. What should I investigate?
Answer:
Low conversion in this one-pot procedure can be due to issues with either the initial acylation or the subsequent cyclization. Here’s how to troubleshoot:
-
Inefficient Acylation of the Amidoxime:
-
Causality: The carboxylic acid needs to be activated to react with the amidoxime. Incomplete activation or degradation of the coupling agent will lead to low yields.
-
Solution: Ensure your coupling agent (e.g., EDC, CDI) is fresh and active. Pre-activating the carboxylic acid with the coupling agent before adding the amidoxime can improve the efficiency of the acylation step.[11] The purity of both the amidoxime and the carboxylic acid is also crucial, as impurities can interfere with the reaction.[11]
-
-
Incomplete Cyclodehydration:
-
Causality: The O-acylamidoxime intermediate may not be cyclizing to the final product under the current conditions. This is often the rate-limiting step.[11]
-
Solution:
-
Thermal Conditions: Heating is typically required for the cyclodehydration step.[11] Optimize the temperature to find a balance between reaction rate and potential decomposition. Microwave irradiation can be a powerful tool to accelerate this step and improve yields.[8][12]
-
Catalysis: For room temperature cyclizations, tetrabutylammonium fluoride (TBAF) can be an effective catalyst.[13]
-
Base Selection: In base-mediated syntheses, the choice of base is critical. Strong bases like NaOH or KOH in aprotic polar solvents like DMSO have proven effective.[11][13]
-
-
-
Suboptimal Solvent Choice:
-
Causality: The solvent plays a significant role in solubilizing reactants and intermediates and can influence reaction rates.
-
Solution: Aprotic polar solvents such as DMSO or DMF are often beneficial, especially for base-mediated reactions.[11][13] Protic solvents should generally be avoided as they can interfere with the reaction.[8]
-
Question: My LC-MS shows a major peak corresponding to the O-acylamidoxime intermediate, but very little of my desired 1,2,4-oxadiazole. What's going wrong?
Answer:
This is a classic case of successful acylation followed by a failed cyclodehydration. The energy barrier for the ring-closing step has not been overcome.
-
Insufficiently Forcing Conditions:
-
Causality: The reaction lacks the necessary energy or catalytic assistance to proceed to the final product.
-
Solution: Increase the reaction temperature. If you are running the reaction at room temperature, try heating to reflux in a suitable solvent like toluene or xylene.[8] Alternatively, switching to a more potent cyclization agent or catalyst is recommended. If using a base, ensure it is strong enough and that the reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate.[8]
-
| Reagent/Condition | Role | Impact on Yield | Reference |
| EDC, CDI | Coupling Agents | Essential for activating the carboxylic acid for acylation. Freshness is key. | [11] |
| TBAF | Catalyst | Can facilitate cyclization at room temperature. | [13] |
| NaOH/DMSO, KOH/DMSO | Base/Solvent System | Strong, non-nucleophilic conditions that can promote cyclization. | [11][13] |
| Microwave Irradiation | Energy Source | Can dramatically reduce reaction times and improve yields for the cyclodehydration step. | [8][12] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can the electronic properties of my substituents affect the reaction yield?
A1: Absolutely. Electron-withdrawing groups on the acylating agent can enhance its reactivity, facilitating the initial acylation. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity. However, be aware that strongly electron-donating groups on aryl esters, such as -OH or -NH₂, can render them unreactive under certain basic conditions.[14]
Q2: I've successfully synthesized my 1,2,4-oxadiazole, but it seems to be degrading over time. What could be the cause?
A2: Some 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement, particularly 3,5-disubstituted derivatives with a saturated side chain. This can be initiated by heat, acid, or even moisture. To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[8]
Q3: Are there any "greener" or more environmentally benign methods for oxadiazole synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. For 1,3,4-oxadiazoles, a mechanochemical synthesis has been reported that is an environmentally friendly alternative to solvent-based methods.[15] Additionally, some modern methods aim to use milder conditions and avoid harsh reagents.
Q4: My reaction is very slow. Are there any general strategies to speed it up?
A4: Beyond increasing the temperature, microwave-assisted synthesis is a well-established technique for accelerating many organic reactions, including oxadiazole synthesis.[6][8][12] It can significantly reduce reaction times from hours to minutes. Also, ensure that your reagents are of high purity and that you are using optimal solvent and catalyst/reagent concentrations.
Part 4: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles[12]
This protocol describes a rapid and efficient synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.
-
To a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).
-
Add anhydrous dichloromethane (3.0 mL).
-
Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add silica gel (1 g, 60-120 mesh) to the reaction mixture.
-
Remove the solvent under low pressure.
-
The silica-supported intermediate is then subjected to microwave irradiation to facilitate cyclization.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Aldehydes and Hydrazides[2]
This procedure outlines a one-pot method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
To a 5 mL ElectraSyn 2.0 reaction vessel containing a stirrer bar, add the aldehyde (0.25 mmol, 1 equiv.), hydrazide (0.25 mmol, 1 equiv.), and MeOH (1.2 mL).
-
Stir the reaction mixture until hydrazone formation is complete as monitored by LCMS.
-
Add tetraethylammonium tetrafluoroborate (54.4 mg, 0.25 mmol, 1 equiv.), DABCO (28.1 mg, 0.25 mmol, 1 equiv.), and acetonitrile (2.4 mL).
-
Carry out the electrochemical oxidation according to the instrument's specifications to yield the desired 1,3,4-oxadiazole.
References
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Poh, J. S., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Angewandte Chemie International Edition, 59(31), 12815-12819. [Link]
-
Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4948. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.[Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 416-433. [Link]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2015(20), 4349-4364. [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 1547-1551. [Link]
-
Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science.[Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
ResearchGate. (n.d.). (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and... ResearchGate.[Link]
-
ScholarWorks@GVSU. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Grand Valley State University.[Link]
-
ResearchGate. (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate.[Link]
-
ResearchGate. (n.d.). Synthesis of substituted 1,3,4-oxadiazole derivatives. ResearchGate.[Link]
-
Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
LinkedIn. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LinkedIn.[Link]
-
ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate.[Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org.[Link]
-
ResearchGate. (n.d.). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. ResearchGate.[Link]
-
Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 258-276. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8300. [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Stability issues of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine in solution.
Welcome to the technical support center for 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Overview of Compound Stability
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring linked to a brominated thiophene moiety. The 1,3,4-oxadiazole ring is known for its general stability, which is a desirable characteristic in medicinal chemistry.[1][2][3] However, the overall stability of the molecule in solution can be influenced by various factors, including the solvent, pH, temperature, and exposure to light. The presence of the thiophene ring, in particular, may introduce susceptibility to photo-oxidation.[4]
Forced degradation studies on analogous compounds, such as 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, have demonstrated susceptibility to degradation under thermal, humid, acidic, and alkaline conditions.[5][6][7] This suggests that careful consideration of experimental and storage conditions is crucial when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The main factors influencing the stability of this compound in solution are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the 1,3,4-oxadiazole ring or other susceptible bonds in the molecule.
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for this class of compounds, its purity and the presence of water can impact stability.[8][9][10] Protic solvents may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[7]
-
Light: The thiophene moiety may be susceptible to photodecomposition, particularly in the presence of oxygen.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially when combined with light or elevated temperatures.
Q2: I am dissolving the compound in DMSO for my assays. What are the best practices for storage?
A2: When storing this compound in DMSO, it is recommended to:
-
Use high-purity, anhydrous DMSO to minimize water-related degradation.[9][10]
-
Prepare stock solutions at a reasonable concentration (e.g., 10-20 mM) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -20°C or -80°C for long-term storage.
-
For short-term storage, refrigeration at 4°C is acceptable, but for no longer than a few days.
-
Always protect solutions from light by using amber vials or wrapping containers in foil.
Studies on compound stability in DMSO have shown that at room temperature, significant degradation can occur over several months.[8][11]
Q3: My experimental results are inconsistent. Could this be due to compound instability?
A3: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of activity or varying results between experiments, it is crucial to assess the stability of your compound under your specific experimental conditions. This can be done by preparing a fresh solution from solid material for each experiment and comparing the results to those obtained with older solutions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Precipitate Formation in Solution
Symptoms:
-
Visible solid particles in your solution, either immediately after preparation or after a period of storage.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Solubility | The concentration of the compound exceeds its solubility limit in the chosen solvent. | 1. Gently warm the solution to aid dissolution. 2. Use sonication to break up aggregates. 3. If precipitation persists, prepare a more dilute stock solution. |
| Degradation Product | The precipitate may be a less soluble degradation product. | 1. Analyze the precipitate and supernatant separately using HPLC or LC-MS to identify the components. 2. If degradation is confirmed, review your storage and handling procedures (see FAQs). |
| Solvent Evaporation | Partial evaporation of the solvent during storage can increase the compound concentration, leading to precipitation. | 1. Ensure vials are tightly sealed. 2. Use parafilm to further secure caps during long-term storage. |
Issue 2: Loss of Compound Potency or Activity
Symptoms:
-
A gradual or sudden decrease in the expected biological or chemical activity of the compound in your assays.
Possible Causes & Solutions:
This issue is often directly linked to chemical degradation. The following workflow can help you diagnose the problem:
Caption: Workflow for troubleshooting loss of compound activity.
Potential Degradation Pathways
Understanding the potential chemical transformations your compound might undergo is key to preventing them.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its liabilities. It is based on ICH guidelines and studies of similar 1,3,4-oxadiazole derivatives.[5]
Objective: To identify the conditions under which this compound is unstable.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1 N HCl
-
0.1 N NaOH
-
3% H₂O₂
-
HPLC system with a C18 column and a PDA or UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkali Hydrolysis: 0.1 N NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Water. Incubate at 60°C for 24 hours.
-
Control Sample: Water. Keep at 4°C.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis:
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by RP-HPLC. A typical method would use a C18 column with a gradient elution of ACN and water.[5][12]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
Data Interpretation:
| Stress Condition | Expected Outcome based on Analogs[7] |
| Acid Hydrolysis | Significant degradation |
| Alkali Hydrolysis | Moderate to significant degradation |
| Oxidative Degradation | Moderate degradation |
| Thermal Degradation | Significant degradation |
| Photodegradation | Possible degradation due to the thiophene ring[4] |
Protocol 2: Routine Stability Check by RP-HPLC
Objective: To quickly assess the purity and integrity of a solution of this compound.
Procedure:
-
Sample Preparation: Dilute an aliquot of your stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Data Analysis:
-
Compare the retention time and peak area of the main peak to a freshly prepared standard.
-
Look for the presence of new, smaller peaks that may indicate degradation products.
-
A decrease in the main peak area or the appearance of new peaks suggests instability.
-
References
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (2024, February 21). Google AI Search. Retrieved January 17, 2026.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - OUCI. (n.d.). Google AI Search. Retrieved January 17, 2026.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). Google AI Search. Retrieved January 17, 2026.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. (2025, November 25). Google AI Search. Retrieved January 17, 2026.
- Force degradation study of compound A3 | Download Scientific Diagram - ResearchGate. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. (2020, April 20). Google AI Search. Retrieved January 17, 2026.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (2024, June 10). Google AI Search. Retrieved January 17, 2026.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives - Benchchem. (n.d.). Google AI Search. Retrieved January 17, 2026.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… - OUCI. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (n.d.). Google AI Search. Retrieved January 17, 2026.
- The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts | Request PDF - ResearchGate. (n.d.). Google AI Search. Retrieved January 17, 2026.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (2022, November 9). Google AI Search. Retrieved January 17, 2026.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Google AI Search. Retrieved January 17, 2026.
- (PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - ResearchGate. (2020, April 7). Google AI Search. Retrieved January 17, 2026.
- The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2025, November 11). Google AI Search. Retrieved January 17, 2026.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019, October 28). Google AI Search. Retrieved January 17, 2026.
- (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2025, November 11). Google AI Search. Retrieved January 17, 2026.
- Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - MDPI. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google AI Search. Retrieved January 17, 2026.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.). Google AI Search. Retrieved January 17, 2026.
- Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Google AI Search. Retrieved January 17, 2026.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - ResearchGate. (n.d.). Google AI Search. Retrieved January 17, 2026.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
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- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1,3,4-Oxadiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 1,3,4-oxadiazole derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges, ensuring the accuracy and reliability of your experimental data.
Introduction: The 1,3,4-Oxadiazole Solubility Challenge
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups.[1] These derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] However, the very features that make this scaffold attractive—its rigid, planar, and heteroaromatic nature—often contribute to poor aqueous solubility. This issue is particularly pronounced in derivatives bearing aryl substituents, which can increase molecular planarity and crystal lattice energy, significantly hindering their dissolution in the aqueous environment of biological assays.[6]
Poor solubility is not a minor inconvenience; it is a critical experimental flaw that can lead to:
-
Underestimated Potency: If a compound is not fully dissolved, the actual concentration exposed to the target is lower than the nominal concentration, leading to artificially high IC50 values.[7][8][9]
-
Poor Data Reproducibility: Minor variations in experimental conditions (e.g., temperature, mixing speed) can cause significant differences in the amount of dissolved compound, resulting in inconsistent and unreliable data.[8][9]
-
Inaccurate Structure-Activity Relationships (SAR): Promising compounds or entire chemical series may be prematurely discarded due to perceived low activity, when the true issue is poor solubility.[7][9]
This guide will walk you through identifying, troubleshooting, and overcoming these solubility-related hurdles.
Troubleshooting Guide: Real-Time Assay Problems
This section addresses acute issues you might encounter during your experiments.
Question: My 1,3,4-oxadiazole derivative precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening and how can I fix it?
Answer: You are observing a phenomenon known as "crashing out." This occurs when a compound that is soluble in a concentrated organic solvent stock (like 100% DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.[10][11] The solvent exchange is too fast for the compound to properly solvate in the aqueous environment, causing it to precipitate.
Below is a decision tree and a table of immediate actions to resolve this issue.
Caption: A decision tree for addressing compound precipitation in assays.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of buffer causes rapid solvent exchange and localized supersaturation, leading to precipitation.[10] | Perform a serial dilution . First, create an intermediate dilution in your assay buffer, then add this to the final assay volume. Alternatively, add the stock solution dropwise while gently vortexing or stirring the buffer.[10] |
| High Final Concentration | The intended final concentration of your compound simply exceeds its maximum solubility in the final assay buffer. | Decrease the final working concentration . It is essential to first determine the kinetic solubility under your specific assay conditions (see protocol in FAQ section).[10] |
| Low Media Temperature | Solubility of most organic compounds, including 1,3,4-oxadiazoles, decreases at lower temperatures.[10][12] | Always use pre-warmed (37°C) cell culture media or assay buffer for making dilutions.[10][13] |
| High Final Solvent % | While DMSO is used to dissolve the compound, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[7] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for sensitive cell lines.[10] This may require preparing a more dilute stock solution. |
| Incomplete Dissolution | Fine particulates may not be fully dissolved in the stock solution, acting as seeds for precipitation upon dilution. | After dilution, briefly sonicate the solution. This can help break up and redissolve fine precipitates, creating a more homogenous solution or a fine suspension.[11] |
Question: The solution with my compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation suggests that while the compound was initially soluble (perhaps in a supersaturated state), it is not stable in solution over the duration of your assay. This is often an issue of thermodynamic insolubility.
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The initial solution was supersaturated. Over time, the compound equilibrates to its lowest energy state, which is precipitation from the solution. | Determine the thermodynamic solubility of your compound by incubating it in the assay buffer for an extended period (24-48 hours) and measuring the concentration in the supernatant.[7] Your assay concentration must be below this limit. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, especially in dense cultures. If your compound's solubility is pH-dependent, this shift can cause it to precipitate.[10] | Monitor the pH of your culture medium. If significant changes occur, you may need to use a more robust buffer (like HEPES), change the medium more frequently, or adjust the initial pH. |
| Compound Instability | The compound itself might be degrading over time in the aqueous buffer, and the degradation products could be less soluble. | Assess the chemical stability of your compound under the assay conditions using techniques like HPLC over the time course of your experiment. |
| Interaction with Media Components | The compound may be interacting with components in the media, such as proteins in serum, leading to the formation of insoluble complexes. | Test the compound's solubility in both serum-free and serum-containing media to see if serum components are contributing to the precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why are my 1,3,4-oxadiazole derivatives so poorly soluble in the first place?
Answer: The poor aqueous solubility of many 1,3,4-oxadiazole derivatives is rooted in their fundamental chemical structure. The 1,3,4-oxadiazole ring is a rigid, planar aromatic system. When this core is symmetrically substituted at the 2- and 5-positions with lipophilic (oily or fat-loving) aryl groups (like phenyl rings), several factors combine to decrease water solubility:
-
High Crystal Lattice Energy: The planar structure allows the molecules to pack tightly and efficiently into a stable crystal lattice. A large amount of energy is required to break this lattice apart, which is a prerequisite for dissolution.
-
Low Polarity: Aryl substituents significantly increase the lipophilicity (logP) of the molecule, making it less favorable to interact with polar water molecules.[6]
-
Molecular Symmetry: Symmetrical derivatives often have higher melting points and lower solubility compared to their asymmetrical counterparts due to more stable crystal packing.
In contrast, 1,3,4-oxadiazoles with small alkyl groups (like methyl groups) can be completely water-soluble because these groups are less lipophilic and do not contribute as strongly to crystal packing forces.[6]
Q2: I have a new 1,3,4-oxadiazole derivative. What are the best initial strategies to improve its solubility for in vitro assays?
Answer: For initial screening, the goal is to find a simple, non-interfering method to achieve the desired concentration. The most common and accessible first-line strategies involve modifying the solvent environment.
| Strategy | Mechanism of Action | Pros | Cons & Considerations |
| Co-solvents | Water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more favorable for lipophilic compounds to dissolve.[7][14] | Simple to implement; effective for moderate solubility increases. | Can be toxic to cells or inhibit enzyme activity at higher concentrations.[7] The tolerance of your specific assay must be validated. Common examples include DMSO, PEG 400, and ethanol.[11][14] |
| pH Adjustment | Many compounds are weak acids or bases. Adjusting the pH of the buffer to ionize the compound (e.g., raising the pH for a weak acid) introduces a charge, which dramatically increases its interaction with water and enhances solubility.[11][15] | Can produce a very large increase in solubility; highly effective for ionizable compounds. | The required pH may be outside the viable range for your cells or optimal range for your enzyme.[15] You must know the pKa of your compound to choose the correct pH. |
Q3: What advanced formulation techniques can I use if basic co-solvents and pH adjustments are not sufficient or are incompatible with my assay?
Answer: When first-line strategies fail, more advanced formulation approaches can be employed. These are powerful techniques that often require more development but can solve even the most challenging solubility issues.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11] The poorly soluble 1,3,4-oxadiazole derivative can be encapsulated within this cavity, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water. This complex as a whole is water-soluble.[11][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[11]
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
-
Nanoformulations (Reprecipitation): This technique involves dissolving the compound in a good solvent and then rapidly injecting this solution into a poor solvent (like water) with high energy mixing. This causes the compound to precipitate as extremely small nanoparticles.[17][18] Due to their high surface-area-to-volume ratio, these nanoparticles dissolve much more quickly and can lead to higher apparent solubility.[14][15][19]
-
Solid Dispersions: In this approach, the compound is molecularly dispersed within an inert carrier, usually a water-soluble polymer.[14] This creates a high-energy amorphous form of the drug, which is more soluble than its stable crystalline form. This is more common in formulation for in vivo studies but can be adapted for preparing concentrated aqueous stocks.[20]
Q4: How do I properly determine the kinetic solubility of my compound under my specific assay conditions to avoid these problems?
Answer: Determining the kinetic solubility of your compound in your actual assay buffer is a critical first step to prevent many of the issues discussed. This experiment will tell you the maximum concentration you can achieve without immediate precipitation.
Experimental Protocol: Kinetic Solubility Assessment
Objective: To determine the maximum soluble concentration of a 1,3,4-oxadiazole derivative in a specific biological buffer.
Materials:
-
Your 1,3,4-oxadiazole derivative
-
100% DMSO
-
Your final, complete assay buffer (e.g., cell culture medium with serum, pre-warmed to 37°C)
-
96-well clear plate (or microcentrifuge tubes)
-
Plate reader or visual inspection against a dark background
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used. Visually inspect to ensure no solid material remains.
-
-
Create Serial Dilutions in Assay Buffer:
-
Add your assay buffer to the wells of a 96-well plate.
-
Add a small, precise volume of your DMSO stock to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells and matches your assay conditions (e.g., 0.5%). Mix thoroughly by pipetting up and down.
-
Perform a serial dilution (e.g., 1:2 or 1:3) across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
-
Incubation and Observation:
-
Immediate Observation (t=0): Immediately after dilution, visually inspect each well for any signs of precipitation (cloudiness, crystals, film). A plate reader measuring light scattering at a wavelength like 600 nm can also be used for a quantitative assessment.
-
Incubation: Seal the plate and incubate it under the same conditions as your planned biological assay (e.g., 1-2 hours at 37°C).
-
Final Observation (t=final): After the incubation period, inspect the plate again, both visually and with a plate reader.
-
-
Determine the Kinetic Solubility:
-
The kinetic solubility is defined as the highest concentration that remains clear and free of visible precipitate after the incubation period.[7]
-
Crucially, all subsequent biological assays should be performed at concentrations at or below this determined solubility limit to ensure data quality and reliability.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Gomółka, G., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Galiano, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Österberg, T., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Unknown Author. (n.d.). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. Semantic Scholar. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Unknown Author. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Taha, E. A., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Al-Subaie, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
-
Unknown Author. (n.d.). VARIOUS APPROACHES FOR SYNTHESIS OF 1,3,4-OXADIAZOLE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. Semantic Scholar. [Link]
-
Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]
-
Atia, S. M., & Al-argan, A. M. (2014). Preparation and Characterization of Organic Nanoparticles of Oxadiazole Derivative in Aqueous Media. CORE. [Link]
-
Unknown Author. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Kumar, A., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
-
Murthy, G. V. R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Unknown Author. (2020). (PDF) Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative. ResearchGate. [Link]
-
Unknown Author. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Unknown Author. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Patel, H., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
-
Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. [Link]
-
Villemagne, B., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Future Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Unknown Author. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Asgarzadeh, F. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]
-
Unknown Author. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. [Link]
-
Głośnicka, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Bromothiophene-Based Heterocycles
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of bromothiophene-based heterocycles. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to larger, pilot- or manufacturing-scale production. Our focus is on providing practical, field-proven insights and robust troubleshooting strategies grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the scale-up process.
Q1: What are the primary safety concerns when scaling up reactions involving bromothiophenes?
A1: Scaling up introduces significant safety challenges that are often negligible at the bench scale. Key concerns include:
-
Exotherm Management: Many reactions, such as bromination, lithiation, and Grignard formation, are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[1][2] Proper cooling systems, controlled addition rates, and real-time temperature monitoring are critical.[1]
-
Reagent Handling: Handling large quantities of hazardous reagents like elemental bromine, organolithiums (e.g., n-BuLi), and pyrophoric catalysts requires specialized equipment and stringent safety protocols.
-
By-product Generation: Hydrogen bromide (HBr) is a common acidic and corrosive by-product of bromination reactions.[3] Adequate scrubbing systems must be in place to neutralize off-gases.
-
Pressure Build-up: Rapid gas evolution or solvent boiling can lead to dangerous pressure increases in a sealed or inadequately vented reactor.
Q2: How does the choice of brominating agent impact scale-up feasibility?
A2: The choice of brominating agent is critical for safety, selectivity, and cost at scale.
-
Elemental Bromine (Br₂): While cost-effective, it is highly corrosive, toxic, and can lead to over-bromination due to its high reactivity.[4] Its use on a large scale requires specialized handling equipment, such as sealed systems and scrubbers.
-
N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine.[4] It is generally a milder and more selective brominating agent, which can be advantageous for complex substrates where over-bromination is a concern.[4] However, the succinimide by-product must be removed during workup, adding a purification step.
Q3: My process involves a metal-catalyzed cross-coupling reaction. What new challenges should I anticipate on a larger scale?
A3: Scaling up cross-coupling reactions introduces challenges related to catalyst activity, mass transfer, and product purity.
-
Catalyst Loading and Homogeneity: Achieving uniform catalyst distribution in a large reactor can be difficult. High catalyst loadings, often used in medicinal chemistry, become economically unviable at scale.[5] Optimization to lower catalyst loading (e.g., to <0.5 mol%) is essential.[5]
-
Mass and Heat Transfer: Inefficient stirring can create local hot spots or areas of high reactant concentration, leading to side reactions or catalyst deactivation.
-
Palladium Removal: For pharmaceutical applications, residual palladium levels in the final product must be strictly controlled (often in the low ppm range).[6] This necessitates dedicated purification steps, such as treatment with metal scavengers (e.g., 2,4,6-trimercaptotriazine), which add cost and complexity to the process.[5]
Part 2: Troubleshooting Guides for Specific Synthetic Challenges
This section provides in-depth, Q&A-style troubleshooting for common issues encountered during specific reaction types.
Challenge 1: Lithiation and Grignard Formation
Q: My lithium-halogen exchange reaction with n-BuLi on a bromothiophene derivative suffers from low conversion and significant formation of the debrominated starting material upon scale-up. What is the likely cause and solution?
A: This is a classic scale-up problem often rooted in moisture, temperature, and addition rate issues. The debrominated by-product arises from the highly basic lithiated intermediate being quenched by a proton source.[7]
Potential Causes & Solutions:
-
Residual Moisture: Organolithium reagents are extremely sensitive to moisture.[8] While glassware can be meticulously dried in the lab, large reactors and transfer lines have more surface area and potential points of atmospheric entry.
-
Poor Temperature Control: Lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[7] In a large reactor, maintaining this temperature uniformly is challenging. Localized warming during the addition of n-BuLi can cause the lithiated intermediate to decompose or react with the solvent (e.g., THF).
-
Solution: Use a jacketed reactor with a powerful cooling system. Add the n-BuLi solution subsurface (below the liquid level) and at a very slow, controlled rate to allow for efficient heat dissipation. Monitor the internal reaction temperature, not just the bath temperature.[11]
-
-
Inefficient Mixing: If mixing is poor, localized "hot spots" of high n-BuLi concentration can form, leading to side reactions before the reagent is dispersed.
-
Solution: Use an appropriately sized and shaped agitator (e.g., a pitched-blade turbine) to ensure vigorous and efficient mixing throughout the addition.
-
Caption: Troubleshooting decision tree for lithiation scale-up.
Challenge 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Q: During the scale-up of a Suzuki coupling between a bromothiophene and a boronic acid, I'm observing significant homocoupling of the boronic acid and low conversion. How can I mitigate this?
A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often exacerbated at scale by issues with oxygen, catalyst activation, and stoichiometry.[5]
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acid reagents.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[9] Degas all solvents and the reaction mixture by sparging with an inert gas or through freeze-pump-thaw cycles (less practical for large scale, sparging is preferred).
-
-
Suboptimal Catalyst System or Base: The choice of ligand, palladium precursor, and base is crucial and can behave differently at scale.
-
Solution: Screen different catalyst systems. While Pd(PPh₃)₄ might work at the lab scale, more robust and air-stable pre-catalysts like PdCl₂(dppf) or catalysts with bulky, electron-rich phosphine ligands are often more effective for large-scale operations.[5] The choice of base and solvent system can also dramatically affect the outcome; a common and effective combination is a palladium catalyst with a phosphate base in a solvent mixture like 1,4-dioxane and water.[12]
-
-
Rate of Reaction: If the rate of transmetalation is slow compared to the rate of homocoupling, side products will dominate.
This protocol is a generalized procedure for coupling a bromothiophene with a phenylboronic acid derivative.
-
Reactor Setup: In a clean, dry, and inerted jacketed reactor, add the bromothiophene (1.0 eq.), the phenylboronic acid (1.1-1.3 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the reactor and purge thoroughly with argon or nitrogen for at least 30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via a cannula or pressure transfer through a dip tube.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 0.5 mol%; SPhos, 1.1 mol%) as a solid or a slurry in degassed solvent.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by HPLC or GC.[15]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Palladium Scavenging: Stir the organic layer with a palladium scavenger for several hours before filtration and concentration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) - Initial | Pilot Scale (1 mol) - Optimized |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Catalyst Loading | 2 mol% | 2 mol% | 0.5 mol% |
| Base | Na₂CO₃ (aq) | Na₂CO₃ (aq) | K₃PO₄ (solid) |
| Atmosphere | Nitrogen balloon | Nitrogen blanket | Sparged Argon |
| Yield | 95% | 55% (with 30% homocoupling) | 92% (with <5% homocoupling) |
Challenge 3: Purification
Q: I am struggling to purify my scaled-up bromothiophene product. Column chromatography, which worked on a gram scale, is now impractical and I'm experiencing product degradation on the silica gel. What are my options?
A: Relying on chromatography for multi-kilogram purification is often unsustainable. Product degradation on silica gel is common for heterocycles, as the stationary phase can be acidic and cause decomposition.[16]
Alternative Purification Strategies:
-
Recrystallization: This is the most desirable method for large-scale purification of solid compounds. It is cost-effective, scalable, and can provide very high purity.
-
Troubleshooting: Finding a suitable solvent system is key. Perform a systematic screening of single and binary solvent systems.[16] If the product oils out, try using a slower cooling rate or seeding the solution with a small crystal of pure product.
-
-
Distillation: For liquid bromothiophenes that are thermally stable, vacuum distillation can be an excellent purification method.
-
Troubleshooting: Ensure the compound is stable at the required boiling temperature. Degradation can occur during prolonged heating. A short-path distillation apparatus can minimize thermal stress.
-
-
Quenching and Extraction: Carefully designed work-up procedures can remove many impurities before the final purification step.
Caption: Decision workflow for selecting a scale-up purification method.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. BenchChem.
- Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. In Books - The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes: Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
- BenchChem Technical Support Team. (2025).
-
de la Cruz, P., et al. (2025). Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. Angewandte Chemie International Edition. [Link]
-
de la Cruz, P., et al. (2025). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. ResearchGate. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
Narayanan, B., & Peterson, E. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Frontier, A. (2026). Troubleshooting: I Can't Reproduce an Earlier Experiment!. University of Rochester, Department of Chemistry. [Link]
- BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem.
-
Reddit User Discussion. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
-
Berghof Products + Instruments. Reaction control Control of pressure and temperature. [Link]
-
Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]
-
Wang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
Sources
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- 2. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. How To [chem.rochester.edu]
Refinement of analytical methods for the detection of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Welcome to the dedicated technical support resource for the analytical refinement of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this potent heterocyclic compound. Here, we synthesize our extensive field experience with established analytical principles to provide you with a trustworthy and authoritative resource.
The unique structure of this molecule, featuring a brominated thiophene ring linked to a 1,3,4-oxadiazole amine, presents specific challenges in analytical method development. This guide provides in-depth troubleshooting for common issues and a comprehensive set of frequently asked questions to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound. We delve into the root causes and provide actionable, step-by-step solutions.
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing amine-containing compounds like this one. The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the surface of the C18 column packing material.
Underlying Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the amine, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.
-
Solution:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the free silanols are derivatized.
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) at a low concentration (0.1-0.5% v/v), to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.
-
Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will protonate the amine group and also suppress the ionization of silanol groups, reducing the unwanted interaction.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study to determine the optimal concentration range.
-
-
Metal Chelation: The oxadiazole and amine moieties can potentially chelate with trace metals in the HPLC system (e.g., stainless steel frits, column hardware).
-
Solution: Use a column with metal-free hardware or add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM).
-
Issue 2: Analyte Instability and Degradation
Question: I am observing extra peaks in my chromatogram over time, suggesting my compound is degrading. What are the potential degradation pathways and how can I mitigate them?
Answer:
Heterocyclic compounds, particularly those with bromo-substituents, can be susceptible to degradation under certain analytical conditions. A forced degradation study on a similar 1,3,4-oxadiazole derivative showed susceptibility to alkaline and oxidative conditions[1].
Potential Degradation Pathways:
-
Hydrolysis: The oxadiazole ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The amine group and the electron-rich thiophene ring can be prone to oxidation.
-
Photodegradation: Exposure to UV light can potentially lead to debromination or other structural changes.
Mitigation Strategies:
-
pH Control: Maintain the pH of your sample and mobile phase within a stable range, typically between 3 and 7. Avoid strongly acidic or basic conditions.
-
Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample diluent.
-
Light Protection: Prepare and store samples in amber vials to protect them from light.
-
Temperature Control: Keep samples in a cooled autosampler (e.g., 4 °C) to minimize degradation during long analytical runs.
Troubleshooting Workflow for Degradation
Caption: Troubleshooting workflow for identifying and mitigating analyte degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reverse-phase HPLC method is most suitable. Here is a robust starting point:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm and 280 nm (or scan for λmax) |
| Injection Vol. | 10 µL |
This method can be optimized based on the observed chromatography. For instance, if the retention time is too long, increase the initial percentage of the organic phase (Mobile Phase B).
Q2: How do I confirm the identity of my synthesized this compound?
A2: A combination of spectroscopic techniques is essential for unambiguous structural confirmation.[2]
-
¹H NMR: Look for the characteristic signals of the thiophene protons and the amine protons.
-
¹³C NMR: Confirm the number of unique carbons and their chemical shifts, which are characteristic of the thiophene and oxadiazole rings.
-
Mass Spectrometry (MS): Determine the molecular weight and isotopic pattern. The presence of bromine will give a characteristic M+2 peak with approximately equal intensity to the molecular ion peak.
-
Infrared (IR) Spectroscopy: Look for the N-H stretching vibrations of the amine group (around 3100-3300 cm⁻¹) and the C=N stretching of the oxadiazole ring (around 1600 cm⁻¹).[2][3]
Q3: My compound has poor solubility in aqueous solutions. How can I prepare it for analysis?
A3: Poor aqueous solubility is a common challenge for such heterocyclic compounds.
-
Primary Solvent: Use a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.
-
Working Solution: Dilute the stock solution with your mobile phase or a mixture of acetonitrile and water. Ensure the final concentration of the strong organic solvent (DMSO/DMF) is low (typically <1%) in the injected sample to avoid peak distortion and solvent effects. For cell-based assays, be mindful of solvent toxicity.[4]
Q4: Can this compound be analyzed by Gas Chromatography (GC)?
A4: Direct analysis by GC is challenging due to the compound's low volatility and potential for thermal degradation in the hot injection port. The presence of the primary amine can also lead to poor peak shape on standard GC columns. While derivatization of the amine group could make it more amenable to GC analysis, HPLC is the more direct and robust technique for this type of molecule.
Experimental Protocol: Validated HPLC-UV Method
This protocol provides a detailed, step-by-step methodology for the quantitative analysis of this compound.
1. Preparation of Solutions
- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
- Sample Diluent: Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of DMSO.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the sample diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. HPLC System and Conditions
- Use an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Set up the HPLC conditions as described in the table in FAQ Q1.
- Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
3. Analysis Procedure
- Inject a blank (sample diluent) to ensure no carryover or system contamination.
- Inject the calibration standards in increasing order of concentration.
- Inject the samples to be analyzed.
- Bracket the sample injections with a mid-level calibration standard to monitor system stability.
4. Data Analysis
- Integrate the peak area of the analyte.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% |
| Precision (%RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Logical Relationship of Analytical Techniques
Caption: Workflow from synthesis to validated quantitative analysis.
References
- Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
-
Shehzadi, N., Hussain, K., Islam, M., Bukhari, N. I., Khan, M. T., & Salman, M. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(3), 269-283. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 22. Available from: [Link]
- Koprivanac, N., & Parlov Vuković, J. (2007). Spectroscopic Characterization of Organic Compounds. University of Zagreb.
- Jandera, P., & Hájek, T. (2017). Recent advances in the development of stationary phases for hydrophilic interaction chromatography.
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Serpi, M., et al. (n.d.). Supporting Info-12-1-22. Semantic Scholar. Available from: [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 8138903. Available from: [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available from: [Link]
- Farid, N. F., Abdelwahab, N. S., & El-Dahmy, S. I. (2014). Simultaneous determination of paracetamol, guaifenesin, sodium benzoate, and oxomemazine in the presence of their degradation products and impurities by HPLC and TLC-densitometric methods.
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Strategies to avoid dehalogenation during reactions with 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Technical Support Center: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for handling this compound. This document provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, medicinal chemists, and process scientists avoid the common pitfall of dehalogenation during synthetic modifications. Our goal is to ensure the integrity of the critical C-Br bond, enabling successful downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this molecule?
A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom.[1][2] This is problematic for several reasons:
-
Loss of Functionality: The C-Br bond is a crucial synthetic handle for further diversification, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its premature removal terminates the planned synthetic route.
-
Reduced Yield: The formation of the dehalogenated byproduct consumes the starting material, directly lowering the yield of the desired product.[1][3]
-
Purification Challenges: The dehalogenated byproduct often has similar polarity and chromatographic behavior to the starting material and desired product, complicating isolation and purification.[1]
The thiophene ring, being an electron-rich N-heterocycle, is particularly susceptible to this reaction.[2]
Q2: What are the primary chemical mechanisms that cause dehalogenation?
A: Dehalogenation is typically initiated by the formation of a reactive palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This species can arise from several sources:
-
Bases: Strong bases, particularly alkoxides like NaOtBu, can react with trace water or other protic sources to generate hydride species.
-
Solvents: Protic solvents (e.g., alcohols) or even some aprotic solvents like DMF at high temperatures can act as hydride donors.[3][4]
-
Reagents: Trace impurities or degradation products in reagents can introduce hydride sources.
Once formed, the Pd-H species can undergo reductive elimination with the palladium-bound aryl group (Ar-Pd-Br), leading to the formation of the undesired Ar-H product.[2] Another pathway, particularly in Buchwald-Hartwig aminations, is β-hydride elimination from the amide-palladium complex, which can also lead to a dehalogenated arene.[5][6]
Q3: How can I detect if dehalogenation is occurring in my reaction?
A: The most effective method for detecting dehalogenation is Liquid Chromatography-Mass Spectrometry (LC-MS) . You will observe a byproduct with a mass corresponding to [M-Br+H], where M is the mass of your starting material or product. For example, if your starting material has a mass of 276.1 g/mol (for ⁷⁹Br), the dehalogenated impurity will appear at ~197.2 g/mol . Proton NMR (¹H NMR) is also highly effective; the characteristic doublet for the proton on the bromothiophene ring will be replaced by a new signal pattern corresponding to the fully protonated thiophene ring system.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed strategies to mitigate dehalogenation based on the type of reaction being performed.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Cross-coupling is the most common application for this substrate and also where dehalogenation is most frequently encountered. The key is to promote the desired C-C or C-N bond formation (reductive elimination) to be significantly faster than the competing dehalogenation pathway.[1]
Below is a decision-making workflow to systematically address dehalogenation issues.
Caption: A systematic workflow for troubleshooting dehalogenation.
To provide a clear, actionable guide, the following table summarizes the recommended changes to key reaction parameters.
| Parameter | Problematic Conditions | Recommended "Halogen-Safe" Solution & Rationale |
| Ligand | Standard, less bulky ligands (e.g., PPh₃). | Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). [1][2] These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[1] |
| Base | Strong alkoxide bases (e.g., NaOtBu, K OtBu). | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. [1][2] These are less likely to generate palladium-hydride species that cause dehalogenation. |
| Solvent | Polar aprotic (DMF) or protic (alcohols) solvents. | Use non-polar, aprotic solvents like toluene, dioxane, or THF. [1][4] These solvents are less likely to act as hydride sources. Limiting water content is also crucial.[7] |
| Temperature | High temperatures (e.g., >100 °C). | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). Dehalogenation can have a higher activation energy, so lowering the temperature can favor the desired coupling.[1] |
| Catalyst Precursor | Pd(PPh₃)₄ or other older catalysts. | Use modern, well-defined pre-catalysts (e.g., SPhos G3) or a combination of Pd₂(dba)₃ or Pd(OAc)₂ with the appropriate ligand. These systems form the active Pd(0) species more cleanly.[2] |
This protocol serves as a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%) or a combination of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
Scenario 2: Reactions on the 2-Amino Group (N-Acylation, N-Alkylation)
Functionalizing the primary amine of the oxadiazole ring is another common objective. While less prone to dehalogenation than cross-coupling, harsh conditions can still cause issues.
-
Base Selection: The primary risk is using an overly strong or nucleophilic base that could attack the thiophene ring or promote an elimination pathway.
-
Temperature Control: Exposing the substrate to high temperatures for extended periods should be avoided.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Halogen Edge: A Comparative Analysis of the Antimicrobial Activity of Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has been a cornerstone in the development of numerous pharmacologically active compounds. The introduction of a bromine atom to this scaffold can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the antimicrobial prowess of various bromothiophene derivatives, underpinned by experimental data, to elucidate structure-activity relationships and guide future drug design.
The Rationale for Bromination: Enhancing Lipophilicity and Reactivity
The incorporation of a halogen, such as bromine, into a pharmacophore is a well-established strategy in medicinal chemistry. Bromine, with its moderate electronegativity and significant atomic size, can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Furthermore, the carbon-bromine bond can act as a site for metabolic activation or participate in crucial interactions with biological targets, potentially leading to enhanced antimicrobial efficacy. This guide will explore how these properties translate into tangible antimicrobial activity across different classes of bromothiophene derivatives.
A Comparative Look at Antimicrobial Efficacy
The antimicrobial activity of bromothiophene derivatives is intrinsically linked to their overall chemical architecture. Here, we compare the performance of three prominent classes: 3-Halobenzo[b]thiophenes, Bromothiophene-Containing Chalcones, and Brominated Thiophene Schiff Bases.
3-Halobenzo[b]thiophenes: Potent Against Gram-Positive Bacteria
Recent studies have highlighted the promising antibacterial and antifungal activity of 3-halobenzo[b]thiophenes. A direct comparison between 3-chloro and 3-bromo derivatives reveals a nuanced structure-activity relationship.
Key Findings:
-
Halogen Influence: Both 3-chloro and 3-bromobenzo[b]thiophenes exhibit significant activity, particularly against Gram-positive bacteria and the yeast Candida albicans. In many cases, the bromo-derivatives show comparable or slightly superior activity to their chloro-counterparts, suggesting that the larger, more polarizable bromine atom may contribute favorably to target binding.[1][2][3]
-
The Critical Role of the 2-Substituent: The nature of the substituent at the 2-position of the benzo[b]thiophene ring is a critical determinant of antimicrobial potency. Derivatives featuring a cyclohexanol group at this position have demonstrated the most significant activity, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[1][3] The presence of a hydroxyl group appears to be crucial for this enhanced activity.[3]
-
Spectrum of Activity: A notable characteristic of this class of compounds is their selective activity against Gram-positive bacteria and fungi, with a general lack of efficacy against Gram-negative bacteria at the tested concentrations.[3] This suggests a mechanism of action that is more effective against the cellular architecture of Gram-positive organisms.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Bromo- and 3-Chlorobenzo[b]thiophene Derivatives
| Compound ID | R Group (at position 2) | Halogen (at position 3) | Bacillus cereus | Staphylococcus aureus | Enterococcus faecalis | Candida albicans |
| 1 | 1-hydroxycyclohexyl | Bromo | 16 | 16 | 16 | 16 |
| 2 | 1-hydroxycyclohexyl | Chloro | 16 | 16 | 16 | 16 |
| 3 | 2-hydroxyprop-2-yl | Bromo | 32 | 32 | 64 | 32 |
| 4 | 2-hydroxyprop-2-yl | Chloro | 32 | 32 | 64 | 32 |
| 5 | cyclohexyl | Bromo | >128 | >128 | >128 | >128 |
Data compiled from studies on 3-halobenzo[b]thiophenes.[1][3]
Bromothiophene-Containing Chalcones: Broadening the Spectrum
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-known class of bioactive molecules. The incorporation of a bromothiophene moiety into the chalcone scaffold has yielded compounds with interesting antimicrobial profiles.
Key Insights:
-
Antifungal Potential: Certain brominated chalcones have shown promising antifungal activity. For instance, derivatives inspired by the natural bromophenol BDDE have demonstrated efficacy against the dermatophyte Trichophyton rubrum.[4]
-
Antibacterial Adjuvants: While some brominated chalcones may not exhibit potent direct antibacterial activity, they can act as adjuvants, reversing antibiotic resistance in bacteria. Studies have shown that these compounds can potentiate the activity of conventional antibiotics against resistant strains.[4]
-
Influence of Substitution: The position and nature of substituents on both the thiophene and phenyl rings of the chalcone backbone significantly influence their biological activity. Electron-withdrawing groups on the phenyl ring have been observed to enhance antibacterial activity.
Brominated Thiophene Schiff Bases: A Versatile Class
Schiff bases, containing an imine or azomethine group, are versatile ligands that can chelate with metal ions to form complexes with enhanced biological activity. Brominated thiophene Schiff bases and their metal complexes represent another promising avenue for antimicrobial drug discovery.
Key Observations:
-
Enhanced Activity of Metal Complexes: The antimicrobial activity of Schiff base ligands is often significantly enhanced upon complexation with metal ions. For example, a cadmium(II) complex of a thiophene-derived Schiff base containing bromide ions, [Cd(DE)Br2], exhibited more potent and broad-spectrum antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans compared to the free ligand.[5]
-
Structure-Activity Relationship: The antimicrobial potency of Schiff bases is influenced by the nature of the substituents on the aromatic rings. Bromo-substituted imines have been reported to be more potent than their nitro-substituted counterparts in some series.
Unraveling the Mechanism of Action: A Multi-pronged Attack
While the precise mechanisms of action for many bromothiophene derivatives are still under investigation, current evidence suggests a multi-targeted approach that disrupts essential microbial processes.
Membrane Disruption: The First Line of Attack
A common proposed mechanism for thiophene derivatives is the disruption of the microbial cell membrane's integrity. The lipophilic nature of the bromothiophene core likely facilitates its insertion into the lipid bilayer, leading to increased membrane permeability.[6] This can result in the leakage of essential intracellular components and dissipation of the membrane potential, ultimately leading to cell death.
Caption: Proposed mechanism of membrane disruption by bromothiophene derivatives.
Enzyme Inhibition: Targeting Essential Machinery
Beyond membrane disruption, bromothiophene derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes.
-
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a validated target for antibiotics. Some thiophene-containing compounds have been identified as inhibitors of DNA gyrase, acting through an allosteric mechanism to stabilize DNA-cleavage complexes.[7] The presence of a bromine atom could enhance the binding affinity of these derivatives to the enzyme's active site.
Caption: Inhibition of DNA gyrase as a potential antimicrobial mechanism.
-
Ergosterol Biosynthesis Inhibition: In fungi, the integrity of the cell membrane is dependent on ergosterol. Several antifungal agents target the ergosterol biosynthesis pathway.[8][9] It is plausible that bromothiophene derivatives could inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase, leading to the accumulation of toxic sterol intermediates and disruption of membrane function.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of antimicrobial activity studies, standardized methodologies are crucial. The following are step-by-step protocols for the synthesis and antimicrobial evaluation of bromothiophene derivatives.
Synthesis of 3-Bromobenzo[b]thiophenes via Electrophilic Cyclization
This method provides a convenient and environmentally benign route to 3-halo substituted benzo[b]thiophenes.
Materials:
-
2-Alkynyl thioanisole
-
Sodium bromide (NaBr)
-
Copper(II) sulfate (CuSO₄)
-
Ethanol
Procedure:
-
Dissolve the 2-alkynyl thioanisole in ethanol.
-
Add sodium bromide and copper(II) sulfate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 3-bromobenzo[b]thiophene derivative.[3]
Caption: Workflow for the synthesis of 3-bromobenzo[b]thiophenes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bromothiophene derivative stock solution
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Prepare a serial two-fold dilution of the bromothiophene derivative in the broth medium directly in the 96-well plate.
-
Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.
-
Include a positive control (wells with a known antimicrobial agent) and a negative control (wells with uninoculated broth).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm or by observing a color change with a viability indicator.
Conclusion and Future Perspectives
The collective evidence strongly supports the potential of bromothiophene derivatives as a promising class of antimicrobial agents. The strategic placement of a bromine atom on the thiophene scaffold, in conjunction with other functional groups, can lead to potent and, in some cases, selective antimicrobial activity. The 3-halobenzo[b]thiophenes, particularly those with a 2-hydroxyl substituent, have demonstrated significant efficacy against Gram-positive bacteria and fungi. Brominated chalcones and Schiff bases offer further avenues for developing broad-spectrum agents and antibiotic adjuvants.
Future research should focus on a more systematic exploration of the structure-activity relationships, including the synthesis and evaluation of a wider range of brominated isomers and derivatives. In-depth mechanistic studies are crucial to identify the specific molecular targets and to understand the role of the bromine atom in the antimicrobial action. Furthermore, optimizing the pharmacokinetic and toxicological profiles of the most potent compounds will be essential for their translation into clinically viable therapeutic agents. The halogen edge, provided by bromine, will undoubtedly continue to be a sharp tool in the design of next-generation antimicrobials.
References
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health. Available at: [Link]
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. National Institutes of Health. Available at: [Link]
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Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences. Available at: [Link]
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Antibacterial activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. National Institutes of Health. Available at: [Link]
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Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. PubMed. Available at: [Link]
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Thiophenes with an unsubstituted amino group reported as antimicrobial agents. ResearchGate. Available at: [Link]
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Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. CSIRO Publishing. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole and 1,3,4-Thiadiazole Derivatives Incorporating Pyrimidine Ring. Semantic Scholar. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health. Available at: [Link]
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N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available at: [Link]
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Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. ScienceScholar. Available at: [Link]
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Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Available at: [Link]
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Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. MDPI. Available at: [Link]
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BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]
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synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Connect Journals. Available at: [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. National Institutes of Health. Available at: [Link]
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Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. National Institutes of Health. Available at: [Link]
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Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Semantic Scholar. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
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Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PubMed. Available at: [Link]
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Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. Available at: [Link]
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Inhibitors of 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase Decrease the Growth, Ergosterol Synthesis and Generation of petite Mutants in Candida glabrata and Candida albicans. MDPI. Available at: [Link]
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Friend or Foe: Protein Inhibitors of DNA Gyrase. PubMed. Available at: [Link]
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Synthesis of 14-α-aminomethyl substituted lanosterol derivatives; inhibitors of fungal ergosterol biosynthesis. RSC Publishing. Available at: [Link]
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Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI. Available at: [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. National Institutes of Health. Available at: [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]
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Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata. MDPI. Available at: [Link]
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DNA gyrase inhibitors. ResearchGate. Available at: [Link]
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Comparison and Mechanism Study of Antibacterial Activity of Cationic and Neutral Oligo-Thiophene-Ethynylene. PubMed. Available at: [Link]
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A Comparative Guide to 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine and Other 1,3,4-Oxadiazole Antimicrobials
Introduction: The 1,3,4-Oxadiazole Scaffold in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1][2][3] In this landscape, heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold".[4] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore due to its favorable physicochemical properties.[1][5] It often acts as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles.[1][6] The 1,3,4-oxadiazole nucleus is a key component in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2][3] This guide provides a comparative analysis of a specific derivative, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, contextualizing its potential within the broader class of 1,3,4-oxadiazole-based antimicrobial agents.
Focus Compound: this compound
While specific experimental data for this compound is not extensively detailed in the reviewed literature, its structure incorporates several key features that are strongly associated with potent antimicrobial activity in related analogues. The presence of a halogenated thiophene ring at the 5-position and an amino group at the 2-position suggests a strong potential for antimicrobial efficacy.
Proposed Synthesis Pathway
The synthesis of 2-amino-1,3,4-oxadiazoles typically involves the cyclization of semicarbazone precursors. A plausible and efficient route to synthesize the title compound would start from 5-bromothiophene-2-carbaldehyde. This aldehyde would first be condensed with semicarbazide to form the corresponding semicarbazone. Subsequent oxidative cyclization, often mediated by agents like iodine or chloramine-T, would yield the final 2-amino-1,3,4-oxadiazole product.[7][8][9] This method is favored for its moderate conditions and good yields.
Caption: Proposed synthesis of the target compound.
Comparative Analysis: Structure-Activity Relationships (SAR)
The antimicrobial potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1] By comparing our target compound to other derivatives reported in the literature, we can infer its potential activity and highlight key structural determinants.
Influence of the 5-Position Substituent
The moiety at the 5-position of the oxadiazole ring is a critical determinant of activity.
-
Aryl and Heteroaryl Groups: The presence of an aryl or heteroaryl substituent directly attached to the heterocycle is a common feature of active compounds.[1]
-
Halogenation: Halogen substituents on the aromatic ring, such as the bromine atom in our target compound's thiophene ring, often enhance antimicrobial activity.[2] This is a well-established principle in medicinal chemistry, often attributed to increased lipophilicity and altered electronic properties.
-
Lipophilicity: The presence of lipophilic groups, such as phenylmethyl or naphthalene moieties, has been shown to increase activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] The bromothiophene group likewise contributes to the overall lipophilicity of the target molecule.
Influence of the 2-Position Substituent
The 2-amino group is a key feature that frequently imparts significant biological activity.
-
Free Amino Group: Compounds featuring a free amino group at the 2-position have demonstrated potent antibacterial properties.[8][11]
-
Amidine and Guanidine Moieties: Increasing the polarity of the nitrogenous group at this position, for instance by introducing hydrazine or guanidine moieties, can improve potency against MRSA.[2]
-
Thio/Thione Derivatives: In addition to amino derivatives, 1,3,4-oxadiazole-2-thiones and their S-substituted derivatives are also recognized for their antimicrobial effects, indicating that this position is a prime site for modification.[2]
Caption: Structural comparison of antimicrobial 1,3,4-oxadiazoles.
Quantitative Performance: Comparative Antimicrobial Activity
The most direct measure of antimicrobial performance is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes MIC data for various 1,3,4-oxadiazole derivatives against representative pathogens, compiled from multiple studies. This data illustrates the range of potencies achieved by modifying the core scaffold.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-Aryl-2-amino-1,3,4-oxadiazoles | S. aureus | 4 - 32 | [6] |
| MRSA | 4 - 64 | [8] | |
| S. faecalis | 4 - 32 | [8] | |
| 5-Aryl-1,3,4-oxadiazol-2-yl(pyridin-2-yl)methanol | MRSA | 62 | [10] |
| Nalidixic Acid-Oxadiazole Hybrids | S. aureus | 2-3x > Nalidixic Acid | [1] |
| P. aeruginosa | 2-3x > Nalidixic Acid | [1] | |
| Compound 13 (Pentafluorosulfanyl derivative) | S. aureus (multidrug-resistant) | 0.5 (MIC₉₀) | [12][13] |
| Compound 1771 (Precursor to Cmpd 13) | S. aureus (multidrug-resistant) | 8 - 16 | [12][13] |
| 5-Substituted-1,3,4-oxadiazoles (Methoxy group) | Various Bacteria & Fungi | 62.5 | [14] |
| 2-Amino-5-(furan-2-yl)-1,3,4-oxadiazole (2g) | C. albicans | 8 | [8] |
Data is synthesized from multiple sources for comparative purposes.
Analysis: The data clearly shows that sub-microgram per milliliter potency is achievable, as seen with Compound 13, which incorporates a pentafluorosulfanyl group, highlighting the significant impact of specific substitutions.[12][13] Derivatives with a 2-amino group consistently show strong activity, with MICs often in the low single digits against Gram-positive bacteria like S. aureus.[6][8] The activity of the target compound, this compound, is anticipated to fall within this potent range, particularly against Gram-positive pathogens.
Mechanisms of Action
The 1,3,4-oxadiazole scaffold does not have a single, universal mechanism of action; rather, different derivatives can inhibit various essential cellular processes.
-
Inhibition of DNA Gyrase: Some 1,3,4-oxadiazole derivatives, particularly those designed as hybrids of quinolone antibiotics, are thought to function by inhibiting DNA gyrase (topoisomerase II).[1] This enzyme is crucial for DNA replication in bacteria, and its inhibition leads to cell death.
-
Interference with Cell Wall Synthesis: The lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria has been identified as a target.[12][13] LTA is a critical component of the cell wall. The compound 1771 was initially identified as an inhibitor of the lipoteichoic acid synthase (LtaS) enzyme. However, further research on improved derivatives suggested that while they are effective against S. aureus, their activity may be independent of LtaS function, pointing to the existence of additional or alternative targets.[12]
-
General Biosynthesis Interference: The 1,3,4-oxadiazole ring can act as a hydrogen bond acceptor and an isostere for amide or ester groups.[6] This allows it to potentially interfere with a variety of enzymes involved in protein or lipid biosynthesis.[6] The toxophoric -N=C-O- linkage may also react with nucleophilic centers within microbial cells.[6]
Caption: Potential antimicrobial mechanisms of 1,3,4-oxadiazoles.
Experimental Protocols
To ensure the reproducibility and validation of antimicrobial claims, standardized methodologies are critical. Below are detailed protocols for two common assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Sterile 96-well microtiter plates (U-bottom).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial inoculum (e.g., S. aureus ATCC 29213) standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Incubator (35°C ± 2°C).
-
Multichannel pipette.
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO. Further dilute this in MHB to achieve a starting concentration of 4x the highest desired test concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 512 µg/mL solution in MHB).
-
Add 100 µL of this starting compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL.
-
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Compare the test wells to the growth control (well 11, should be turbid) and sterility control (well 12, should be clear).
Protocol 2: Agar Well Diffusion Method
This method is a primary screening tool to qualitatively assess the antimicrobial activity of a compound.[10]
Objective: To determine if a compound has antimicrobial activity, evidenced by a zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells.
-
Test compound solution of a known concentration (e.g., 1 mg/mL in DMSO).
-
Positive control (antibiotic disc or solution).
-
Negative control (DMSO).
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring it is fully saturated. Squeeze out excess liquid against the inside of the tube.
-
Lawn Culture: Swab the entire surface of the MHA plate evenly in three directions to create a confluent lawn of bacteria.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar (typically 6 mm in diameter).
-
Compound Application: Carefully pipette a fixed volume (e.g., 70-100 µL) of the test compound solution, positive control, and negative control (DMSO) into separate wells.[10]
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Reading Results: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter indicates greater antimicrobial activity. The negative control should show no zone of inhibition.
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Patel, N. B., et al. (2011). Synthesis and evaluation of antimicrobial activity of novel 1, 3, 4-oxadiazole derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
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Pham, T. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Kumar, G. V., et al. (2010). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Der Pharma Chemica, 2(5), 354-362. [Link]
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Validating the Mechanism of Action of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Comparative and Methodical Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. The novel compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[3][4][5] This guide provides a comprehensive, multi-pronged strategy to elucidate and validate the specific mechanism of action (MoA) of this compound, comparing its potential activities with established alternatives and providing a robust experimental framework.
Section 1: Initial Hypothesis Generation and Broad Spectrum Screening
Given the chemical structure of this compound, and the known biological activities of related 1,3,4-oxadiazole derivatives, a logical starting point is to hypothesize its potential therapeutic area. The presence of the thiophene ring, often associated with anticancer and antimicrobial properties, coupled with the versatile oxadiazole core, suggests these as primary areas of investigation.[6][7][8]
Experimental Workflow for Initial Screening
The initial phase of MoA validation involves broad phenotypic screening to identify the primary biological effect of the compound. This allows for a data-driven approach to focus subsequent, more specific mechanistic studies.
Figure 1: A streamlined workflow for the initial phenotypic screening of the target compound.
Comparative Analysis of Initial Screening Platforms
| Screening Platform | Principle | Advantages | Disadvantages |
| NCI-60 Human Tumor Cell Line Screen | Measures the growth inhibition of 60 different human cancer cell lines from various tissues. | Provides a broad initial assessment of anticancer activity and can suggest tissue-specific effects. | Does not provide direct mechanistic information. |
| Minimum Inhibitory Concentration (MIC) Panel | Determines the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria and fungi. | A straightforward and standardized method for assessing antimicrobial potency. | Does not differentiate between bactericidal and bacteriostatic effects. |
| Cytokine Release Assay | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., PBMCs) upon stimulation in the presence of the compound. | Directly assesses the anti-inflammatory potential of the compound. | Can be complex to set up and may not capture all aspects of inflammation. |
Section 2: Delving into the Anticancer Mechanism of Action
Assuming the initial screening reveals significant anticancer activity, the next logical step is to dissect the underlying molecular mechanisms. The diverse anticancer MoAs of 1,3,4-oxadiazole derivatives, such as enzyme inhibition and apoptosis induction, provide a roadmap for this investigation.[1][9]
Cell Cycle Analysis and Apoptosis Induction
A common hallmark of many anticancer agents is their ability to induce cell cycle arrest and/or apoptosis.
-
Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma, as these have been used in studies of similar compounds) in 6-well plates and allow them to adhere overnight.[7][9]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint. This can be compared with known cell cycle inhibitors like paclitaxel (G2/M arrest).
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60 ± 5 | 25 ± 3 | 15 ± 2 |
| Compound (IC50) | Hypothetical: 20 ± 4 | Hypothetical: 10 ± 2 | Hypothetical: 70 ± 6 |
| Paclitaxel (Positive Control) | 10 ± 2 | 5 ± 1 | 85 ± 4 |
Investigating Potential Molecular Targets
Based on the literature for 1,3,4-oxadiazole derivatives, several key enzymes are potential targets.[1][2] A targeted enzymatic assay approach is a logical next step.
Figure 2: A workflow for identifying and validating the molecular target(s) of the compound.
| Enzyme Target | Function in Cancer | Rationale for Investigation | Standard Inhibitor for Comparison |
| Topoisomerase II | Relieves torsional strain in DNA during replication and transcription. | A known target for several anticancer drugs; inhibition leads to DNA damage and apoptosis. | Etoposide |
| Histone Deacetylases (HDACs) | Regulate gene expression through histone modification. | HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis.[1][2] | Vorinostat (SAHA) |
| Tyrosine Kinases | Mediate cell signaling pathways involved in proliferation, survival, and angiogenesis. | Many successful targeted cancer therapies are kinase inhibitors. | Imatinib (for specific kinases) |
| Dihydrofolate Reductase (DHFR) | Essential for the synthesis of purines, thymidylate, and certain amino acids. | Inhibition disrupts DNA synthesis and repair, leading to cell death.[7][8] | Methotrexate |
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound or a positive control (etoposide) to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the percentage of inhibition.
Section 3: Elucidating the Antimicrobial Mechanism of Action
Should the initial screening indicate significant antimicrobial activity, a different set of experiments is warranted. The structural similarity to compounds known to inhibit bacterial DNA gyrase or fungal lanosterol-14α-demethylase provides a strong starting hypothesis.[10]
Differentiating Bactericidal vs. Bacteriostatic Mechanisms
-
Bacterial Culture: Grow a logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Compound Exposure: Inoculate fresh broth containing the compound at concentrations of 1x, 2x, and 4x the MIC. Include a growth control (no compound) and a positive control (e.g., ciprofloxacin for bactericidal, tetracycline for bacteriostatic).
-
Sampling and Plating: At various time points (0, 2, 4, 8, 24 hours), take aliquots from each culture, perform serial dilutions, and plate on agar plates.
-
Colony Counting: After overnight incubation, count the number of colony-forming units (CFUs) on each plate.
-
Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Investigating Potential Bacterial Targets
Figure 3: A workflow for elucidating the antimicrobial mechanism of action.
| Target Pathway | Mechanism | Rationale for Investigation | Standard Inhibitor for Comparison |
| DNA Replication (DNA Gyrase) | Inhibition prevents the relaxation of supercoiled DNA, halting replication. | A well-established target for quinolone antibiotics; some oxadiazoles have shown activity.[10] | Ciprofloxacin |
| Cell Wall Synthesis | Inhibition of enzymes involved in peptidoglycan synthesis leads to cell lysis. | A classic and effective antibacterial target. | Penicillin |
| Protein Synthesis | Binding to ribosomal subunits to inhibit translation. | A target for several classes of antibiotics. | Tetracycline |
| Folate Synthesis (DHFR/DHPS) | Blocks the synthesis of essential precursors for DNA and RNA. | A target for sulfonamides and trimethoprim. | Trimethoprim |
Section 4: Conclusion and Future Directions
The validation of the mechanism of action for this compound requires a systematic and hierarchical approach. This guide outlines a logical progression from broad phenotypic screening to specific target identification and validation, grounded in the known biological activities of the 1,3,4-oxadiazole scaffold. By employing a comparative framework with established drugs and utilizing robust, self-validating experimental protocols, researchers can confidently elucidate the therapeutic potential of this novel compound. Subsequent steps would involve lead optimization, in vivo efficacy studies, and comprehensive ADME/Tox profiling to advance the compound through the drug development pipeline.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: National Center for Biotechnology Information) [Link]
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1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (Source: Wiley Online Library) [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (Source: ACS Publications) [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (Source: MDPI) [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI) [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (Source: International Science Congress Association) [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (Source: ACS Publications) [Link]
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A Researcher's Guide to Characterizing the Selectivity of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
For researchers and drug development professionals, the initial discovery of a biologically active compound such as 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a critical first step. This guide provides a comparative framework for designing and executing comprehensive cross-reactivity studies for this and structurally related molecules. Given the broad bioactivity of the 1,3,4-oxadiazole scaffold, which includes anticancer, antimicrobial, and anti-inflammatory properties, a thorough understanding of a lead candidate's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities.[1][2][3][4][5]
While direct cross-reactivity data for this compound is not extensively published, this guide synthesizes established methodologies and field-proven insights to empower researchers to generate this crucial dataset. We will explore a multi-pronged approach, from computational prediction to robust in vitro assays, explaining the causality behind experimental choices to ensure a self-validating and scientifically rigorous investigation.
Part 1: The Rationale for a Phased Approach to Cross-Reactivity Profiling
A tiered approach to assessing selectivity is both scientifically sound and resource-efficient. It allows for early, cost-effective computational screening to identify potential areas of concern, which can then be investigated with increasing biological complexity through in vitro and, eventually, in-cellulo assays.
Caption: Phased approach to cross-reactivity studies.
Part 2: In Silico Off-Target Prediction: The First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods can predict potential off-target interactions.[6][7] These approaches leverage vast databases of known drug-target interactions and compound structures to identify proteins that this compound might bind to, based on structural or chemical similarity to known ligands.[8][9]
Comparative Methodologies:
| Method | Principle | Advantages | Disadvantages |
| Similarity Ensemble Approach (SEA) | Compares the 2D fingerprint of the query molecule to a database of ligands with known targets. | Computationally fast; good for identifying targets with similar ligand chemistry. | May miss novel scaffolds; dependent on the quality and coverage of the ligand database. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for binding to a specific target and screens the query molecule for a match. | Can identify structurally diverse compounds that fit a target's binding site. | Requires a known 3D structure of the target or a set of active ligands to build the model. |
| Molecular Docking | Simulates the binding of the query molecule into the 3D structure of a potential off-target protein. | Provides a predicted binding mode and an estimated binding energy. | Computationally intensive for large-scale screening; scoring functions can be inaccurate. |
Recommendation: For a novel compound like this compound, a combination of SEA for broad initial screening followed by targeted molecular docking for high-interest potential off-targets is a robust starting point.
Part 3: In Vitro Biochemical Assays: Generating Quantitative Data
Following computational predictions, in vitro assays provide the first experimental evidence of off-target interactions. These assays directly measure the interaction of the compound with a purified protein, providing quantitative data such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Kinase Profiling: A Primary Concern
Given that a significant portion of the proteome consists of kinases and they are common off-targets for small molecules, a broad kinase screen is essential.[10][11]
Comparative Kinase Assay Technologies:
| Assay Technology | Principle | Throughput | Data Output | Key Considerations |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate. | Medium to High | % Inhibition, IC50 | Gold standard for direct measurement of catalytic activity; requires handling of radioactive materials.[10][12] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction. | High | % Inhibition, IC50 | Non-radioactive, highly sensitive, and amenable to high-throughput screening.[13] |
| Fluorescence-Based Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | High | ΔTm | Can detect binding to both active and inactive conformations; does not directly measure inhibition of catalytic activity.[14] |
Experimental Protocol: Radiometric Kinase Profiling (Example)
This protocol is based on established methodologies for broad-panel kinase screening.[10][11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM, etc.).
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, the appropriate substrate, and the assay buffer.
-
Initiate Reaction: Add the test compound at various concentrations and [³³P]-ATP to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor affinity.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash the filter to remove unincorporated [³³P]-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data to determine the IC50 value.
Caption: Workflow for a radiometric kinase assay.
Part 4: Cellular Assays: Confirming Biological Relevance
While biochemical assays are crucial, they do not fully replicate the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's activity.[15] Cellular assays are therefore essential to validate in vitro findings.
Comparative Cellular Target Engagement Assays:
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[16] | Label-free; confirms direct target engagement in a cellular context. | Lower throughput than biochemical assays; requires a specific antibody for detection (Western blot). |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses target engagement by measuring the protection of a protein from proteolysis upon ligand binding.[16] | Label-free; does not require heating cells. | Can be influenced by the choice of protease; requires optimization. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heating Gradient: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the predicted off-target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Conclusion and Future Directions
A systematic and multi-faceted approach is essential for characterizing the cross-reactivity profile of this compound. Beginning with in silico predictions allows for a hypothesis-driven approach to subsequent in vitro screening against broad panels of kinases and other relevant protein families. Finally, confirming target engagement in a cellular context using methods like CETSA provides the necessary biological validation.
The data generated from these comparative studies will be invaluable for establishing a comprehensive selectivity profile, guiding further optimization efforts, and ultimately determining the therapeutic potential of this promising compound.
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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles: A Comparative Analysis
Welcome, researchers and drug development professionals. In the landscape of medicinal chemistry, the 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its favorable physicochemical properties and diverse biological activities. The strategic synthesis of 5-substituted derivatives of this heterocycle is a cornerstone of many drug discovery programs. This guide offers an in-depth, comparative analysis of the most prevalent and innovative synthetic routes to this valuable molecular framework. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you in selecting the optimal synthetic strategy for your research endeavors.
The Strategic Importance of the 2-Amino-1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][2] The presence of a 2-amino group provides a key vector for further functionalization, allowing for the exploration of vast chemical space in the quest for novel therapeutics. Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]
Comparative Analysis of Key Synthetic Routes
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is predominantly achieved through the cyclization of open-chain precursors. The choice of starting materials and cyclizing agent is critical and dictates the efficiency, scalability, and environmental impact of the synthesis. Below, we compare the most prominent synthetic strategies.
Route 1: Oxidative Cyclization of Semicarbazones
A widely employed and straightforward approach involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate, which is then subjected to oxidative cyclization.
Mechanism: The reaction proceeds via the formation of the semicarbazone, followed by an oxidative process that facilitates the intramolecular cyclization and subsequent aromatization to the 1,3,4-oxadiazole ring. Various oxidizing agents can be employed, each with its own merits and drawbacks.
Key Variants & Experimental Insights:
-
Iodine-Mediated Cyclization: Molecular iodine in the presence of a base like potassium carbonate is a common, transition-metal-free method.[3][4][5] This approach is often scalable and compatible with a range of aromatic, aliphatic, and cinnamic aldehydes.[4][5] The reaction is typically heated to drive the cyclization to completion.
-
Visible-Light Photoredox Catalysis: A greener alternative utilizes an eosin Y catalyst and a bromine source like CBr4 under visible light irradiation.[3] This method offers mild reaction conditions and is operationally simple.
-
Electrochemical Synthesis: An environmentally benign approach involves the direct electrochemical oxidation of semicarbazones at a platinum electrode.[6][7] This method avoids the use of chemical oxidants, leading to cleaner reaction profiles.
Logical Workflow for Semicarbazone-based Synthesis
Caption: General workflow for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles from semicarbazones.
Route 2: Cyclodesulfurization of Acylthiosemicarbazides
This route is arguably one of the most versatile and high-yielding methods. It involves the reaction of an acylhydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate, which is then cyclized. A key advantage is that the thiosemicarbazide precursors are often more reactive than their semicarbazide counterparts, leading to higher yields of the desired oxadiazole.[8][9]
Mechanism: The cyclization proceeds via activation of the sulfur atom by a desulfurating agent, followed by intramolecular nucleophilic attack of the oxygen atom and subsequent elimination to form the oxadiazole ring. A common side reaction is the formation of the corresponding 2-amino-1,3,4-thiadiazole, and the choice of reagents and conditions is crucial for regioselectivity.[10][11]
Key Variants & Experimental Insights:
-
Carbodiimide-Mediated Cyclization: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a polar solvent like DMSO favor the formation of 2-amino-1,3,4-oxadiazoles with high regioselectivity.[10]
-
Tosyl Chloride/Pyridine System: This combination is highly effective for the cyclization of thiosemicarbazides and consistently provides excellent yields of the target oxadiazoles.[3][8][12]
-
Mercury(II) Salts: While historically used, reagents like HgO or Hg(OAc)2 are highly toxic and their use is now largely discouraged in favor of greener alternatives.[1][8]
-
One-Pot Procedures: Efficient one-pot, multi-component reactions starting from acid chlorides, hydrazine hydrate, and isothiocyanates under microwave irradiation have been developed, offering a significant improvement in terms of reaction time and simplicity.[13][14]
Reaction Pathway for Acylthiosemicarbazide Cyclization
Caption: Synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via cyclodesulfurization of acylthiosemicarbazides.
Quantitative Comparison of Synthetic Routes
The following table summarizes key performance indicators for the discussed synthetic routes, allowing for a direct comparison to guide your experimental design.
| Synthetic Route | Key Reagents/Conditions | Typical Yields (%) | Reaction Time | Advantages | Disadvantages |
| Oxidative Cyclization of Semicarbazones | |||||
| Iodine-Mediated | I2, K2CO3, 1,4-dioxane, 80 °C | 85-99%[4] | 1-4.5 h[4] | Transition-metal-free, scalable.[4][5] | Requires heating. |
| Visible-Light Photoredox | Eosin Y, CBr4, green LED | Good to excellent[3] | Short | Mild conditions, green approach.[3] | Requires specialized equipment. |
| Electrochemical | Platinum electrode, controlled potential | Good | - | Avoids chemical oxidants, eco-friendly.[6] | Requires electrochemical setup. |
| Cyclodesulfurization of Acylthiosemicarbazides | |||||
| EDC·HCl | EDC·HCl, DMSO, rt | 65-90%[11] | 4-8 h[11] | High regioselectivity for oxadiazole.[10] | Potential for side product formation. |
| Tosyl Chloride/Pyridine | p-TsCl, pyridine | 78-99%[8] | - | High yields, general applicability.[8][12] | Use of pyridine. |
| Microwave-Assisted One-Pot | Acid chloride, N2H4·H2O, isothiocyanate, MWI | High | Short | Fast, efficient, solvent-free.[13][14] | Requires microwave reactor. |
Validated Experimental Protocols
To facilitate the implementation of these methods in your laboratory, we provide detailed, step-by-step protocols for two highly efficient and representative synthetic procedures.
Protocol 1: Iodine-Mediated Oxidative Cyclization of a Semicarbazone
This protocol is adapted from the work of Wet-osot et al. and provides a reliable method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.[4]
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Aldehyde (e.g., 4-methylbenzaldehyde)
-
Methanol
-
Water
-
1,4-Dioxane
-
Potassium carbonate
-
Iodine
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Semicarbazone Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL). Add a solution of the aldehyde (0.5 mmol) in methanol (1 mL). Stir the mixture at room temperature for 10 minutes.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Cyclization: Redissolve the resulting residue in 1,4-dioxane (5 mL). Add potassium carbonate (1.5 mmol) followed by iodine (0.6 mmol).
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4.5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of Na2S2O3. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 5-substituted-2-amino-1,3,4-oxadiazole.
Protocol 2: One-Pot, Microwave-Assisted Synthesis from an Acid Chloride
This protocol is based on the work of Rostamizadeh et al. and offers a rapid and efficient synthesis.[13][14]
Materials:
-
Acid chloride (e.g., benzoyl chloride)
-
Hydrazine hydrate
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the acid chloride (1 mmol), hydrazine hydrate (1 mmol), and the isothiocyanate (1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture under solvent-free and catalyst-free conditions. Optimal microwave power and time should be determined for the specific substrates, but typically a few minutes at a moderate power setting is sufficient.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Purification: The product often precipitates from the reaction mixture and can be collected by filtration. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-2-amino-1,3,4-oxadiazole.
Conclusion and Future Outlook
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a well-established field with a variety of robust and efficient methods at the disposal of the modern chemist. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, desired scale, and available laboratory infrastructure.
The classical approaches involving the oxidative cyclization of semicarbazones and the cyclodesulfurization of acylthiosemicarbazides remain highly relevant and effective. Notably, the superior reactivity of thiosemicarbazide precursors often translates to higher yields.[8][9]
The future of this field lies in the continued development of greener and more sustainable synthetic methodologies. The increasing adoption of microwave-assisted synthesis, visible-light photoredox catalysis, and electrochemical methods signifies a paradigm shift towards more environmentally conscious chemical manufacturing.[3][6][13] As the demand for novel therapeutics continues to grow, the efficient and responsible synthesis of key building blocks like 5-substituted-2-amino-1,3,4-oxadiazoles will remain a critical area of research and innovation.
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Wet-osot, S., Phakhodee, W., & Pattawarapan, M. (2017). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 82(19), 9923–9929. [Link]
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Kaur, M., et al. (2019). Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 53(3s), s378-s386. [Link]
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A Comparative Efficacy Analysis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a Novel EGFR Inhibitor
Abstract: This guide provides a comprehensive benchmark analysis of the novel synthetic compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, hereafter designated as Cpd-BTOD , against established standard-of-care drugs targeting the Epidermal Growth Factor Receptor (EGFR). The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of pharmacologically active agents. This document outlines the scientific rationale and experimental protocols for evaluating Cpd-BTOD's efficacy as a potential anti-cancer agent, comparing its performance directly with Gefitinib and Erlotinib, two well-established EGFR tyrosine kinase inhibitors. All experimental data presented herein is based on established, reproducible methodologies to ensure scientific integrity and provide a clear, objective comparison for researchers and drug development professionals.
Introduction and Rationale
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a complex intracellular signaling cascade critical for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. This makes EGFR an attractive and well-validated target for therapeutic intervention.
The compound this compound (Cpd-BTOD) is a novel molecule featuring a 1,3,4-oxadiazole ring linked to a bromothiophene moiety. The 1,3,4-oxadiazole core is a bioisostere for amide and ester groups and is found in numerous compounds with demonstrated anticancer properties. Its rigid structure and hydrogen bonding capabilities make it an excellent scaffold for designing enzyme inhibitors.
This guide establishes a framework for benchmarking the efficacy of Cpd-BTOD against first-generation EGFR inhibitors, Gefitinib and Erlotinib . The choice of these comparators is based on their well-characterized mechanism of action as ATP-competitive inhibitors of the EGFR tyrosine kinase domain and their established clinical use. The following sections detail the experimental workflows, comparative data, and mechanistic insights required to rigorously evaluate the potential of Cpd-BTOD as a novel therapeutic candidate.
The EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which is the target of the compounds discussed. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
Caption: EGFR signaling cascade and point of inhibition.
Experimental Design and Protocols
To ensure a robust and objective comparison, a multi-step experimental workflow is employed. This process begins with a direct enzymatic assay to measure the inhibition of EGFR kinase activity, followed by a cell-based assay to determine the effect on cancer cell proliferation.
In Vivo Validation of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Comparative Guide to Preclinical Efficacy in Oncology
This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, henceforth referred to as OX-BT2A. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a hypothetical, yet scientifically rigorous, preclinical validation pathway for OX-BT2A as a potential therapeutic for estrogen receptor-positive (ER+) breast cancer, comparing its performance against the standard-of-care chemotherapeutic agent, Doxorubicin.
Introduction to OX-BT2A and Hypothesized Mechanism of Action
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring known for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in drug design.[4][5] Our investigational compound, OX-BT2A, features a bromothiophene substitution, which may enhance its binding affinity and selectivity for its putative target. While the precise mechanism of action for OX-BT2A is under investigation, preliminary in vitro data (not shown) suggests potent anti-proliferative activity against the MCF-7 human breast cancer cell line.
Based on these initial findings and the known signaling aberrations in ER+ breast cancer, we hypothesize that OX-BT2A functions as a potent inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, including a significant subset of breast cancers.
Figure 1: Hypothesized mechanism of action for OX-BT2A in the PI3K/Akt signaling pathway.
The In Vivo Validation Workflow: A Phased Approach
The transition from a promising in vitro candidate to a viable preclinical drug requires a systematic and rigorous in vivo validation process.[6][7] The following workflow provides a logical progression for assessing the therapeutic potential of OX-BT2A.
Figure 2: A phased workflow for the in vivo validation of OX-BT2A.
Comparative Efficacy and Safety Assessment
The cornerstone of this guide is the direct comparison of OX-BT2A with Doxorubicin in an MCF-7 xenograft model. The following tables present hypothetical data from such a study.
Antitumor Efficacy
The primary endpoint of the efficacy study is tumor growth inhibition (TGI).
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28) (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | 10 mL/kg, q.d. | 1500 ± 250 | - | - |
| OX-BT2A | 20 mg/kg, q.d. | 600 ± 150 | 60 | p < 0.01 |
| Doxorubicin | 2 mg/kg, q.w. | 750 ± 200 | 50 | p < 0.05 |
Data are presented as mean ± standard deviation. TGI is calculated at the end of the study.
Tolerability and Safety Profile
Tolerability is assessed by monitoring changes in body weight and clinical signs of distress.
| Treatment Group | Mean Body Weight Change (Day 28) (%) | Maximum Weight Loss (%) | Other Adverse Events |
| Vehicle | +5.0 ± 2.0 | 0 | None observed |
| OX-BT2A | -2.0 ± 1.5 | -4.0 | None observed |
| Doxorubicin | -15.0 ± 4.0 | -18.0 | Lethargy, ruffled fur |
A body weight loss of >15-20% is typically considered a sign of significant toxicity.
Comparative Pharmacokinetic (PK) Profile
A preliminary single-dose pharmacokinetic study in healthy mice provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of OX-BT2A.
| Parameter | OX-BT2A (10 mg/kg, i.p.) | Doxorubicin (2 mg/kg, i.v.) |
| Cmax (ng/mL) | 1200 | 5000 |
| Tmax (h) | 1.0 | 0.1 |
| AUC (0-inf) (ng*h/mL) | 4800 | 2500 |
| t1/2 (h) | 6.0 | 24.0 |
| Bioavailability (%) | ~70 (estimated oral) | N/A (i.v. administration) |
These hypothetical data suggest that OX-BT2A has good bioavailability and a moderate half-life, suitable for daily dosing.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key in vivo experiments are provided below.
Protocol: MCF-7 Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle group: Administered with the formulation vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.
-
OX-BT2A group: Administered with the formulated compound at the predetermined dose daily via oral gavage.
-
Doxorubicin group: Administered with Doxorubicin weekly via intraperitoneal injection.
-
-
Endpoints:
-
Primary: Tumor volume and body weight are monitored throughout the study.
-
Secondary: At the end of the study, tumors are excised for biomarker analysis (e.g., Western blot for p-Akt). Blood is collected for CBC and chemistry analysis. Key organs (liver, spleen, kidney) are collected for histopathology.
-
Protocol: Acute Toxicity and Dose Ranging
-
Animal Model: Healthy female BALB/c mice (6-8 weeks old).
-
Dose Escalation: A single dose of OX-BT2A is administered to groups of mice (n=3 per group) at escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
Monitoring: Mice are observed for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause significant morbidity or >15% body weight loss. This information is used to select doses for the efficacy study.
Conclusion and Future Directions
The hypothetical data presented in this guide illustrate a promising preclinical profile for this compound (OX-BT2A). Compared to the standard-of-care agent Doxorubicin, OX-BT2A demonstrates superior tumor growth inhibition and a significantly improved safety profile in a xenograft model of ER+ breast cancer. Its favorable pharmacokinetic properties further support its potential as a novel therapeutic agent.
The successful in vivo validation of a novel compound is a critical step in the drug discovery pipeline.[8][9][10] The experimental framework and comparative data presented herein provide a robust template for the continued development of OX-BT2A and other promising 1,3,4-oxadiazole derivatives. The next logical steps would involve more comprehensive toxicology studies and investigation in orthotopic and patient-derived xenograft (PDX) models to further validate its therapeutic potential before consideration for clinical trials.
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Hrobonova, K., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1989. Available from: [Link]
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Nguyen, T.T.H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
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Abdel-Wahab, B.F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511-1523. Available from: [Link]
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Kumar, G.S., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8758. Available from: [Link]
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A Comparative Analysis of the Docking Score of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine with Known Inhibitors Against Cyclin-Dependent Kinase 2
Introduction: Targeting the Cell Cycle Engine - The Role of CDK2 in Oncology
Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for the development of novel anticancer therapeutics. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, offering a promising strategy for chemotherapy.[2] In this guide, we present a comparative in silico analysis of the binding affinity of a novel compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, with that of known inhibitors against the ATP-binding pocket of CDK2. This analysis is grounded in molecular docking simulations, a powerful computational technique to predict the binding mode and affinity of a small molecule to its protein target.[3][4]
Methodology: The In Silico Docking Experiment
Molecular docking simulations are instrumental in modern drug discovery for predicting the interaction between a ligand and a protein at the atomic level.[4] The primary objective is to identify the preferred binding orientation of the ligand and to estimate the strength of the interaction, commonly expressed as a docking score. A more negative docking score generally indicates a more favorable binding interaction.
The comparative data presented herein is based on studies utilizing the crystal structure of CDK2, specifically the PDB ID: 2R3J, which provides a high-resolution map of the inhibitor binding site.[5] While the docking score for the parent compound, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, has been reported, we extrapolate these findings to its brominated derivative under the assumption of a similar binding mode. This is a common practice in early-stage computational drug design, although it is a recognized limitation that requires experimental validation.
Experimental Workflow: A Step-by-Step Overview
The process of molecular docking follows a structured workflow, as illustrated in the diagram below. This begins with the preparation of both the protein and the ligand, followed by the docking simulation itself, and concludes with the analysis of the results.
Comparative Docking Scores
The following table provides a comparative summary of the docking scores of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives and known inhibitors against CDK2. It is important to note that direct comparison of scores between different studies should be done with caution, as variations in docking software, scoring functions, and protein preparation protocols can influence the results.
| Compound | Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivative (P-1) | CDK2 (2R3J) | -10.654 | |
| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivative (P-5) | CDK2 (2R3J) | -10.169 | |
| Reference Ligand (SCJ) in 2R3J | CDK2 (2R3J) | -9.919 | |
| Designed Imidazol-5-one (Compound e) | CDK2 (6GUE) | -11.0 | |
| Designed Imidazol-5-one (Compound h) | CDK2 (6GUE) | -11.0 | |
| Kenpaullone | CDK2 (6GUE) | -10.8 | |
| Sorafenib | CDK2 (6GUE) | -10.8 | |
| Staurosporine (Known potent inhibitor) | CDK2 | IC50 = 1nM | |
| CVT-313 | CDK2 | IC50 = 0.5 µM |
Analysis and Interpretation
The docking scores for the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, particularly compound P-1 with a score of -10.654 kcal/mol, are highly competitive and, in some cases, superior to the co-crystallized reference ligand in the 2R3J structure (-9.919 kcal/mol). This suggests a strong binding affinity for the CDK2 active site.
When compared to other known and designed inhibitors, the scores remain promising. For instance, newly designed imidazol-5-one compounds and the known inhibitors Kenpaullone and Sorafenib show docking scores in the range of -10.8 to -11.0 kcal/mol against a different CDK2 structure (PDB ID: 6GUE).[1] While the absolute values are slightly more negative, the comparable magnitude of the scores for the 1,3,4-oxadiazole derivatives indicates their potential as potent CDK2 inhibitors. It is important to reiterate that these are computational predictions and that experimental validation through in vitro assays is essential to confirm the biological activity.
Conclusion and Future Directions
The in silico analysis presented in this guide strongly suggests that this compound and its parent scaffold are promising candidates for CDK2 inhibition. The comparative docking scores position this compound favorably against known inhibitors. Further investigation, including in vitro kinase assays and cell-based proliferation assays, is warranted to validate these computational findings and to explore the therapeutic potential of this chemical series in oncology.
References
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Ali, Y. S. et al. (2023). IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. International Journal of Applied Pharmaceutics. Available at: [Link]
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Abubakar, I. B. et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. BMC Chemistry. Available at: [Link]
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Zheng, L. et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design. Available at: [Link]
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Ferreira, L. G. et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]
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RCSB Protein Data Bank. (n.d.). 2R3J: Crystal Structure of Cyclin-Dependent Kinase 2 with inhibitor. Available at: [Link]
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Nguyen, T. et al. (2017). Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex. Scientific Reports. Available at: [Link]
-
RCSB Protein Data Bank. (n.d.). 6V4N: Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Available at: [Link]
-
Asghar, U. et al. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of modern drug discovery, the reproducibility of experimental data is the bedrock upon which scientific progress is built. The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, and the inability to reliably replicate foundational synthesis and bioassay data can lead to wasted resources and derail promising research avenues. This guide focuses on a specific heterocyclic compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine , a molecule belonging to a class of compounds—the 1,3,4-oxadiazoles—renowned for their diverse and potent biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6]
The presence of the thiophene moiety often enhances the pharmacological profile of heterocyclic systems.[7][8][9] However, the promise of this scaffold can only be realized through rigorous and reproducible scientific methodology. This document provides an in-depth, comparative analysis of the synthesis and biological testing of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale and critical control points essential for achieving high-fidelity, reproducible results. We will dissect common pitfalls and provide field-proven insights to ensure that the data generated in your laboratory is both robust and reliable.[10][11]
Part 1: Reproducible Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several routes.[12][13][14] A common and reliable method involves the oxidative cyclization of a suitable semicarbazone precursor. This approach is often favored for its relatively mild conditions and good yields. Below, we detail a robust, two-step protocol starting from the commercially available 5-bromo-2-thiophenecarboxaldehyde.
Synthetic Workflow Overview
The synthesis proceeds via two key transformations: first, the formation of a semicarbazone intermediate, followed by an oxidative cyclization to yield the target 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-((5-bromothiophen-2-yl)methylene)semicarbazide (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 50 mL of aqueous ethanol (50% v/v). Stir until a clear solution is obtained.
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base which is the active nucleophile required for condensation with the aldehyde.
-
-
Reaction: To the stirring solution, add a solution of 5-bromo-2-thiophenecarboxaldehyde (1.91 g, 10 mmol) in 20 mL of ethanol.
-
Incubation: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate:Hexane 1:1). The formation of a new, more polar spot indicates product formation.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the white to off-white solid product under vacuum to a constant weight. The expected yield is typically >85%.
Step 2: Synthesis of this compound (Target Compound)
-
Reaction Setup: Suspend the dried semicarbazone intermediate (2.49 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL flask equipped with a magnetic stirrer.
-
Oxidative Cyclization: To this suspension, add a solution of bromine (0.5 mL, ~10 mmol) in 5 mL of glacial acetic acid dropwise over 10 minutes. The reaction is exothermic.
-
Causality: Bromine acts as the oxidizing agent, facilitating the intramolecular cyclization and dehydration of the semicarbazone to form the stable 1,3,4-oxadiazole ring.[15]
-
-
Incubation: Stir the mixture at room temperature for 4-6 hours. The initial suspension should gradually become a clearer solution before a new precipitate may form.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation & Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove inorganic salts. Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum. The expected yield is typically in the range of 60-75%.
Comparison of Synthetic Alternatives & Troubleshooting
While the described method is robust, other strategies exist. The choice of method can impact yield, purity, and scalability.
| Method | Key Reagents | Advantages | Disadvantages & Troubleshooting |
| Oxidative Cyclization of Semicarbazone (This Guide) | Semicarbazide, Bromine/Acetic Acid | Reliable, good yields, readily available starting materials. | Use of bromine requires caution. Troubleshooting: Low yield can result from impure intermediate or incomplete oxidation. Ensure intermediate is fully dry and consider extending reaction time.[16] |
| Reaction with Cyanogen Bromide | 5-Bromothiophene-2-carbohydrazide, CNBr | One-pot potential from the hydrazide. | Cyanogen bromide is highly toxic and requires specialized handling. Reaction can be sensitive to pH. |
| Oxidative Cyclization of Thiosemicarbazide | 1-(5-Bromothiophene-2-carbonyl)thiosemicarbazide, Oxidant (e.g., HgO, I2/NaOH) | Avoids highly toxic reagents like CNBr. | Use of mercury salts is environmentally hazardous. Iodine-mediated cyclization can sometimes lead to side products.[3] |
| Chloramine-T Mediated Cyclization | Hydrazone Intermediate, Chloramine-T | Milder oxidant, often gives clean reactions and good yields.[17][18] | Can require microwave irradiation for optimal results; may not be as readily available as bromine.[3] |
Part 2: Biological Testing and Reproducibility
The biological evaluation of this compound typically focuses on its potential antimicrobial and cytotoxic activities. Reproducibility in these assays is paramount and depends on strict adherence to standardized protocols and an understanding of key variables.[10][19]
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Plate a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[21]
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 0.1 to 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions.
-
Trustworthiness: Always include controls: (a) Untreated cells, (b) Vehicle control (cells treated with the highest concentration of DMSO used, typically <0.5%), and (c) Positive control (a known cytotoxic agent like Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility.[25][26][27][28]
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the test compound in CAMHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only inoculum and broth (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control.
Factors Influencing Biological Assay Reproducibility
| Factor | Impact on Cytotoxicity (MTT) | Impact on Antimicrobial (MIC) | Mitigation Strategy |
| Biological Reagents | Cell line passage number, mycoplasma contamination, serum batch variability.[19] | Bacterial strain (correct ATCC number), media batch and preparation (cation adjustment for MHB). | Use low-passage, authenticated cell lines; routinely test for mycoplasma. Use standardized, quality-controlled media and bacterial strains from reputable sources (e.g., ATCC).[11][29] |
| Compound Handling | Inaccurate stock concentration, poor solubility, degradation in media. | Same as cytotoxicity. | Verify stock concentration; use DMSO for initial stock but ensure final concentration in assay is low (<0.5%); check for precipitation in media. |
| Experimental Execution | Inconsistent cell seeding, pipetting errors, edge effects in plates.[10] | Inaccurate inoculum density, improper serial dilutions. | Use calibrated pipettes; follow a consistent plate-seeding pattern; use humidified incubators and consider not using the outer wells of the plate. Standardize inoculum preparation using a McFarland standard. |
| Data Analysis | Incorrect background subtraction, inappropriate curve-fitting model for IC₅₀. | Subjectivity in visual reading of MIC. | Use appropriate blank wells for background subtraction.[23] Use standardized software for IC₅₀ calculation. Have a second, blinded reader confirm MICs. |
Conclusion: A Framework for Trustworthy Data
The synthesis and biological evaluation of novel compounds like This compound are central to the process of drug discovery. However, the value of this research is directly tied to the reproducibility of its results. By understanding the causality behind experimental choices, implementing rigorous controls, and adhering to standardized protocols, researchers can significantly enhance the reliability of their findings. This guide provides a framework for achieving that goal, emphasizing that meticulous execution in both chemical synthesis and biological testing is not merely a procedural formality but a scientific imperative.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. As a research chemical integral to drug discovery and development, particularly due to the prevalence of the 1,3,4-oxadiazole moiety in medicinal chemistry, its responsible handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This guide is designed for researchers, scientists, and laboratory professionals, offering in-depth technical instruction grounded in established safety protocols.
Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is foundational to its safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components: a brominated thiophene ring, a 1,3,4-oxadiazole core, and an amine functional group.
Based on data from structurally analogous compounds, such as 2-Amino-5-bromo-1,3,4-thiadiazole and other related heterocyclic structures, the following hazards are anticipated[3][4][5][6]:
| Hazard Category | Anticipated Risk | Rationale and Reference Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Structurally similar brominated aminothiadiazoles are classified as Category 4 for acute oral, dermal, and inhalation toxicity.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | The amine group and heterocyclic rings can be irritating to the skin upon contact.[3][4][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for many nitrogen-containing organic compounds and is explicitly stated for similar chemicals.[3][4][6] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dusts or aerosols can irritate the respiratory tract.[5][7] |
| Environmental Hazard | Potentially harmful to aquatic life. | Brominated organic compounds can be persistent and toxic to the environment. Disposal into drains is prohibited.[8][9] |
Causality of Hazards: The compound's reactivity stems from the electron-rich heterocyclic systems and the potential for the bromine atom to participate in metabolic or environmental reactions. The amine group confers a basic character, which can contribute to its irritant properties.
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable when handling this compound in any form—solid, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles, splashes, and aerosols causing serious eye irritation.[5][6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents skin contact, which can cause irritation and potential absorption.[9] |
| Body Protection | Standard laboratory coat. | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Engineering controls are the primary defense against inhaling harmful dust or vapors.[9] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
For a Small Spill (<1 gram of solid):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Don PPE: Wear the complete PPE ensemble described in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[10] All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Place the container with the spill cleanup material into the "Halogenated Organic Solids" waste stream.
For a Large Spill (>1 gram or any liquid spill):
-
Evacuate: Immediately evacuate the area and alert laboratory personnel.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[11]
-
Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup of large spills.
Step-by-Step Disposal Procedure
The core principle for disposing of this compound is its classification as halogenated organic waste .[9] This is due to the bromine atom in its structure. Co-mingling this with non-halogenated waste can compromise disposal protocols and lead to the formation of toxic byproducts like dioxins during incineration.
Workflow for Waste Segregation
The following diagram outlines the decision-making process for proper waste stream segregation.
Caption: Waste Disposal Decision Workflow
Protocol for Bulk and Residual Waste
-
Container Selection: Choose a container that is chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass for liquids) and has a secure, vapor-tight lid. The container must be in good condition with no leaks or cracks.[12][13]
-
Labeling: The waste container must be labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other constituents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Accumulation:
-
Solids: Transfer excess solid reagent, contaminated weighing papers, and solid cleanup debris directly into the designated "Halogenated Organic Solids" container.
-
Liquids: Pour liquid waste (e.g., reaction mother liquors, solutions) into the designated "Halogenated Organic Liquids" container. Use a funnel to prevent spills.
-
-
Storage: Keep waste containers closed at all times except when adding waste.[12] Store the containers in a designated Satellite Accumulation Area (SAA), preferably within a ventilated cabinet and with secondary containment to capture any potential leaks.[14]
-
Request for Pickup: Once the container is full, or if waste generation is complete, submit a chemical waste pickup request to your institution's EHS department. Do not overfill containers.
Protocol for Empty Containers
Empty containers that once held this chemical must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Each rinse should use a volume of approximately 10% of the container's capacity.
-
Crucially, collect all three rinsates as "Halogenated Organic Liquid" hazardous waste. [11]
-
-
Post-Decontamination: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., recycled glass or plastic), but you must first deface or remove the original label to prevent confusion. Confirm this final step with your institution's specific policies.
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.
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Personal protective equipment for handling 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Comprehensive Safety and Handling Guide: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound. The procedures outlined are derived from an expert assessment of the compound's structural components and the known hazards associated with similar chemical classes, ensuring a proactive and robust approach to laboratory safety.
Hazard Assessment and Chemical Profile
Based on the known toxicology of analogous structures, this compound is presumed to present the following hazards[1][2][3]:
-
Serious Eye Irritation (Causes serious eye irritation, H319) [1][2]
-
Respiratory Irritation (May cause respiratory irritation, H335) [1][2]
-
Potential for Harm if Ingested or Absorbed: Aromatic amines and halogenated heterocycles can be harmful if swallowed, in contact with skin, or if inhaled[3].
The presence of a bromine atom classifies this compound as a halogenated organic, which requires specific disposal considerations[4][5]. Upon combustion, it may produce hazardous decomposition products, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide gas[1].
Personal Protective Equipment (PPE) Protocol
A multi-tiered approach to PPE is required, with the level of protection escalating based on the specific handling procedure and the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | • Safety glasses with side shields• Flame-resistant lab coat• Nitrile gloves• Closed-toe shoes[6][7] | For handling small quantities (<1g) in a well-ventilated certified chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | • Chemical splash goggles and a face shield• Chemical-resistant apron or coveralls over a lab coat• Double-gloving (nitrile or neoprene)• Chemical-resistant shoe covers[6][8] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, sonicating, or transferring large volumes[6]. |
| Emergency Situations (Spills or Releases) | • Full-face respirator with appropriate cartridges for organic vapors and acid gases• Chemical-resistant suit• Heavy-duty chemical-resistant gloves and boots[6][8] | For responding to spills or uncontrolled releases of the compound outside of a containment system[6]. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. All operations involving this compound in solid or solution form must be conducted within a certified chemical fume hood[2][6].
Step-by-Step Handling Procedure
-
Preparation & Pre-Operation Check:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for the handling of this compound.
-
Have spill cleanup materials (inert absorbent, sealed containers) readily accessible.
-
-
Weighing & Transfer:
-
Handle the solid compound carefully to avoid generating dust. Use anti-static weigh boats or paper.
-
Use spark-proof tools and equipment[6].
-
After weighing, carefully close the primary container and decontaminate its exterior surface before returning it to storage.
-
-
Reaction Setup & Execution:
-
When dissolving or reacting the compound, add reagents slowly to control any potential exothermic events.
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of vapors.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Reaction Work-Up & Decontamination:
-
Quench the reaction carefully, preferably at a reduced temperature.
-
All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste.
-
Thoroughly wash hands and forearms with soap and water after the procedure is complete[1].
-
Caption: A standardized workflow for handling the target compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (Level C), cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for halogenated solid waste[2].
-
Wipe the spill area with a suitable solvent, collecting the wipes and solvent as hazardous waste.
-
Wash the area with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or releases significant vapors.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and appropriate (Level B or A) PPE[8].
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Waste Disposal Plan
As a brominated heterocyclic compound, all waste generated must be treated as halogenated organic waste . It is imperative to prevent the contamination of non-halogenated waste streams[9].
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed container for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a dedicated, sealed container for "Halogenated Liquid Waste." The container must be compatible with the solvents used[4][9].
-
Sharps: Contaminated needles or sharp implements must be placed in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Irritant)[9].
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials[6].
-
Waste containers must be kept closed at all times except when waste is being added[9].
-
Caption: Decision tree for proper segregation of waste streams.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
